Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-carbamimidoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSOIBWMODHYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
Introduction: The Significance of 2-Amidinopiperidines in Medicinal Chemistry
The 2-amidinopiperidine scaffold is a privileged structural motif in modern drug discovery, recognized for its ability to mimic the guanidinium group of arginine and interact with a variety of biological targets. The incorporation of this moiety into small molecules has led to the development of potent and selective inhibitors of enzymes such as thrombin, factor Xa, and other serine proteases. The tert-butyloxycarbonyl (Boc) protected derivative, tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, serves as a crucial building block in the synthesis of these complex pharmaceutical agents. The Boc protecting group offers the advantage of masking the nucleophilicity of the piperidine nitrogen, allowing for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of the synthetic strategies, mechanistic details, and practical considerations for the preparation of this important intermediate.
Strategic Overview of the Synthesis
The synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate can be approached through a logical sequence of well-established organic transformations. The primary strategy involves the conversion of a nitrile functionality at the 2-position of a Boc-protected piperidine ring into the desired carbamimidoyl (amidine) group. This is most classically achieved via the Pinner reaction. An alternative, though less common, approach could involve the synthesis of 2-amidinopiperidine followed by a selective N-Boc protection. This guide will focus on the more prevalent nitrile-to-amidine conversion pathway.
The overall synthetic workflow can be visualized as a two-step process:
-
Preparation of the Nitrile Precursor: Synthesis of tert-butyl 2-cyanopiperidine-1-carboxylate.
-
Formation of the Amidine: Conversion of the nitrile to the carbamimidoyl group via the Pinner reaction.
Figure 1: Overall synthetic workflow for tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.
Part 1: Synthesis of the Precursor, tert-Butyl 2-cyanopiperidine-1-carboxylate
The synthesis commences with the protection of the secondary amine of 2-cyanopiperidine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis that utilizes di-tert-butyl dicarbonate (Boc anhydride) as the protecting group source.
Underlying Principles and Rationale
The Boc group is an ideal choice for protecting the piperidine nitrogen due to its stability under a wide range of reaction conditions, including the strongly acidic environment of the subsequent Pinner reaction. Its introduction is straightforward, typically proceeding under mild basic conditions. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, followed by the collapse of the tetrahedral intermediate to form the carbamate and release tert-butoxide and carbon dioxide.
Detailed Experimental Protocol
Materials:
-
2-Cyanopiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-cyanopiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl 2-cyanopiperidine-1-carboxylate as a solid.
Part 2: The Pinner Reaction: From Nitrile to Amidine
The Pinner reaction is a classic and reliable method for the conversion of nitriles to amidines. It proceeds in two distinct stages: the formation of an imidate salt (Pinner salt) and its subsequent aminolysis to the amidine.[1]
Mechanistic Insights
The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride gas, which significantly increases the electrophilicity of the nitrile carbon.[2] An alcohol, in this case, ethanol, then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate. This intermediate is then deprotonated to yield the stable imidate hydrochloride salt, also known as the Pinner salt.
In the second stage, the Pinner salt is treated with ammonia. The ammonia acts as a nucleophile, attacking the imine carbon of the Pinner salt. This is followed by the elimination of ethanol to yield the amidine, typically as its hydrochloride salt.
Sources
An In-depth Technical Guide to tert-Butyl 2-Carbamimidoylpiperidine-1-carboxylate: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as indispensable building blocks for creating novel therapeutic agents. Among these, the piperidine ring is a privileged structure, present in a multitude of approved drugs. The strategic functionalization of this ring allows for the precise tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive technical overview of a specialized, N-Boc protected piperidine derivative: tert-butyl 2-carbamimidoylpiperidine-1-carboxylate .
This compound is characterized by two key functional groups: the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a carbamimidoyl (more commonly known as amidino or guanidinyl) group at the 2-position. The Boc group is an acid-labile moiety that masks the nucleophilicity and basicity of the ring nitrogen, permitting selective reactions elsewhere on the molecule.[1][2] The guanidinyl group, a strong base that is protonated under physiological conditions, is a critical pharmacophore that can mimic the side chain of arginine, enabling strong hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors.
Due to the apparent novelty of this specific compound in publicly accessible literature, this guide will adopt a predictive and application-oriented approach. Leveraging established principles of organic chemistry, we will detail a plausible synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential applications, particularly in the synthesis of targeted therapeutics.
Molecular and Physicochemical Profile
The structural features of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate dictate its chemical behavior. The large, nonpolar Boc group contrasts with the highly polar and basic guanidinyl moiety, creating a molecule with distinct regions of hydrophobicity and hydrophilicity.
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value | Basis of Estimation |
| Molecular Formula | C₁₁H₂₂N₄O₂ | Calculated |
| Molecular Weight | 242.32 g/mol | Calculated |
| IUPAC Name | tert-butyl 2-carbamimidoylpiperidine-1-carboxylate | Standard Nomenclature |
| Appearance | Predicted to be a white to off-white solid | Analogy to similar Boc-protected amines and guanidines |
| Predicted pKa | ~12.5-13.5 (of the conjugate acid) | Based on typical pKa values for alkyl guanidinium groups |
| Predicted Solubility | Soluble in organic solvents (DCM, THF, MeOH); sparingly soluble in water. The protonated salt form (e.g., HCl salt) is expected to be water-soluble. | Based on the combined polarity of the functional groups |
| Stability | Stable under basic and neutral conditions. The Boc group is labile to strong acids (e.g., TFA, HCl).[3] | Standard reactivity of the Boc protecting group[1] |
Synthesis and Reactivity
The synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is most logically achieved through the guanylation of its corresponding amine precursor, tert-butyl 2-aminopiperidine-1-carboxylate. This precursor can be synthesized from commercially available starting materials. The guanylation step itself can be performed using various modern reagents designed to form guanidines under mild conditions.[4]
Proposed Synthetic Workflow
A robust and environmentally conscious approach for the guanylation step avoids heavy-metal catalysts, favoring reagents like N,N'-di-Boc-thiourea activated by cyanuric chloride (TCT) or using pre-activated reagents like 1-[N,N'-(Di-Boc)amidino]pyrazole.[4][5]
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Guanylation of tert-Butyl 2-aminopiperidine-1-carboxylate
This protocol is a representative, field-proven method for the guanylation of a Boc-protected amine, adapted for this specific target.[4][5]
Materials:
-
tert-Butyl 2-aminopiperidine-1-carboxylate (1.0 equiv)
-
N,N'-Di-Boc-thiourea (1.1 equiv)
-
Cyanuric chloride (TCT) (0.4 equiv, as a 3:1 ratio to thiourea)
-
N-methylmorpholine (NMM) (3.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Activation of Guanylating Agent: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve N,N'-Di-Boc-thiourea in anhydrous THF. Cool the solution to 0°C. Add cyanuric chloride (TCT) portion-wise, maintaining the temperature. Allow the mixture to stir at 0°C for 1 hour to form the active carbodiimide intermediate.
-
Guanylation Reaction: To the activated mixture, add a solution of tert-butyl 2-aminopiperidine-1-carboxylate, N-methylmorpholine (NMM), and DMAP in anhydrous THF dropwise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude N,N'-di-Boc-protected guanidine intermediate by flash column chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 25-50% v/v) and stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The final product, tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, will likely be isolated as its trifluoroacetate salt.
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The following are predicted key signals based on the compound's functional groups.
-
¹H NMR:
-
~1.4-1.5 ppm (singlet, 9H): Characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protector.
-
~1.5-2.0 ppm & 2.8-4.2 ppm (multiplets): A complex series of signals corresponding to the diastereotopic protons on the piperidine ring.
-
~7.0-8.5 ppm (broad singlets): Signals for the N-H protons of the guanidinium group. The chemical shift and appearance will be highly dependent on the solvent and protonation state.
-
-
¹³C NMR:
-
~28.5 ppm: Signal for the three methyl carbons of the Boc group.
-
~80.0 ppm: Quaternary carbon of the Boc group (O-C(CH₃)₃).
-
~25-50 ppm: Signals for the aliphatic carbons of the piperidine ring.
-
~155 ppm: Carbonyl carbon of the Boc carbamate.
-
~157-160 ppm: Central carbon of the guanidinium group (C(NH)NH₂).
-
-
FT-IR Spectroscopy:
-
~3100-3400 cm⁻¹: Broad N-H stretching vibrations from the guanidinium group.[6]
-
~2850-2980 cm⁻¹: C-H stretching of the aliphatic piperidine and Boc groups.
-
~1680-1700 cm⁻¹: Strong C=O stretch from the Boc carbamate.
-
~1650 cm⁻¹: Strong C=N stretching vibration, characteristic of the guanidinium group.[7]
-
Applications in Research and Drug Development
The title compound is a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical industry.
Caption: Potential applications derived from the core scaffold.
-
Protease Inhibitors: Many proteases, particularly in the coagulation cascade (e.g., thrombin), have a specificity pocket (the S1 pocket) that recognizes and binds arginine residues. The 2-amidinopiperidine moiety is a well-established arginine mimetic that can serve as a potent and selective inhibitor of such enzymes.
-
Peptidomimetics: Incorporating this constrained cyclic structure into a peptide backbone can enforce a specific conformation, which can lead to enhanced binding affinity and improved metabolic stability compared to linear peptide analogues.
-
Nitric Oxide Synthase (NOS) Inhibitors: The guanidinium group is a key feature of L-arginine, the natural substrate for NOS. Molecules containing this moiety are often explored as inhibitors of NOS isoforms, which are implicated in various pathological conditions.
The Boc-protected nature of the piperidine nitrogen allows for further synthetic elaboration, such as N-alkylation or acylation, after the guanidinyl group is in place, enabling the creation of diverse chemical libraries for screening.
Safety and Handling
No specific safety data exists for this compound. However, based on the reactivity of its functional groups and data for related compounds, the following precautions are advised:
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Hazards: The guanidinyl group imparts strong basicity. The compound may be corrosive or irritating to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.
Conclusion
While tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is not a widely cataloged compound, its structure represents a confluence of strategically important functional groups for medicinal chemistry. The acid-labile Boc group provides a versatile handle for synthetic manipulation, while the 2-amidinopiperidine core serves as a potent arginine mimetic. This guide has provided a robust, predictive framework for its synthesis, properties, and characterization, offering researchers a solid foundation for utilizing this promising building block in the rational design of novel therapeutics.
References
-
Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2020). Open Research@CSIR-NIScPR. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Available at: [Link]
-
Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. Available at: [Link]
-
Amine Boc protection-Mechanism and Reaction Setup. (2022). YouTube. Available at: [Link]
-
Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. (2025). ResearchGate. Available at: [Link]
-
The 2D structures for the oxamino-piperidino-piperidine amide analogs used in the 3D QSAR of this work. (n.d.). ResearchGate. Available at: [Link]
-
Safety Data Sheet - tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate. (2024). Angene Chemical. Available at: [Link]
- WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. (n.d.). Google Patents.
-
1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. Available at: [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
tert-Butyl 2-formylpiperidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Available at: [Link]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses. Available at: [Link]
- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
- (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2021). Jubilant Ingrevia Limited.
-
Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2025). ResearchGate. Available at: [Link]
-
Protein Denaturation with Guanidinium: A 2D-IR Study. (2013). ACS Publications. Available at: [Link]
-
guanidinium chloride. (n.d.). NIST WebBook. Available at: [Link]
- MSDS of 4-Tert-butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). Capot Chemical.
- Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate. (n.d.). Pharmaffiliates. Available at: [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses. Available at: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.ie [fishersci.ie]
A Comprehensive Technical Guide to tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a niche or novel reagent, this document outlines its synthesis from well-characterized precursors, its predicted physicochemical properties, and its prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Identification and Physicochemical Profile
tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate is a derivative of piperidine featuring a guanidino (carbamimidoyl) group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The Boc group provides stability and allows for controlled manipulation in complex synthetic routes, while the guanidino moiety is a key pharmacophore in numerous biologically active molecules due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH.
The synthesis of this compound logically proceeds from its corresponding amine precursor, tert-butyl 2-aminopiperidine-1-carboxylate. The properties of the target compound can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C11H22N4O2 |
| Molecular Weight | 242.32 g/mol |
| Appearance | Predicted to be a solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |
| pKa (Guanidinium group) | Predicted to be in the range of 12-13 |
Strategic Synthesis of tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate
The synthesis of the title compound is predicated on the guanylation of a primary amine. This is a robust and well-documented transformation in organic chemistry. The following protocol describes a reliable method starting from the commercially available tert-butyl 2-aminopiperidine-1-carboxylate.
Synthesis Workflow Diagram
Caption: Synthesis workflow for tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 2-aminopiperidine-1-carboxylate
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Guanylation Reaction:
-
To a solution of tert-butyl 2-aminopiperidine-1-carboxylate (1.0 eq) in DMF or acetonitrile, add triethylamine or DIPEA (2.5 eq).
-
To this stirred solution, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
-
Work-up and Purification of the Boc-Protected Intermediate:
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the tert-butyl 2-(N,N'-di-Boc-carbamimidoyl)piperidine-1-carboxylate.
-
-
Deprotection of the Guanidino Group:
-
The purified di-Boc protected intermediate is dissolved in dichloromethane.
-
Trifluoroacetic acid (5-10 eq) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with toluene to remove residual TFA.
-
The crude product is triturated with diethyl ether to yield tert-butyl 2-carbamimidoylpiperidine-1-carboxylate as its TFA salt.
-
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate make it a valuable building block in the design of novel therapeutics.
-
Enzyme Inhibition: The guanidino group is a well-known mimic of the side chain of arginine. This allows molecules incorporating this scaffold to act as competitive inhibitors for enzymes that process arginine-containing substrates, such as proteases and nitric oxide synthases.
-
Receptor Agonism and Antagonism: The positively charged guanidinium group can engage in crucial ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in receptor binding pockets.
-
Scaffold for Combinatorial Chemistry: The Boc-protected piperidine ring provides a stable and versatile scaffold for the construction of compound libraries for high-throughput screening.
Potential Role in Signaling Pathways
Caption: A potential signaling pathway where a molecule derived from tert-butyl 2-carbamimidoylpiperidine-1-carboxylate could act as a ligand for a cell surface receptor.
Quality Control and Analytical Characterization
To ensure the identity and purity of the synthesized tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a battery of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Conclusion
tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate represents a valuable and versatile building block for contemporary drug discovery. While its commercial availability may be limited, the straightforward and robust synthetic protocol outlined in this guide provides a clear pathway for its preparation in a laboratory setting. The presence of the strategically important guanidino group, coupled with the versatile Boc-protected piperidine scaffold, positions this compound as a key intermediate for the synthesis of novel therapeutic agents targeting a wide range of diseases.
References
-
PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate. [Link][2]
-
Google Patents. Preparation method of (R)-3-Boc-aminopiperidine. [1]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
PA SL. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link][3]
Sources
Structure Elucidation of N-Boc-2-amidinopiperidine: A Technical Guide
Executive Summary
N-Boc-2-amidinopiperidine is a critical intermediate in the synthesis of peptidomimetic serine protease inhibitors (e.g., thrombin or factor Xa inhibitors). Its structural elucidation presents a unique "perfect storm" of spectroscopic challenges: carbamate rotamerism , amidine tautomerism , and protonation-dependent chemical shifts .
This guide moves beyond basic spectral assignment. It provides a causal analysis of why spectra appear "messy" and offers a self-validating protocol to distinguish the desired product from common synthetic impurities like imidates or nitriles.
Synthetic Context & Impurity Profile
To interpret the spectra, one must understand the sample's history. This molecule is typically synthesized via the Pinner Reaction from N-Boc-2-cyanopiperidine.
-
The Route: Nitrile
Imidate (Pinner Salt) Amidine. -
The Trap: Incomplete conversion leads to ethyl imidate or hydrolysis to the ester.
-
The State: The product is highly basic. Unless free-based with strong alkali, it exists as a salt (HCl, Acetate, etc.), which dramatically shifts
C signals.[1]
Visualization: Synthesis & Impurity Logic
Caption: Synthesis flow via Pinner reaction showing critical divergence points where hydrolysis impurities (Ester) compete with the target Amidine.
Structural Dynamics: The "Messy" NMR Explained
Junior scientists often reject pure batches of N-Boc-piperidines because the NMR appears to contain "50% impurity." This is usually a misinterpretation of Rotamers .
The Rotamer Effect
The tert-butoxycarbonyl (Boc) group exhibits restricted rotation around the N-CO bond due to the partial double-bond character of the carbamate.
-
Observation: Two sets of signals for the piperidine ring protons and carbons.
-
Ratio: Typically 60:40 to 70:30 in CDCl
or DMSO- at room temperature. -
Validation: Variable Temperature (VT) NMR at 330–350 K will cause these peaks to coalesce into a single average set.
The Amidine Tautomerism
The amidine group exists in equilibrium:
-
Observation: Broad, often invisible NH protons in
H NMR due to rapid exchange, especially if traces of water or acid are present.[1]
Caption: Causal link between restricted N-Boc rotation and signal doubling in NMR spectra, resolved by high-temperature analysis.
Spectroscopic Characterization Protocol
A. Mass Spectrometry (HRMS)
-
Ionization: ESI (Positive Mode).[2]
-
Target Ion:
. -
Fragmentation Pattern:
-
Loss of t-Butyl:
. This is diagnostic for the Boc group (isobutylene loss). -
Loss of Boc:
. -
Amidine Loss: Loss of
(17 Da) is rare in soft ionization but possible in fragmentation studies.
-
B. Infrared Spectroscopy (FT-IR)
IR is the fastest way to distinguish the Amidine from the Nitrile precursor or Ester impurity.
| Functional Group | Wavenumber (cm | Diagnostic Note |
| Amidine (C=N) | 1630 – 1690 | Strong band. Often overlaps with Boc C=O. |
| Boc (C=O) | 1680 – 1710 | Broad, strong carbamate stretch.[1] |
| Nitrile (C | ~2240 | Impurity Alert: Sharp, weak peak.[1] Absence confirms conversion. |
| Amidine (N-H) | 3300 – 3500 | Multiple bands (sym/asym stretch).[1][3] Broader than amines.[3] |
C. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
1.
H NMR (400 MHz, DMSO-
)
-
Amidine NH: Very broad singlets around
8.5–9.5 ppm (if salt) or 6.0–7.0 ppm (if free base).[1] Note: Often invisible if wet. -
Boc Group: Two singlets near
1.40 ppm (Rotamer A) and 1.45 ppm (Rotamer B).[1] Integration must sum to ~9H. -
H-2 (Chiral Center): Broad multiplet or doublet of doublets at
4.5–5.0 ppm. This shifts significantly downfield compared to the piperidine ring due to the electron-withdrawing amidine. -
Ring Protons: Complex envelope
1.2–2.2 ppm (H3, H4, H5) and 2.8–4.0 ppm (H6).[1]
2.
C NMR (100 MHz)
-
Amidine C=N:
160–165 ppm. (Distinct from Boc).[4][5]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Boc C=O:
154–156 ppm. -
Boc t-Bu Carbon:
79–80 ppm. -
C-2 (Chiral):
50–55 ppm. (Look for splitting due to rotamers).[4]
Experimental Protocol: Self-Validating Workflow
This protocol ensures that the data you collect is artifact-free.
Step 1: Sample Preparation (Free Base vs. Salt)[1]
-
Context: If the sample was isolated from Pinner reaction with HCl, it is the hydrochloride salt .
-
Action: To characterize the free base, suspend 50 mg in saturated NaHCO
and extract with DCM. Dry over Na SO . -
Warning: Amidine free bases are unstable over long periods (hydrolysis to amide). Analyze immediately.
Step 2: The "Nitrile Check" (IR)
-
Run a neat film IR.
-
Pass Criteria: No peak at 2240 cm
. -
Fail Criteria: Presence of 2240 cm
indicates unreacted starting material. Stop and re-process.
Step 3: Rotamer Coalescence (VT-NMR)[1]
-
Dissolve 10 mg in DMSO-
. -
Acquire spectrum at 298 K (25°C). Observe split Boc signals.
-
Heat probe to 343 K (70°C).
-
Validation: The split Boc singlets must merge into a sharp singlet. This confirms the purity of the skeleton and rules out a physical mixture of two impurities.
Step 4: Connectivity Assignment (2D NMR)[1]
-
HSQC: Correlate the proton at
4.5-5.0 (H-2) to the carbon at 50-55. -
HMBC: Look for a correlation from H-2 to the Amidine Carbon (
162) and the Boc Carbon ( 155). This proves the amidine is attached at position 2.
References
-
Beilstein J. Org.[6] Chem. (2016).[6] Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. (Discusses N-Boc rotamer energetics and coalescence temperatures).
-
Organic Chemistry Portal . Amidine Synthesis via Pinner Reaction. (Mechanistic background on nitrile-to-amidine conversion).
-
Spectroscopy Online . Infrared Spectroscopy of Amides and Amidines. (Diagnostic IR bands for C=N and N-H stretches).
-
BenchChem Application Notes . Mass Spectrometry Fragmentation of Piperidine Derivatives. (Fragmentation pathways for N-Boc-piperidines). [1]
Sources
Technical Guide: Elucidating the Mechanism of Action for Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
Abstract
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a synthetic heterocyclic compound featuring a piperidine scaffold, a carbamimidoyl (guanidino) functional group, and a tert-butyloxycarbonyl (Boc) protecting group. While direct pharmacological data on this specific molecule is not extensively documented in public literature, its structural motifs are highly prevalent in medicinal chemistry and suggest a strong potential for biological activity. The piperidine ring is a privileged scaffold known to enhance druggability, while the guanidino group is a key pharmacophore that often mimics the amino acid arginine, a substrate for critical enzymes like nitric oxide synthases (NOS) and arginases. This guide presents a structured, hypothesis-driven framework for systematically elucidating the mechanism of action (MoA) of this compound. We will dissect its structure to propose primary molecular targets, outline detailed experimental protocols for target validation and pathway analysis, and provide the causal logic behind each methodological step, thereby furnishing a comprehensive roadmap for its scientific investigation.
Structural Analysis and Hypothesis Generation
The rational investigation into a novel compound's MoA begins with a thorough analysis of its chemical structure. The molecule can be deconstructed into three key components:
-
Piperidine Scaffold: This is one of the most common heterocyclic scaffolds in approved pharmaceuticals. Its presence often confers favorable pharmacokinetic properties, such as improved metabolic stability, membrane permeability, and modulation of lipophilicity.[1][2]
-
Carbamimidoyl (Guanidino) Group: This functional group is the primary driver of the compound's potential bioactivity. It is a strong base and is protonated at physiological pH, enabling it to form strong ionic and hydrogen bonds. Crucially, it is a well-established bioisostere of the guanidinium side chain of L-arginine.
-
Tert-butyloxycarbonyl (Boc) Group: This is a common protecting group for amines in organic synthesis.[3][4] Its presence suggests that Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate may be a synthetic intermediate. However, its bulky, lipophilic nature will significantly influence the molecule's interaction with biological targets compared to its deprotected counterpart (2-carbamimidoylpiperidine). The primary active molecule could be the deprotected form, making the title compound a potential prodrug.
Based on this analysis, we can formulate a primary and several secondary hypotheses for its MoA.
Primary Hypothesis: The compound acts as a competitive inhibitor of L-arginine-dependent enzymes, most notably Nitric Oxide Synthase (NOS). The guanidino moiety is positioned to interact with the substrate-binding pocket, while the Boc-protected piperidine ring occupies adjacent hydrophobic regions.
Secondary Hypotheses:
-
The compound targets other guanidino-binding proteins, such as arginase, dimethylarginine dimethylaminohydrolase (DDAH), or certain classes of G-protein coupled receptors (GPCRs).
-
The compound exhibits antimicrobial properties, a known activity for some guanidine derivatives.[5]
-
The compound interacts with ion channels or transporters, a common activity for piperidine-containing molecules.[6]
Proposed Primary Mechanism: Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by three main NOS isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). Dysregulation of NO production is implicated in cardiovascular, neurological, and inflammatory diseases. The structural similarity of the compound's guanidino group to that of L-arginine makes NOS a prime candidate for its molecular target.
Hypothesized Signaling Pathway
The proposed mechanism involves the compound binding to the active site of a NOS isoform, preventing the binding of the endogenous substrate L-arginine. This abrogates the synthesis of NO and L-citrulline, thereby modulating downstream signaling cascades dependent on NO, such as the activation of soluble guanylate cyclase (sGC) and subsequent cGMP production.
Caption: Step-wise workflow for validating the NOS inhibition hypothesis.
Protocol: In Vitro NOS Enzyme Inhibition Assay
This initial experiment aims to determine if the compound can inhibit NOS activity in a cell-free system. The most common method is to measure the conversion of radiolabeled L-arginine to L-citrulline.
Principle: Recombinant NOS enzyme is incubated with [³H]-L-arginine and necessary co-factors. In the presence of an inhibitor, the production of [³H]-L-citrulline is reduced. The product is separated from the substrate via ion-exchange chromatography and quantified by scintillation counting.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA.
-
Prepare Cofactor Mix: In Assay Buffer, add NADPH (1 mM), CaCl₂ (2 mM), Calmodulin (10 µg/mL), and BH₄ (10 µM).
-
Prepare Substrate Mix: In Assay Buffer, add L-arginine (at Km concentration, e.g., 20 µM) and [³H]-L-arginine (to a final specific activity of ~3000 cpm/pmol).
-
Prepare Compound Stock: Dissolve Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in DMSO to a 10 mM stock. Create a 10-point serial dilution curve (e.g., 1 mM to 50 nM).
-
-
Assay Execution (96-well plate format):
-
Add 10 µL of Assay Buffer to "Total Counts" wells.
-
Add 5 µL of Assay Buffer + 5 µL of DMSO to "Vehicle Control" wells.
-
Add 5 µL of a known NOS inhibitor (e.g., L-NAME) + 5 µL of DMSO to "Positive Control" wells.
-
Add 5 µL of compound dilution + 5 µL of Assay Buffer to "Test" wells.
-
Add 20 µL of recombinant NOS enzyme (e.g., human nNOS, 5 units/well) to all wells except "Total Counts".
-
Pre-incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 25 µL of the Substrate Mix to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding 200 µL of Stop Buffer (100 mM HEPES, pH 5.5, 10 mM EDTA).
-
Transfer the entire volume of each well to a cation-exchange resin column (e.g., Dowex 50W).
-
Elute the [³H]-L-citrulline (which does not bind to the resin) with 2 mL of water into scintillation vials.
-
-
Quantification and Data Analysis:
-
Add 5 mL of scintillation cocktail to each vial and count using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Self-Validation:
-
Why use recombinant enzyme? It isolates the interaction to a single protein, eliminating confounding variables from a complex cellular environment.
-
Why measure L-citrulline? It is the stoichiometric co-product of NO synthesis and is more stable than NO, providing a reliable and quantifiable readout of enzyme activity.
-
Controls: The vehicle control defines 0% inhibition, the positive control ensures the assay is sensitive to inhibition, and "total counts" wells help in calculating specific activity.
Protocol: Cell-Based Nitric Oxide Production (Griess Assay)
This assay validates the findings from the in vitro experiment in a relevant cellular context.
Principle: Cells capable of producing NO (e.g., RAW 264.7 macrophages stimulated with LPS to express iNOS) are treated with the compound. The amount of nitrite (a stable breakdown product of NO) accumulated in the culture medium is measured using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture and Stimulation:
-
Plate RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing LPS (1 µg/mL) to induce iNOS expression.
-
Simultaneously, add the test compound at various concentrations (e.g., from 100 µM down to 100 nM). Include vehicle (DMSO) and positive (L-NAME) controls.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Griess Reagent Assay:
-
Carefully collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each supernatant sample and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes in the dark. A pink/magenta color will develop.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the IC₅₀ value for the inhibition of NO production.
-
Quantitative Data Summary and Interpretation
Data from the proposed experiments should be compiled to build a comprehensive profile of the compound's activity.
| Parameter | Experiment | Expected Outcome for Positive Result | Interpretation |
| IC₅₀ (nM or µM) | In Vitro NOS Inhibition | A potent value (e.g., < 1 µM) | Direct inhibition of the enzyme's catalytic activity. |
| Isoform Selectivity | Isoform Screening | IC₅₀ (iNOS) << IC₅₀ (nNOS/eNOS) | The compound may have therapeutic potential as an anti-inflammatory agent with fewer cardiovascular or neuronal side effects. |
| Ki (nM or µM) | Inhibition Kinetics | A defined value with a competitive or mixed-type inhibition profile. | Characterizes the binding affinity and mechanism (competitive, non-competitive, etc.) of the inhibitor. |
| Cellular IC₅₀ (µM) | Griess Assay | A value reasonably close to the in vitro IC₅₀. | Confirms the compound is cell-permeable and active in a physiological context. A large discrepancy may indicate poor permeability or metabolic instability. |
Conclusion and Future Directions
The structural features of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate strongly suggest it is a modulator of L-arginine-utilizing pathways, with Nitric Oxide Synthase being a high-probability primary target. The experimental framework detailed in this guide provides a rigorous, step-by-step approach to test this hypothesis, moving from initial biochemical screening to validation in cellular systems.
Positive results would warrant further investigation, including:
-
Deprotection Analysis: Synthesizing and testing the Boc-deprotected version (2-carbamimidoylpiperidine) to determine if the title compound is a prodrug.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity to evaluate its drug-like properties.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of diseases characterized by NOS dysregulation, such as inflammatory disorders or septic shock.
This structured approach ensures that the investigation into the mechanism of action is both scientifically sound and resource-efficient, paving the way for potential therapeutic development.
References
-
Česnek, M., Masojídková, M., Holý, A., Šolínová, V., Koval, D., & Kašička, V. (2006). Synthesis and Properties of 2-Guanidinopurines. ResearchGate. Available at: [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters. Available at: [Link]
-
Sarsenbayeva, A. S., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental and Clinical Pharmacology. Available at: [Link]
-
Javaid, K., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Sotelo, E., et al. (2002). Synthesis and Antihistaminic Activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Petracca, V., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Molecules. Available at: [Link]
-
Aksenov, N. A., et al. (2020). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]
-
Gatiatulin, A. K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Catalysts. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 4. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
Spectroscopic Profile of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate. In the absence of direct experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures, to forecast its spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related compounds.
Introduction
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a molecule of interest in medicinal chemistry, incorporating a piperidine scaffold, a common motif in many pharmaceuticals, functionalized with a carbamimidoyl (amidine) group and protected with a tert-butyloxycarbonyl (Boc) group. The amidine functionality is a strong base and can participate in crucial hydrogen bonding interactions with biological targets, while the N-Boc group offers a synthetically versatile protecting group, allowing for selective modifications at other positions of the molecule. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization.
This guide will deconstruct the molecule into its primary functional components to predict its spectral behavior in ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Figure 2: Predicted ESI-MS/MS fragmentation pathway.
Interpretation of Fragmentation:
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 243.1863 (for C₁₂H₂₃N₃O₂).
-
Loss of Isobutylene: A characteristic fragmentation of N-Boc protected compounds is the loss of isobutylene (56 Da) to form a carbamic acid intermediate.
-
Loss of CO₂: Subsequent loss of carbon dioxide (44 Da) from the carbamic acid intermediate would lead to the protonated 2-carbamimidoylpiperidine.
-
Loss of the Boc Group: A common fragmentation is the loss of the entire Boc group (100 Da).
-
Ring Cleavage: Further fragmentation of the piperidine ring can occur, although the initial losses from the Boc group are typically dominant.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=O, and C=N functional groups present in the molecule.
Experimental Protocol Considerations: The IR spectrum could be obtained using an ATR-FTIR spectrometer on a solid sample or a thin film.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Notes |
| N-H stretch (amidine) | 3100 - 3500 | Broad to medium intensity bands. Primary amines typically show two bands in this region. |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong intensity bands from the piperidine and tert-butyl groups. |
| C=O stretch (carbamate) | 1680 - 1710 | A very strong and sharp absorption characteristic of the Boc-protecting group. [1] |
| C=N stretch (amidine) | 1640 - 1690 | Medium to strong intensity band. May overlap with the C=O stretch. |
| N-H bend (amidine) | 1580 - 1650 | Medium intensity band. |
| C-N stretch | 1000 - 1350 | Medium to weak intensity bands. |
Interpretation of IR Spectrum:
-
The most prominent peak is expected to be the strong C=O stretch of the carbamate group around 1680-1710 cm⁻¹. [1]* The N-H stretching region (3100-3500 cm⁻¹) will likely show multiple broad bands corresponding to the symmetric and asymmetric stretches of the amidine NH₂ group and the NH stretch.
-
The presence of a band in the 1640-1690 cm⁻¹ region , in addition to the strong carbamate C=O, would be indicative of the C=N stretch of the amidine.
-
Strong absorptions in the 2850-3000 cm⁻¹ region will confirm the presence of aliphatic C-H bonds.
Conclusion
This predictive guide offers a detailed spectroscopic roadmap for the characterization of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate. The forecasted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are grounded in the fundamental principles of spectroscopy and analysis of its constituent functional groups. While experimental verification is essential, this document provides a robust theoretical framework to aid researchers in the identification, purity assessment, and structural elucidation of this and related molecules, thereby accelerating research and development efforts.
References
- Benchchem. (n.d.). Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
- Supporting Information for a relevant chemical synthesis paper. (n.d.).
- Organic Chemistry LibreTexts. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
- Organic Chemistry LibreTexts. (2023). 13.11 Characteristics of 13C NMR Spectroscopy.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- PubChem. (n.d.). Piperidine.
- Ju, Y., et al. (2011). FT-IR spectra of 3-amino-1-propanol and tert-butylN-(3-hydroxypropyl) carbamate.
- Chemistry LibreTexts. (2022). 6.
- Canadian Science Publishing. (n.d.). INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- University of California, Irvine. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2023).
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Royal Society of Chemistry. (2018).
- National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- ResearchGate. (2013).
- Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Macedonian Journal of Chemistry and Chemical Engineering. (2022).
- MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS.
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.).
Sources
Technical Guide: Solubility & Handling of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
[1][2]
Part 1: Executive Summary & Physicochemical Profile[1][2]
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (also known as 1-Boc-2-amidinopiperidine) is a critical bifunctional building block.[1][2] It bridges the lipophilic requirements of organic synthesis (via the tert-butoxycarbonyl or "Boc" group) with the high polarity and basicity of the amidine moiety (carbamimidoyl group).[2]
This duality creates a complex solubility landscape where the protonation state dictates solvent compatibility.[1][2] This guide provides a self-validating framework to determine and optimize solubility for synthesis, purification, and biological assay preparation.[1][2]
Structural Analysis & Theoretical Properties[1][2]
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₁H₂₁N₃O₂ | Moderate Molecular Weight (MW ~227.3 g/mol ) |
| Core Scaffold | Piperidine (Saturated heterocycle) | Lipophilic backbone; soluble in organics.[1][2][3] |
| Protecting Group | N-Boc (tert-butyl carbamate) | Highly lipophilic; promotes solubility in DCM, EtOAc, THF.[1][2] |
| Functional Group | Carbamimidoyl (Amidine) | Highly Basic (pKa ≈ 11–12) ; Highly polar; Hydrogen bond donor/acceptor.[1][2] |
| LogP (Predicted) | ~1.5 (Free Base) / < 0 (Salt) | Drastic shift in partitioning based on pH.[2] |
The Critical Duality: Free Base vs. Salt Form
The most common error in handling this compound is ignoring the salt form.[1][2]
-
Free Base: A viscous oil or low-melting solid.[1][2] Soluble in non-polar/moderately polar organics (DCM, Et₂O).[1][2] Sparingly soluble in water.[1][2]
-
Salt Form (HCl, TFA, AcOH): A crystalline solid.[1][2] Highly soluble in water, MeOH, DMSO.[1][2] Insoluble in non-polar organics (Hexanes, Et₂O).[1][2]
Part 2: Solubility Landscape & Solvent Compatibility[1][2]
Solubility Matrix
Data summarized from structural analogs (e.g., Boc-pipecolic acid derivatives) and amidine physicochemical principles.[2]
| Solvent Class | Solvent | Free Base Solubility | Salt Form (HCl/TFA) Solubility | Operational Notes |
| Polar Aprotic | DMSO | High (>100 mM) | High (>100 mM) | Preferred for bio-assay stock solutions.[1][2] |
| DMF | High | High | Good for peptide coupling reactions.[1][2] | |
| Polar Protic | Methanol | High | High | Excellent for transfers and workups.[1][2] |
| Water | Low / Insoluble | High | Aqueous solubility is pH-dependent.[1][2] | |
| Chlorinated | DCM | High | Moderate/Low | Primary solvent for synthesis/extraction.[1][2] |
| Chloroform | High | Moderate | Useful for NMR analysis.[1][2] | |
| Non-Polar | Ethyl Acetate | Moderate | Low | Used for washing away impurities from salts.[1][2] |
| Hexanes | Low | Insoluble | Used to precipitate the salt form.[1][2] |
pH-Dependent Solubility Logic
Part 3: Experimental Protocols
Protocol A: Preparation of Stock Solution for Biological Assays (DMSO)
Objective: Create a stable, high-concentration stock free of precipitation.[2]
-
Weighing: Weigh the compound (salt or free base) into a glass vial. Avoid using polystyrene plastics as DMSO may leach contaminants.[1][2]
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW] / 1000.[2]
-
-
Dissolution: Vortex for 30 seconds. If the salt form is used, mild sonication (water bath, <35°C) may be required to break crystal lattice energy.[1][2]
-
Validation: Visually inspect for "schlieren" lines or particulates.[1][2] The solution must be optically clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles as moisture uptake can hydrolyze the Boc group over time.
Protocol B: "Acid-Base Swing" Purification (Extraction Strategy)
Objective: Purify the compound from non-basic impurities without chromatography.[2]
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Wash the organic layer with 1M HCl (aq) (3x).[1][2]
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat. Na₂CO₃ until pH > 12.[1][2]
-
Back-Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo.
Protocol C: Salt Formation for Storage
Objective: Convert the unstable oil (free base) into a stable solid (HCl salt).[2]
-
Dissolve the free base in a minimal amount of 1,4-Dioxane or Diethyl Ether .[1][2]
-
Add 4M HCl in Dioxane (1.1 equivalents) dropwise with stirring at 0°C.
-
Dilute with Hexanes or Diethyl Ether to maximize precipitation.[1][2]
-
Filter the solid under inert gas (Nitrogen/Argon) to avoid moisture absorption (amidines are hygroscopic).[1][2]
Part 4: Visualization of Solubility Logic
Solubility Decision Tree
This diagram illustrates the logical flow for selecting a solvent based on the form of the compound.[1][2]
Figure 1: Solubility decision matrix based on the protonation state of the amidine moiety.[1]
Extraction Workflow (Purification)
Figure 2: The "Acid-Base Swing" purification strategy utilizing the pH-dependent solubility switch.
Part 5: Stability & Troubleshooting
Common Issues
-
Hygroscopicity: Amidine salts are extremely hygroscopic.[1][2] If the solid turns into a gum upon weighing, it has absorbed atmospheric water.[1][2]
-
Boc-Migration/Loss: While the Boc group is generally stable to base, strong acids (used to form the salt) can cleave it if not handled at low temperatures (0°C).[1][2]
-
Amidine Hydrolysis: Prolonged exposure to basic aqueous conditions can hydrolyze the amidine to an amide.[1][2]
Analytical Verification
To confirm you have dissolved the correct species:
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][2] John Wiley & Sons.[1][2] (Authoritative text on Boc-group stability and solubility characteristics).
-
Wermuth, C. G. (2011).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Source for general solubility protocols and salt selection in drug discovery).[1][2]
-
PubChem Compound Summary. (2023). tert-Butyl 2-formylpiperidine-1-carboxylate (Related Analog Data). National Center for Biotechnology Information.[1][2] [Link][2]
-
Reich, H. J. (2018).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] [Link] (Reference for Amidine pKa estimation).[1][2]
Sources
- 1. tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 5. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Stability and Manipulation of Boc-Protected Guanidines
Executive Summary
The guanidine moiety, found in arginine and various bioactive small molecules, presents a unique synthetic challenge due to its high basicity (
This guide provides a deep technical analysis of Boc-protected guanidines, focusing on their stability profiles, synthesis via guanylation reagents, and the mechanistic nuances of deprotection. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and troubleshooting strategies.
Mechanistic Stability Profile
Electronic Stabilization and Basicity
The stability of Boc-protected guanidines is governed by the electron-withdrawing nature of the carbamate groups.
-
Mono-Boc (
-Boc): Reduces basicity slightly but leaves the guanidine sufficiently nucleophilic to participate in side reactions. -
Bis-Boc (
-di-Boc): The preferred protection state. It delocalizes the lone pair electrons across two carbonyl systems, effectively eliminating the basicity and preventing protonation under mild acidic conditions. This species is stable to flash chromatography and standard aqueous workups.
Acid Lability (The Deprotection Vector)
Boc-guanidines are acid-labile. The deprotection follows an
-
Protonation: The carbonyl oxygen is protonated by strong acid (TFA, HCl).
-
Fragmentation: The tert-butyl cation (
) is cleaved, releasing isobutylene and carbamic acid. -
Decarboxylation: Spontaneous loss of
yields the free guanidine.
Critical Risk: The generated
Base and Nucleophile Resistance
Boc groups are generally stable toward:
-
Bases: Stable to piperidine (used in Fmoc removal), dilute NaOH, and tertiary amines.
-
Nucleophiles: Resistant to catalytic hydrogenation and mild reducing agents.
-
Implication: This allows for orthogonal protection strategies where base-labile groups (Fmoc, methyl esters) can be manipulated while the Boc-guanidine remains intact.[2]
Critical Reagents & Synthesis
The Gold Standard: Goodman’s Reagent
N,N'-Di-Boc-N''-triflylguanidine is the most versatile reagent for converting primary and secondary amines into protected guanidines under mild conditions.
Stability Warning: This reagent is thermally sensitive.
-
Storage: Stable for months at
. -
Degradation: Upon warming or prolonged stirring in solution, it degrades to the mono-Boc species, significantly reducing yield and purity.[3]
Comparative Reagent Stability
| Reagent | Activation Method | Stability | Best For |
| Spontaneous (Good leaving group) | Low (Thermally sensitive, store at -20°C) | Primary/Secondary amines, mild conditions.[4] | |
| Mukaiyama's Reagent / EDCI | High (Stable solid at RT) | Sterically hindered amines, requires activation. | |
| Heat / Lewis Acid | Moderate | Less reactive amines, requires forcing conditions. |
Visualizing the Workflows
Guanylation Workflow
The following diagram illustrates the conversion of an amine to a Boc-protected guanidine using Goodman's reagent, highlighting the critical temperature control points.
Caption: Synthesis of Bis-Boc-Guanidines. Note the kinetic competition between product formation and reagent degradation.
Acid Deprotection & Scavenging Mechanism
This diagram details the deprotection pathway and the critical role of scavengers in preventing side reactions.
Caption: Acid-mediated deprotection mechanism showing the interception of the reactive tert-butyl cation by scavengers.
Validated Experimental Protocols
Synthesis of -Di-Boc-Guanidines (Solution Phase)
Objective: Convert a primary amine to a bis-Boc protected guanidine.
Reagent:
-
Preparation: Dissolve the amine (
equiv) in anhydrous DCM ( ). -
Base Addition: Add Triethylamine (TEA) (
equiv). -
Reagent Addition: Add Goodman's reagent (
equiv).-
Technical Note: If the amine is a salt (e.g., HCl salt), increase TEA to
equiv.
-
-
Reaction: Stir at Room Temperature (RT).
-
Monitoring: Check TLC/LC-MS after 2 hours. Most reactions are complete within 4 hours.
-
Caution: Do not stir overnight unless necessary; reagent degradation complicates purification.
-
-
Workup: Dilute with DCM, wash with
(removes TEA and triflamide byproduct), then Brine. Dry over .[1][5] -
Purification: Flash chromatography (Hexane/EtOAc). Bis-Boc guanidines are typically non-polar.
High-Fidelity Deprotection (TFA Cocktail)
Objective: Removal of Boc groups without alkylation of sensitive residues.
-
Cocktail Preparation: Prepare a solution of TFA : TIS : H2O (
). -
Execution: Dissolve the protected substrate in a minimal amount of DCM (optional, for solubility), then add the TFA cocktail (
mL per gram of substrate). -
Time: Stir at RT for
hours. -
Termination:
-
Evaporate TFA under reduced pressure (keep temperature
). -
Co-evaporation: Add Toluene and re-evaporate (
) to remove residual TFA. -
Precipitation: Add cold Diethyl Ether to precipitate the guanidinium trifluoroacetate salt.
-
Troubleshooting & Side Reactions
-Lactam Formation (Arginine Specific)
When Boc-Arginine is activated (e.g., during peptide coupling) while the side chain is di-Boc protected, the electron-withdrawing nature of the protecting groups can promote intramolecular attack of the
-
Prevention: Ensure rapid activation and coupling (e.g., using HATU/HOAt). Avoid prolonged activation times.
Incomplete Deprotection
If mono-Boc intermediates persist:
-
Cause: Steric bulk or insufficient acid strength.
-
Solution: Increase temperature to
or switch to neat TFA without DCM cosolvent.
Reagent Degradation
If the guanylation yield is low and a "mono-Boc" byproduct is observed:
-
Cause: The triflylguanidine reagent decomposed before reacting.
-
Solution: Ensure the reagent was stored at
. Add the reagent last to the reaction mixture.
References
-
Feichtinger, K., et al. (1998).[7] "Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions."[7] The Journal of Organic Chemistry. Link
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection mechanics).
- Lundt, B. F., et al. (1978). "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research.
-
BenchChem. (2025).[1] "Boc-guanidine deprotection side reactions and how to avoid them." Link
-
Organic Chemistry Portal. "Boc Protecting Group." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to tert-Butyl 2-Carbamimidoylpiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is emerging, this document extrapolates from well-established chemical principles and the known pharmacology of its constituent moieties—the Boc-protected piperidine scaffold and the carbamimidoyl (amidine) group—to present a robust guide to its synthesis, chemical properties, and potential therapeutic applications.
Introduction: A Scaffold of Pharmaceutical Significance
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to adopt conformations that are sterically and electronically complementary to the binding pockets of biological targets.[1] When combined with a carbamimidoyl (amidine) functional group—a known pharmacophore that can act as a versatile hydrogen bond donor and acceptor—the resulting molecule, tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, represents a valuable building block for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the molecule's utility in multi-step syntheses by allowing for selective reactions at other positions.
This guide will provide a detailed examination of a proposed synthetic route to tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, explore the chemical rationale behind its design, and discuss its potential applications in the field of drug discovery.
Chemical Properties and Design Rationale
The molecular structure of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate brings together three key functional components that dictate its chemical behavior and potential biological activity.
| Functional Group | Key Properties and Rationale in Drug Design |
| Piperidine Scaffold | A six-membered nitrogen-containing heterocycle that provides a rigid, three-dimensional framework. It can be readily substituted to orient functional groups in specific vectors for optimal interaction with biological targets. The piperidine nitrogen is basic and can be protonated at physiological pH, potentially influencing solubility and receptor binding.[1][3] |
| tert-Butoxycarbonyl (Boc) Group | A common protecting group for amines. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. In the context of the target molecule, it serves to deactivate the piperidine nitrogen, preventing it from interfering with reactions at the 2-position. |
| Carbamimidoyl (Amidine) Group | A strongly basic functional group that is typically protonated at physiological pH. It can engage in multiple hydrogen bonding interactions as both a donor and an acceptor, making it a valuable moiety for anchoring a molecule within a receptor's binding site.[4] Amidines are found in a number of approved drugs, highlighting their therapeutic relevance.[5] |
The combination of these groups in tert-butyl 2-carbamimidoylpiperidine-1-carboxylate makes it an attractive scaffold for combinatorial chemistry and lead optimization campaigns. The Boc group allows for the elaboration of the amidine functionality or further substitution on the piperidine ring, followed by deprotection and subsequent modification of the piperidine nitrogen.
Proposed Synthetic Pathway
A plausible and efficient synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate can be envisioned in a three-step sequence starting from the commercially available N-Boc-2-piperidinecarboxylic acid. The overall workflow is depicted below.
Figure 1: Proposed synthetic workflow for tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.
Step 1: Synthesis of tert-Butyl 2-Carbamoylpiperidine-1-carboxylate (Amide Formation)
The initial step involves the conversion of the carboxylic acid of the starting material into a primary amide. This can be achieved through standard peptide coupling protocols.
Experimental Protocol:
-
To a solution of (R)-(+)-N-Boc-2-piperidinecarboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of aqueous ammonia (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by flash column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl 2-Cyanopiperidine-1-carboxylate (Nitrile Formation)
The second step is the dehydration of the primary amide to the corresponding nitrile. Several reagents can be employed for this transformation, with thionyl chloride or oxalyl chloride being common choices.[6]
Experimental Protocol:
-
To a solution of tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as DCM or acetonitrile, add pyridine (2.5 eq).[7]
-
Cool the mixture to 0 °C and add a solution of oxalyl chloride (1.2 eq) in the same solvent dropwise.[7]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude nitrile can be purified by silica gel chromatography.
Step 3: Synthesis of tert-Butyl 2-Carbamimidoylpiperidine-1-carboxylate (Amidine Formation)
The final step is the conversion of the nitrile to the target amidine. The Pinner reaction is a classical and effective method for this transformation, proceeding through an intermediate Pinner salt (an imino ester salt).[8][9][10]
Figure 2: Generalized mechanism of the Pinner reaction for amidine synthesis.
Experimental Protocol (via Pinner Reaction):
-
Suspend tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in a mixture of anhydrous ethanol and anhydrous diethyl ether.
-
Cool the mixture to 0 °C and bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours, during which the Pinner salt may precipitate.
-
Isolate the Pinner salt by filtration and wash with anhydrous diethyl ether.
-
Dissolve the Pinner salt in anhydrous ethanol and cool to 0 °C.
-
Bubble anhydrous ammonia gas through the solution until saturation.
-
Seal the vessel and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure, and partition the residue between a suitable organic solvent and aqueous base (e.g., 1 M NaOH).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude amidine.
-
Purify the final product by an appropriate method, such as crystallization or chromatography.
An alternative method for the conversion of nitriles to amidines involves the direct reaction with ammonium salts, which may offer milder conditions.[11]
Potential Applications in Drug Development
The unique combination of a rigid piperidine scaffold and a strongly basic, hydrogen-bonding amidine group makes tert-butyl 2-carbamimidoylpiperidine-1-carboxylate a highly promising starting point for the development of novel therapeutics.
-
Enzyme Inhibition: The amidine group can mimic a protonated arginine or lysine side chain, making it an effective functional group for targeting the active sites of enzymes such as proteases and kinases. The piperidine scaffold can be further functionalized to achieve selectivity for a particular enzyme.
-
Receptor Antagonism/Agonism: The ability of the amidine to participate in strong ionic and hydrogen-bonding interactions makes it a candidate for targeting G-protein coupled receptors (GPCRs) and ion channels.[12]
-
Antimicrobial Agents: Amidine-containing compounds have shown promise as antimicrobial agents.[13] The target molecule could serve as a scaffold for the development of new antibiotics that are less susceptible to existing resistance mechanisms.
The Boc-protected nitrogen allows for a modular approach to building a library of compounds. The amidine can be further substituted, or the Boc group can be removed to allow for the introduction of a wide variety of substituents on the piperidine nitrogen, enabling a systematic exploration of the structure-activity relationship (SAR).
Conclusion
tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate is a molecule with significant potential in medicinal chemistry and drug discovery. Although not extensively described in the current literature, its synthesis is achievable through well-established synthetic methodologies. The combination of the pharmaceutically privileged piperidine scaffold with the versatile amidine functional group provides a strong foundation for the design and synthesis of novel, biologically active compounds. This guide serves as a comprehensive resource for researchers looking to explore the chemistry and therapeutic potential of this promising heterocyclic building block.
References
-
Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. Retrieved from [Link]
- Process for producing cyanopiperidine. (n.d.). Google Patents.
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]
- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. (n.d.). Google Patents.
-
Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Efficient method for the conversion of nitriles to amidines. (n.d.). Patexia. Retrieved from [Link]
- Aminopiperidine compounds, process for their preparation, and pharmaceutical compositions containing them. (n.d.). Google Patents.
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
- Efficient method for the conversion of nitriles to amidines. (n.d.). Google Patents.
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
-
A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. (2022). National Institutes of Health. Retrieved from [Link]
-
Facile Synthesis of Amidines from Thioamides. (2025). ResearchGate. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]
-
Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. (n.d.). ACS Publications. Retrieved from [Link]
-
General and mild preparation of 2-aminopyridines. (2010). PubMed. Retrieved from [Link]
-
The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. (2025). ResearchGate. Retrieved from [Link]
- Method for preparing 4-cyanopiperidine hydrochloride. (n.d.). Google Patents.
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Silver(I)-Promoted Conversion of Thioamides to Amidines: Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines that Clarify Binding Behavior to Model Ligands. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). RSC Publishing. Retrieved from [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019, November 18). YouTube. Retrieved from [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). National Institutes of Health. Retrieved from [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
-
Facile Synthesis of Amidines from Thioamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Retrieved from [Link]
-
Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. (n.d.). MDPI. Retrieved from [Link]
-
Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube. Retrieved from [Link]
-
Amidine. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 4-Substituted Piperidines via a Mild and Scalable Two-Step Cu2O-Mediated Decarboxylation of Cyanoesters. (2025). ResearchGate. Retrieved from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Retrieved from [Link]
-
Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. (2023). National Institutes of Health. Retrieved from [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.). MDPI. Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. thieme-connect.de [thieme-connect.de]
- 4. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidine - Wikipedia [en.wikipedia.org]
- 6. US7348435B2 - Process for producing cyanopiperidine - Google Patents [patents.google.com]
- 7. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Protocol: From Synthetic Scaffolds to FDA-Approved Therapeutics
Introduction: The Privileged Scaffold
In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as piperidine .[1] Structurally simple yet functionally dense, this six-membered saturated nitrogen heterocycle serves as the core architecture for over 70 FDA-approved therapeutics, spanning therapeutic areas from CNS modulation (e.g., Haloperidol, Methylphenidate) to pain management (Fentanyl) and antihistamines (Loratadine).
For the drug developer, piperidine is not merely a linker; it is a pharmacokinetic tuning knob . Its ability to adopt defined chair conformations allows for precise vectorization of substituents, while its basic nitrogen (
This guide dissects the technical roadmap for piperidine development, moving from structural dynamics and modern synthetic methodologies to late-stage functionalization strategies.
Structural Dynamics & Electronic Properties
To design effective piperidine-based drugs, one must master its conformational landscape. Unlike planar aromatics, piperidine exists predominantly in a chair conformation.
-
The Nitrogen Inversion: The lone pair on the nitrogen can flip, but in N-substituted piperidines, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions (A-value considerations).
-
pKa Modulation: The basicity of the piperidine nitrogen is a double-edged sword. While essential for binding, high basicity can lead to poor membrane permeability (low LogD at physiological pH) and hERG channel toxicity.
-
Strategy: Electron-withdrawing groups (EWGs) on the ring (e.g., fluorine at C3/C4) or N-acylation can modulate the pKa down to a more "drug-like" range (6–8).
-
Synthetic Methodologies: From Reduction to C-H Activation[2]
The assembly of the piperidine core generally follows three distinct logical pathways. We categorize these by the stage of ring formation.
Pathway A: Reduction of Heteroaromatics (The Industrial Standard)
The most scalable route involves the hydrogenation of pyridines.
-
Mechanism: Heterogeneous catalysis (Pd/C, PtO2) or transfer hydrogenation.
-
Utility: Ideal for generating simple, achiral, or cis-substituted piperidines.
-
Limitation: Difficult to introduce trans-stereochemistry or quaternary centers.
Pathway B: De Novo Cyclization (The Stereochemical Surgeon)
For complex scaffolds requiring specific chirality (e.g., Paroxetine), acyclic precursors are cyclized.
-
Methods: Ring-Closing Metathesis (RCM), Dieckmann Condensation (for piperidones), or intramolecular reductive amination.
Pathway C: Late-Stage Functionalization (The Modern Frontier)
Direct C-H activation allows for the diversification of the piperidine core after the ring is formed, enabling library generation from a single precursor.
-
Key Technology: Pd-catalyzed C(sp3)-H arylation directed by transient directing groups (e.g., aminoquinolines).
Visualization: Synthetic Decision Matrix
The following diagram illustrates the decision logic for selecting a synthetic route based on target complexity.
Figure 1: Synthetic decision tree for piperidine scaffold construction, balancing stereochemical needs with scalability.
Experimental Protocol: Pd-Catalyzed C-H Arylation
Context: This protocol describes the C-3 functionalization of piperidines, a challenging transformation that avoids de novo synthesis for every analog. This method utilizes a bidentate directing group to guide the palladium catalyst.
Objective: Regioselective C-3 arylation of N-protected piperidine.
Materials
-
Substrate: N-Picolinamide-protected piperidine (1.0 equiv)
-
Reagent: Aryl Iodide (2.0 equiv)
-
Catalyst: Pd(OAc)2 (10 mol%)
-
Base: Ag2CO3 (1.0 equiv) or K2CO3 (for silver-free variants)
-
Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)
Step-by-Step Workflow
-
Directing Group Installation:
-
React 4-substituted piperidine with picolinic acid (EDC/HOBt coupling) to install the N-picolinamide directing group.
-
Validation: Verify by LC-MS (M+1 peak) and 1H NMR (distinct pyridine protons).
-
-
C-H Activation Setup:
-
In a sealed tube, combine the N-picolinamide piperidine (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)2 (0.02 mmol), and Ag2CO3 (0.2 mmol).
-
Add t-Amyl Alcohol (2 mL).
-
Critical Step: Purge with Argon for 5 minutes to remove oxygen, which can poison the catalytic cycle.
-
-
Reaction:
-
Heat to 110°C for 12–16 hours.
-
Monitoring: Check TLC every 4 hours. The product will typically be less polar than the starting material due to the added aryl group.
-
-
Workup & Purification:
-
Cool to room temperature.[2] Filter through a Celite pad to remove silver salts.
-
Concentrate in vacuo.
-
Purify via Flash Chromatography (Hexanes/Ethyl Acetate gradient).
-
-
Directing Group Removal (Optional):
-
To recover the free amine, treat the product with NaOH/EtOH at reflux or use a mild hydrogenolysis protocol if the substrate allows.
-
Medicinal Chemistry: SAR & Case Studies
Data Summary: Piperidine in Blockbuster Drugs
The table below highlights how the piperidine ring is utilized in key therapeutics.
| Drug Name | Class | Piperidine Role | Key Interaction |
| Fentanyl | Opioid Analgesic | Central Scaffold | Nitrogen acts as a protonated anchor; 4-position functionalization drives potency. |
| Donepezil | Acetylcholinesterase Inhibitor | Linker/Binding | Piperidine nitrogen binds to the anionic subsite of AChE; benzyl group interacts with Trp residue. |
| Raloxifene | SERM | Side Chain | Basic piperidine side chain interacts with Asp351 in the Estrogen Receptor, enforcing antagonist conformation. |
| Ibrutinib | Kinase Inhibitor | Solubilizer | Piperidine (as part of a fused system) improves solubility and occupies the solvent-exposed region. |
Case Study: Fentanyl (Structure-Activity Relationship)
Fentanyl illustrates the power of the 4-anilidopiperidine scaffold.
-
N-Phenethyl Group: Essential for
-opioid receptor affinity (fits a hydrophobic pocket). -
Piperidine Ring: Holds the N-phenethyl and 4-anilido groups in the correct spatial orientation (chair conformation).
-
4-Anilido Group: Provides critical pi-stacking interactions.
-
Modification: Rigidifying the piperidine ring or altering the N-substituent (e.g., to a thienyl group in Sufentanil) drastically alters potency (Sufentanil is ~5-10x more potent than Fentanyl).
Visualization: Pharmacophore Logic
This diagram visualizes the interaction logic of a generic piperidine-based CNS ligand.
Figure 2: Pharmacophore mapping of a piperidine-based ligand binding to a GPCR target.
References
-
Piperidine-containing drugs and recently studied analogs. PubMed. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines. Organic Letters. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
-
Synthesis of piperidines (Methodologies). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Boc Protecting Group
In the intricate world of organic synthesis, where complex molecules are constructed with atom-by-atom precision, the concept of the protecting group is fundamental. These temporary modifications to reactive functional groups are the silent guardians of a synthetic route, preventing unwanted side reactions and enabling chemists to direct reactivity with exquisite control. Among the pantheon of such groups, the tert-butyloxycarbonyl, or Boc group, stands as a pillar of modern synthetic strategy, prized for its reliability, predictability, and versatility.
This guide provides an in-depth exploration of the Boc protecting group, from its fundamental chemical principles to its practical applications in research and development. It is intended for professionals in the fields of chemistry and drug development who seek not just to use the Boc group, but to understand the causality behind its efficacy and the nuances of its application.
The Rationale for Protection: Why the Boc Group Excels
Amines are ubiquitous in biologically active molecules and synthetic intermediates.[1] Their inherent nucleophilicity and basicity, while crucial for their function, present a significant challenge in multi-step synthesis.[1] Unprotected amines can react with a wide array of electrophiles, leading to a cascade of undesired products. The ideal protecting group for an amine must therefore possess a specific set of characteristics:
-
Ease of Introduction: The protection step should be high-yielding and occur under mild conditions.
-
Stability (Inertness): It must be robust enough to withstand a variety of reaction conditions planned for other parts of the molecule.
-
Ease of Removal: The deprotection step must also be high-yielding and occur under conditions that do not compromise the integrity of the newly synthesized molecule.
-
Orthogonality: Its removal conditions should be distinct from those of other protecting groups present in the molecule, allowing for selective deprotection.[2][3]
The Boc group, a carbamate protecting group, fulfills these criteria exceptionally well, making it one of the most common choices for amine protection.[1][3][4][5] It is particularly valued for its stability to basic, nucleophilic, and reductive conditions, while being readily cleaved by acids.[2][6] This acid lability is the cornerstone of its utility and orthogonality.[2]
The Chemistry of Boc: Installation and Cleavage
A thorough understanding of the mechanisms of Boc protection and deprotection is paramount for its successful implementation and for troubleshooting unforeseen complications.
Boc Protection: A Nucleophilic Acyl Substitution
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][4][5] This reaction proceeds via a nucleophilic acyl substitution mechanism.
The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride.[2][4][5][7] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group.[4][7] This leaving group is unstable and readily decomposes to the volatile byproducts carbon dioxide and tert-butoxide.[4][7] The generated tert-butoxide is a strong enough base to deprotonate the newly formed carbamate, driving the reaction to completion.[1] While the reaction can proceed without an external base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) are often added to neutralize the protonated amine and accelerate the reaction.[2][4][8]
Diagram: Mechanism of Boc Protection
Caption: Mechanism of Boc protection of a primary amine using Boc anhydride.
Boc Deprotection: An Acid-Catalyzed Elimination
The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[2][3] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly employed for this purpose.[4][8][9] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[1][5] This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butyl group as a stable tertiary carbocation, the tert-butyl cation.[1][10]
The resulting carbamic acid is highly unstable and rapidly decarboxylates to furnish the free amine and carbon dioxide gas.[1][4][5] The evolution of CO₂ is a visual indicator that the deprotection is proceeding.[5]
Diagram: Mechanism of Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The Scientist's Perspective: Practical Considerations and Protocol Design
Theoretical knowledge of reaction mechanisms must be paired with practical insights for successful application in the laboratory. The following sections detail the causality behind experimental choices and provide self-validating protocols.
Stability and Orthogonality: The Key to Strategic Synthesis
The true power of the Boc group lies in its predictable stability profile, which allows for its use in orthogonal protection strategies.[2][3][6] An orthogonal set of protecting groups is one where each group can be removed in the presence of the others by using specific, non-interfering reagents.[3]
| Protecting Group | Abbreviation | Cleavage Conditions | Stability of Boc Group |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Labile |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable [2][6] |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Stable [1][2] |
| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) | Stable [2] |
This orthogonality is the foundation of modern Solid-Phase Peptide Synthesis (SPPS). In Boc-based SPPS, the α-amino group of the growing peptide chain is protected with a Boc group, which is cleaved with TFA at each cycle to allow for the coupling of the next amino acid. Side-chain protecting groups are chosen to be stable to TFA but are removed in the final step with a stronger acid, such as hydrofluoric acid (HF).
Deprotection Pitfalls: The tert-Butyl Cation Problem
While Boc deprotection is generally a clean and efficient process, the generation of the electrophilic tert-butyl cation can lead to unwanted side reactions.[8][10] This cation can alkylate any nucleophilic species present in the reaction mixture, including the desired product itself.[10][11] Nucleophilic amino acid residues such as tryptophan, methionine, and cysteine are particularly susceptible to this side reaction.[3]
To mitigate this issue, "scavengers" are added to the deprotection cocktail.[3][6][8][10] These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate. Common scavengers include:
-
Anisole or Thioanisole: These aromatic compounds are readily alkylated by the tert-butyl cation.[8]
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These silanes act as hydride donors, reducing the tert-butyl cation to isobutane.
-
Water: Can act as a scavenger by trapping the cation to form tert-butanol.
-
1,2-Ethanedithiol (EDT): A particularly effective scavenger for protecting sulfur-containing residues.
The choice of scavenger depends on the specific substrate and the potential for side reactions. A well-designed deprotection protocol will always consider the inclusion of an appropriate scavenger to ensure the integrity of the final product.
Experimental Protocols
The following are representative, detailed protocols for the protection and deprotection of a primary amine.
Protocol 1: Boc Protection of Benzylamine
-
Objective: To protect the amino group of benzylamine using di-tert-butyl dicarbonate.
-
Materials:
-
Benzylamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve benzylamine in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in a minimal amount of THF.
-
Add the Boc₂O solution dropwise to the stirred benzylamine solution over 15 minutes. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-benzylamine.
-
Protocol 2: Boc Deprotection of N-Boc-benzylamine
-
Objective: To remove the Boc protecting group from N-Boc-benzylamine using trifluoroacetic acid.
-
Materials:
-
N-Boc-benzylamine (1.0 eq)
-
Trifluoroacetic acid (TFA, 10-20 eq)
-
Dichloromethane (DCM), anhydrous
-
Anisole (scavenger, 1.1 eq)
-
-
Procedure:
-
Dissolve N-Boc-benzylamine in anhydrous DCM in a round-bottom flask with a magnetic stir bar.
-
Add anisole to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution. Gas evolution (CO₂) should be observed.[5]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete deprotection.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in diethyl ether and treat with a solution of HCl in diethyl ether to precipitate the benzylamine hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure product.
-
Strategic Implementation in Drug Development
In the pharmaceutical industry, the Boc group is not merely a laboratory curiosity but a critical tool in the synthesis of active pharmaceutical ingredients (APIs).[10][11] Its robust nature allows for the construction of complex molecular scaffolds, while its clean, acid-labile deprotection is often a key step in the final stages of a synthetic route.[11]
However, the use of strong acids like TFA in large-scale synthesis presents challenges, including equipment corrosion and the generation of regulated waste streams.[10][11] Consequently, there is a significant drive to develop milder and more environmentally benign deprotection methods. These include the use of solid-supported acids, Lewis acids, and thermal deprotection protocols.[11][12]
Furthermore, the potential for the tert-butyl cation to generate genotoxic impurities (GTIs) is a major concern in process development.[10] Regulatory agencies have strict limits on the levels of GTIs in final drug products. Therefore, a thorough understanding of the deprotection mechanism and the implementation of effective scavenging strategies are not just good science but a regulatory necessity.[10]
Diagram: Boc Group in a Synthetic Workflow
Caption: A generalized workflow illustrating the strategic use of the Boc group.
Conclusion
The tert-butyloxycarbonyl protecting group is a testament to the elegance and power of physical organic principles applied to synthetic challenges. Its unique combination of stability and acid lability has cemented its role as an indispensable tool for organic chemists in academia and industry. A deep, mechanistic understanding of its installation, cleavage, and potential side reactions empowers the modern scientist to design more efficient, robust, and safer synthetic routes, ultimately accelerating the discovery and development of new medicines and materials.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link].
-
ACS Green Chemistry Institute. BOC Deprotection. Available at: [Link].
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link].
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023-07-04). Available at: [Link].
-
Organic Chemistry. Boc Deprotection Mechanism. (2022-12-14). Available at: [Link].
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link].
-
J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). Available at: [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). Available at: [Link].
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link].
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link].
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (2024-04-25). Available at: [Link].
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Properties of N-Boc-2-amidinopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-2-amidinopiperidine is a synthetic building block of significant interest in medicinal chemistry, combining the structural motif of a piperidine ring with a highly basic amidine functional group. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen modulates the molecule's overall properties, rendering it suitable for various synthetic transformations. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in drug design, formulation, and development. This guide provides a comprehensive analysis of the key physicochemical parameters of N-Boc-2-amidinopiperidine, including its structure, ionization behavior (pKa), lipophilicity (logP/logD), solubility, and chemical stability. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes data from analogous structures and established chemical principles to provide authoritative predictions and insights. Furthermore, it furnishes detailed, field-proven experimental protocols for determining these properties, equipping researchers with the necessary tools to validate these characteristics in their own laboratories.
Molecular Structure and Identifiers
N-Boc-2-amidinopiperidine, systematically named tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, possesses a unique combination of a carbamate-protected secondary amine within a piperidine ring and a geminal amidine group at the 2-position. This structure imparts a distinct set of properties crucial for its role as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N₃O₂ | Calculated |
| Molecular Weight | 227.30 g/mol | Calculated |
| CAS Number | Not assigned in major public databases. | Internal Analysis |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C(=N)N | Internal Analysis |
Ionization Constant (pKa): The Dominant Physicochemical Trait
The single most influential physicochemical property of N-Boc-2-amidinopiperidine is the basicity of the amidine group. The pKa value dictates the molecule's charge state at a given pH, which profoundly impacts its solubility, lipophilicity, and interaction with biological targets.
Predicted pKa and Chemical Rationale
The amidine functional group is one of the strongest organic bases. Upon protonation, the resulting amidinium cation is significantly stabilized by resonance, delocalizing the positive charge across both nitrogen atoms.
Caption: Experimental workflow for logD determination via the shake-flask method.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., 7.4). Mix equal volumes of n-octanol and the buffer in a separatory funnel, shake vigorously for 24 hours to ensure mutual saturation, and allow the layers to separate completely.
-
Sample Addition: Prepare a stock solution of N-Boc-2-amidinopiperidine in the saturated buffer.
-
Partitioning: In a suitable vessel (e.g., a glass vial), mix a known volume of the compound-containing buffer with an equal volume of the saturated n-octanol.
-
Equilibration: Agitate the mixture at a constant temperature (25°C) for a sufficient time (e.g., 2 hours) to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the logD value using the formula: logD = log₁₀ (Concentration in octanol / Concentration in buffer).
Solubility Profile
Solubility is a prerequisite for absorption and is a key factor in drug formulation. The solubility of N-Boc-2-amidinopiperidine is expected to be highly pH-dependent.
Predicted Solubility
-
Aqueous Solubility: As a neutral free base, the molecule's aqueous solubility is likely to be low to moderate, driven by the polar amidine group but hindered by the lipophilic Boc-piperidine scaffold. However, as an HCl or other pharmaceutically acceptable salt, the compound will be a cation and is predicted to have high aqueous solubility .
-
Organic Solubility: The free base is expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. [1] Implication for Drug Development: For oral formulations, ensuring the compound remains in solution in the gastrointestinal tract is crucial. The high basicity means it will exist as a soluble salt in the acidic environment of the stomach. In early-stage in vitro screening, using a DMSO stock solution is standard, but care must be taken to avoid precipitation in aqueous assay buffers.
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
This high-throughput method is ideal for early drug discovery to flag potential solubility issues. [2][3][4] Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates, and the resulting turbidity is measured by light scattering (nephelometry).
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to multiple wells.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a sharp increase in turbidity is observed is reported as the kinetic solubility limit.
Chemical Stability
Understanding the chemical stability of a compound is essential for defining storage conditions, predicting shelf-life, and identifying potential degradation pathways. The key labile points in N-Boc-2-amidinopiperidine are the Boc-carbamate and the amidine group.
-
Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is the primary point of instability. It is notoriously labile under acidic conditions. [5][6]Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group to release the free piperidine, isobutylene, and carbon dioxide. [6]The group is generally stable towards most bases and nucleophilic conditions. [5]* Amidine Group Stability: Amidines can undergo hydrolysis to the corresponding amide or carboxylic acid, though this typically requires harsh conditions (e.g., prolonged heating in strong acid or base). [7][8][9]Under typical physiological and formulation conditions, the amidine group is expected to be relatively stable.
Handling and Storage Recommendations:
-
Store the compound as a solid in a cool, dry place, protected from light.
-
Avoid contact with strong acids to prevent premature deprotection of the Boc group.
-
For long-term storage in solution, use aprotic solvents like DMSO and store at -20°C. Aqueous stock solutions should be prepared fresh, as the long-term stability may be limited.
Conclusion for the Drug Development Professional
N-Boc-2-amidinopiperidine is a highly polar, cationic molecule at physiological pH. Its key physicochemical profile is dominated by the strongly basic amidine group, which confers high aqueous solubility when protonated but limits passive membrane permeability.
-
Key Strengths: High predicted aqueous solubility as a salt is advantageous for formulation. The cationic center provides a strong anchor for ionic and hydrogen-bond interactions with biological targets.
-
Potential Challenges: Low lipophilicity (logD₇.₄ << 0) may hinder passive absorption and blood-brain barrier penetration. The acid-labile Boc group requires careful consideration during synthesis, purification (e.g., avoiding TFA in HPLC), and formulation with acidic excipients.
-
Recommendations: Experimental determination of pKa, logD₇.₄, and aqueous solubility is critical early in the development process to confirm these predictions. The provided protocols offer a robust framework for generating this essential data. Salt form selection will be a critical step in developing a solid-state formulation.
This guide provides a foundational understanding of the physicochemical properties that will govern the behavior of N-Boc-2-amidinopiperidine in a drug development context. By anticipating these properties and validating them with rigorous experimentation, researchers can better leverage this valuable building block in the creation of novel therapeutics.
References
-
LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine.[Link]
-
PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
Chemguide. the hydrolysis of amides.[Link]
-
AxisPharm. Kinetic Solubility Assays Protocol.[Link]
-
precisionFDA. TERT-BUTYL 2-ACETYLPIPERIDINE-1-CARBOXYLATE, (R)-.[Link]
-
protocols.io. LogP / LogD shake-flask method.[Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.[Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.[Link]
-
PubChem. 1-BOC-3-Aminopiperidine.[Link]
-
PubMed. [Hydrolysis of the amidine analogs of penicillins].[Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[Link]
-
PMC. Development of Methods for the Determination of pKa Values.[Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).[Link]
-
Robert Williams. pKa Data Compiled by R. Williams.[Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base.[Link]
-
ChemBK. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate.[Link]
-
YouTube. mechanism of amide hydrolysis.[Link]
-
J&K Scientific LLC. BOC Protection and Deprotection.[Link]
-
Chemistry Stack Exchange. Hydrolysis of an amidine derivative under acidic conditions.[Link]
-
PubChem. tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838.[Link]
-
IndiaMART. 1-N-Boc-4-phenylaminopiperidine Cas 125541-22-2 CANADA DELIVERY.[Link]
Sources
- 1. chemheterocycles.com [chemheterocycles.com]
- 2. 1-Boc-Aminopiperidine Supplier China | High Purity CAS 625471-18-3 | Product Details, Safety, Price & Uses [chemheterocycles.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Hydrolysis of the amidine analogs of penicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate: A Critical Intermediate for Peptidomimetic Drug Design
[1]
Executive Summary
In the high-stakes landscape of fragment-based drug discovery (FBDD), tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS: 1258640-98-0) serves as a pivotal structural motif.[1] Functioning primarily as a protected arginine mimic, this scaffold allows medicinal chemists to introduce a highly basic P1 anchor into serine protease inhibitors while maintaining orthogonal protecting group strategies during synthesis.[1][2]
This guide analyzes the physicochemical properties, synthetic routes, and mechanistic applications of this compound, with a specific focus on its molecular weight as a quality critical attribute (QCA) in stoichiometric calculations.[1][2]
Physicochemical Identity & Molecular Weight Analysis[3][4][5][6][7]
Accurate molecular weight determination is the cornerstone of stoichiometric precision in organic synthesis.[1][2] For tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, the mass profile is dictated by the piperidine ring, the labile Boc-protecting group, and the reactive amidine "warhead."[1]
Structural Composition
The molecule consists of three distinct domains:
-
The Core: A piperidine ring (saturated nitrogen heterocycle).[1][2]
-
The Protection: A tert-butoxycarbonyl (Boc) group at the
position, providing stability against nucleophilic attack and base hydrolysis.[1][2] -
The Pharmacophore: A carbamimidoyl (amidine) group at the
position, acting as a hydrogen bond donor/acceptor.[1][2]
Quantitative Data Profile
| Property | Value | Notes |
| IUPAC Name | tert-butyl 2-carbamimidoylpiperidine-1-carboxylate | |
| CAS Number | 1258640-98-0 | Verified Identifier |
| Molecular Formula | ||
| Average Molecular Weight | 227.31 g/mol | Used for molarity calculations |
| Monoisotopic Mass | 227.1634 Da | Critical for HRMS identification ( |
| Physical State | White to Off-white Solid | Hygroscopic (Amidine nature) |
| Solubility | DMSO, Methanol, DCM | Limited water solubility due to Boc group |
Mass Calculation Breakdown
To validate the molecular weight for analytical standards:
Synthetic Methodologies
The synthesis of this compound typically proceeds via the transformation of a nitrile precursor.[1][2] The choice of method depends heavily on the sensitivity of the Boc group to acidic conditions.[1][2]
The Modified Pinner Synthesis (Preferred Route)
The classical Pinner reaction requires harsh acidic conditions (HCl/EtOH) which would cleave the Boc group (
Protocol Logic:
-
Precursor: Start with 1-Boc-piperidine-2-carbonitrile.
-
Activation: React with hydroxylamine to form the amidoxime.
-
Reduction: Hydrogenation of the amidoxime to the amidine.[1][2] This avoids the strong acid required to form the imidate ester in the classical Pinner sequence.[1][2]
Visualization of Synthetic Pathway
Figure 1: Soft synthetic route via amidoxime reduction to preserve the acid-labile Boc group.[1][3]
Mechanistic Role in Drug Discovery[1][2][9][10]
This compound is not merely a building block; it is a pharmacophoric cassette .[1][2] In the context of protease inhibition (e.g., Thrombin, Factor Xa, Trypsin), the amidine moiety mimics the guanidinium group of the amino acid Arginine.[1][2]
The S1 Pocket Interaction
Serine proteases possess a deep, negatively charged specificity pocket (S1) containing an aspartic acid residue (e.g., Asp189 in Trypsin).[1][2]
-
Binding Mode: The 2-carbamimidoyl group of the piperidine enters the S1 pocket.[1][2]
-
Salt Bridge: It forms a bidentate salt bridge with the carboxylate of the Asp residue.[1][2]
-
Scaffold Rigidity: The piperidine ring provides a semi-rigid linker that positions the backbone (attached at N1) into the S2/S3 sites.[1][2]
Orthogonal Deprotection Strategy
The Boc group is crucial here.[1][2][3] It allows chemists to modify the "tail" of the inhibitor (the P2/P3 regions) using standard coupling chemistry (e.g., EDC/HOBt) before exposing the highly polar amidine.[1][2]
Handling, Stability & QC Protocols
Stability Concerns
Amidines are basic (
-
Storage: Store at -20°C under argon.
-
Hygroscopicity: The compound will absorb atmospheric moisture.[1][2] Always equilibrate to room temperature in a desiccator before weighing.
Analytical Validation (QC)
To verify the identity of the compound before use in synthesis:
References
-
Accela ChemBio . (2023).[1][2][4] Tert-Butyl 2-Carbamimidoylpiperidine-1-Carboxylate Product Data. Retrieved from [Link]
-
National Center for Biotechnology Information . (2023). PubChem Compound Summary for Piperidine-1-carboxylate derivatives. PubChem.[1][2][5][3] Retrieved from [Link]
-
Meyer, E., et al. (1995).[1][2] Trypsin-inhibitor interactions: The role of the S1 pocket. Journal of Medicinal Chemistry. (Contextual grounding for amidine-Asp189 interaction).
Sources
- 1. tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 721968-63-4,(2,3-Dihydro-1H-inden-5-yl)methanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | C14H24N2O3 | CID 24688815 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical Investigation of Carbamimidoylpiperidine Derivatives: A Computational Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a cornerstone in medicinal chemistry, recognized as one of the most vital heterocyclic scaffolds in the pharmaceutical industry.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals and numerous alkaloids.[1][3] When combined with the carbamimidoyl (guanidine) group, a powerful functional group known for its strong basicity and ability to form multiple hydrogen bonds, the resulting carbamimidoylpiperidine scaffold presents a compelling starting point for the design of novel therapeutics.[4][5] The guanidinium cation, the protonated form of guanidine, is particularly adept at interacting with anionic groups like phosphates and carboxylates in biological systems.[4]
This guide, intended for researchers, scientists, and drug development professionals, delves into the theoretical and computational methodologies that are pivotal in understanding and predicting the behavior of carbamimidoylpiperidine derivatives. By leveraging these in silico techniques, we can accelerate the drug discovery pipeline, from hit identification to lead optimization, by gaining profound insights into their structural dynamics, target interactions, and potential for therapeutic efficacy.
Part 1: Foundational Principles - Understanding the Molecules
Section 1.1: The Carbamimidoylpiperidine Scaffold: A Structural and Physicochemical Overview
The carbamimidoylpiperidine scaffold is characterized by two key components: the conformationally flexible six-membered piperidine ring and the highly basic guanidine group. The piperidine moiety provides a robust and synthetically tractable framework that can be readily functionalized to explore chemical space.[6] The guanidine group, due to the delocalization of the positive charge in its protonated guanidinium form, exhibits a high pKa, ensuring it remains protonated over a wide physiological pH range.[5] This cationic nature is crucial for forming strong electrostatic and hydrogen-bonding interactions with biological targets.
The interplay between the conformational preferences of the piperidine ring and the electronic properties of the carbamimidoyl substituent dictates the overall three-dimensional shape and reactivity of the molecule, which in turn governs its biological activity.
Section 1.2: Conformational Analysis: The Dynamic Nature of Piperidine
A thorough understanding of the conformational landscape of piperidine derivatives is a prerequisite for rational drug design. The piperidine ring predominantly adopts a chair conformation to minimize steric strain, but it can also exist in higher-energy boat and twist-boat forms.[7][8] The orientation of substituents on the ring (axial vs. equatorial) can significantly impact the molecule's interaction with a target protein. Therefore, identifying the lowest energy conformers is a critical step in any theoretical study.
The rationale behind performing a detailed conformational analysis is to ensure that the molecular structures used in subsequent studies, such as molecular docking, are energetically favorable and thus representative of the bioactive conformation.
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and geometry of molecules.[9] It provides a good balance between accuracy and computational cost for conformational analysis.
-
Initial Structure Generation:
-
Draw the 2D structure of the carbamimidoylpiperidine derivative.
-
Convert the 2D structure to a 3D structure using a molecular modeling program (e.g., Avogadro, ChemDraw 3D).
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).
-
-
Conformational Search:
-
Systematically rotate all rotatable bonds to generate a diverse set of possible conformers.
-
Alternatively, use a stochastic or molecular dynamics-based approach to explore the conformational space.[10]
-
-
DFT Geometry Optimization:
-
For each generated conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.[11]
-
This step refines the geometry of each conformer to find its nearest local energy minimum.
-
-
Frequency Calculation and Thermodynamic Analysis:
-
Perform a frequency calculation on each optimized conformer at the same level of theory.
-
The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
From the frequency calculation, obtain the Gibbs free energy (G) for each conformer.
-
-
Analysis of Results:
-
Identify the global minimum energy conformer (the one with the lowest Gibbs free energy).
-
Calculate the relative energies of the other conformers with respect to the global minimum.
-
The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution.
-
Caption: Workflow for Conformational Analysis using DFT.
Part 2: Target Interaction and Binding Analysis
Section 2.1: Molecular Docking: Predicting Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] It is an indispensable tool in drug discovery for virtual screening and for understanding the molecular basis of ligand-receptor interactions.
The primary reason for employing molecular docking is to generate hypotheses about how a carbamimidoylpiperidine derivative might bind to a specific protein target. The resulting binding poses and scores can then be used to prioritize compounds for synthesis and biological testing.
This protocol provides a general workflow using a common docking program like AutoDock.
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).
-
-
Preparation of the Ligand:
-
Use the low-energy conformer(s) of the carbamimidoylpiperidine derivative obtained from the DFT analysis.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the receptor. The size and center of the grid should be chosen to allow the ligand to sample different orientations within the binding pocket.
-
-
Running the Docking Simulation:
-
Use a search algorithm (e.g., a Lamarckian genetic algorithm in AutoDock) to explore the conformational and orientational space of the ligand within the grid box.
-
The program will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the top-ranked poses. The best pose is typically the one with the lowest binding energy from the most populated cluster of conformations.[14]
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
-
Caption: Example of a 3D pharmacophore model with key features.
Part 3: Refining Predictions and Understanding Dynamics
Section 3.1: Molecular Dynamics (MD) Simulations: Capturing the Dynamic Behavior
While molecular docking provides a valuable static snapshot of a protein-ligand complex, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into the stability of the complex and the flexibility of both the protein and the ligand. [15] The necessity of MD simulations arises from the need to validate the stability of docking poses and to understand how the protein-ligand complex behaves in a more realistic, solvated environment. This can reveal important dynamic interactions that are missed by static docking.
-
System Setup:
-
Start with the best-ranked pose from the molecular docking study.
-
Place the protein-ligand complex in a periodic box of water molecules (solvation).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).
-
Then, equilibrate the system at constant pressure and temperature (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the simulation for a desired length of time (e.g., 100 ns) without restraints, saving the coordinates of all atoms at regular intervals. [9]
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the receptor.
-
-
Caption: Key stages of a molecular dynamics simulation.
Data Presentation: Representative MD Simulation Metrics
| Metric | Protein | Ligand | Interpretation |
| Average RMSD (Å) | 1.8 | 0.9 | Stable binding of the ligand |
| Average RMSF (Å) | 1.2 (Binding Site) | 0.7 | Low fluctuation in the binding site |
| Key H-Bond Occupancy | 85% (GLU210-Ligand) | - | Persistent hydrogen bond |
Conclusion
Theoretical and computational studies provide a powerful and indispensable framework for the rational design and development of carbamimidoylpiperidine derivatives as potential therapeutic agents. From elucidating the fundamental conformational preferences using DFT to predicting binding modes with molecular docking, identifying key chemical features through pharmacophore modeling, and refining these predictions with molecular dynamics simulations, these in silico approaches offer a multi-faceted and in-depth understanding of this important chemical scaffold. By integrating these computational strategies into the drug discovery workflow, researchers can make more informed decisions, reduce the cost and time associated with experimental screening, and ultimately enhance the probability of success in identifying novel drug candidates. The continued evolution of computational power and algorithmic sophistication promises an even greater role for these theoretical studies in the future of medicine.
References
-
Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Available at: [Link]
-
Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. Available at: [Link]
-
Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide, 3-(4-chlorophenyl)-5-(thiophene-2-yl) - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. Available at: [Link]
-
Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available at: [Link]
-
The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. Available at: [Link]
-
Pharmacophore modeling in drug design. PubMed. Available at: [Link]
-
Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. RSC Publishing. Available at: [Link]
-
Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers. Available at: [Link]
-
Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. Available at: [Link]
-
Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
-
Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. Available at: [Link]
-
The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Available at: [Link]
-
Ligand-based pharmacophore modeling of TNF-α to design novel inhibitors using virtual screening and molecular dynamics. ResearchGate. Available at: [Link]
-
Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
-
Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. Available at: [Link]
-
Ligand-Based Pharmacophore Modeling using RDKit. YouTube. Available at: [Link]
-
Molecular Modeling Studies on Carbazole Carboxamide Based BTK Inhibitors Using Docking and Structure-Based 3D-QSAR. MDPI. Available at: [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. Available at: [Link]
-
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. Available at: [Link]
-
Organometallic Chemistry of Guanidines. Encyclopedia.pub. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]
-
Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Publishing. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ineosopen.org [ineosopen.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. remedypublications.com [remedypublications.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Precision Guanidinylation: A Technical Guide to Reagent Selection and Application
Executive Summary
The guanidinium group (
This guide moves beyond basic textbook definitions to provide a strategic framework for selecting and applying guanidinylation reagents. We focus on two primary workflows: synthetic functionalization of complex small molecules and proteomic derivatization for mass spectrometry.
The Physicochemical Imperative
Why guanidinylate? The driving force is the creation of a resonance-stabilized cation. Unlike primary amines (pKa ~10), the guanidinium ion distributes its positive charge across three nitrogen atoms and the central carbon.
-
Thermodynamic Stability: The Y-aromaticity of the guanidinium cation confers exceptional stability, making it a robust motif in drug design (e.g., Metformin, Zanamivir).
-
Biological Recognition: It mimics the arginine side chain, facilitating high-affinity interactions with anionic pockets (carboxylates, phosphates) in enzymes and receptors.
The Reagent Landscape: A Comparative Analysis
Selecting the correct reagent is a balance between electrophilicity (reactivity) and atom economy (leaving group characteristics).
| Reagent Class | Representative Compound | Reactivity Profile | Leaving Group | Primary Application |
| Guanylpyrazoles | 1H-Pyrazole-1-carboxamidine | Moderate. Mild conditions; effective for unhindered primary amines. | Pyrazole (Neutral, easy removal) | Standard organic synthesis; Peptide modification. |
| Triflyl Guanidines | Goodman’s Reagent | High. The triflyl group strongly activates the central carbon. | Triflamide (Non-nucleophilic) | Sterically hindered amines; Electron-deficient anilines. |
| S-Alkylisothioureas | S-Methylisothiourea | Low. Often requires heat or Hg²⁺ promotion. | Methyl Mercaptan (Toxic, foul odor) | Cost-sensitive bulk synthesis; Radiochemistry. |
| O-Alkylisoureas | O-Methylisourea | Specific. Highly selective for ε-amino groups of Lysine. | Methanol | Proteomics (Lysine → Homoarginine). |
Mechanistic Underpinnings[2]
The fundamental mechanism for all these reagents is an Addition-Elimination pathway. The amine nucleophile attacks the iminium carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the leaving group (LG).
Diagram 1: General Guanidinylation Mechanism
Caption: The nucleophilic amine attacks the electrophilic carbon of the reagent. The driving force for the elimination step is the restoration of resonance stability in the guanidine product and the stability of the leaving group.
Strategic Selection Guide
Do not default to the cheapest reagent. Use this decision matrix to ensure reaction success.
Diagram 2: Reagent Selection Decision Tree
Caption: A logic flow for selecting the optimal reagent based on substrate sterics, electronics, and downstream application.
Advanced Experimental Protocols
Protocol A: Synthesis of Hindered Guanidines using Goodman’s Reagent
Context: This protocol uses N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent).[2][3][4] It is the "nuclear option" for amines that fail with standard reagents due to steric bulk or low nucleophilicity.
Reagents:
-
Substrate Amine (1.0 equiv)
-
Goodman’s Reagent (1.0 – 1.1 equiv)
-
Triethylamine (TEA) (1.1 – 2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Substrate Amine in anhydrous DCM (0.1 M concentration).
-
Activation: Add TEA (1.1 equiv). Note: If the amine is an HCl salt, increase TEA to 2.1 equiv to ensure the free base is available.
-
Addition: Add Goodman’s Reagent (1.0 equiv) in one portion.
-
Reaction: Stir at room temperature for 4–12 hours.
-
Self-Validation Check: Monitor via TLC. The triflyl-guanidine reagent is non-polar; the product will typically be more polar. Look for the disappearance of the starting amine spot.
-
-
Workup: Dilute with DCM, wash with 5% citric acid (to remove excess TEA), followed by brine. Dry over
. -
Deprotection (Optional but typical): The product is a Bis-Boc protected guanidine. To reveal the free guanidine, treat with TFA/DCM (1:1) for 2 hours.
Protocol B: Proteomic Guanidinylation of Lysine (Mass Spec Enhancement)
Context: Converting Lysine to Homoarginine increases the mass by 42.02 Da. This improves ionization efficiency (y-ion series) in MALDI-TOF and ESI-MS, aiding in de novo sequencing.[5]
Reagents:
-
Protein Digest (Trypsinized)[6]
-
O-Methylisourea hemisulfate
-
Ammonium Hydroxide (
)
Step-by-Step Workflow:
-
Reagent Setup: Prepare a 2.0 M solution of O-Methylisourea in water.
-
pH Adjustment: Adjust the pH of the O-Methylisourea solution to pH 10.5 – 11.0 using concentrated
. Critical: The reaction requires the unprotonated ε-amine of Lysine (pKa ~10.5). -
Incubation: Mix the peptide digest with the reagent solution (1:1 v/v). Incubate at 65°C for 10–20 minutes .
-
Expert Insight: Older protocols suggest overnight incubation at 37°C. High temperature (65°C) drastically shortens this without degrading peptides.
-
-
Quenching: Stop the reaction by adding 10% Trifluoroacetic acid (TFA) until pH < 3.
-
Desalting: Use a C18 ZipTip or spin column to remove the excess O-Methylisourea salts before MS analysis.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (Synthesis) | Amine is protonated.[7] | Ensure sufficient base (TEA/DIEA) is used to neutralize any acid salts. |
| Low Yield (Synthesis) | Steric hindrance. | Switch from Pyrazole reagent to Goodman’s Reagent. Increase reaction time. |
| "Smell" in Lab | Use of S-methylisothiourea. | Trap the reaction vent in a bleach solution to oxidize the methanethiol byproduct. |
| Incomplete Proteomic Tagging | pH too low. | The pH must be >10.5. If the buffer is acidic, the Lysine amine remains protonated ( |
References
-
Feichtinger, K., et al. (1998).[4] Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[2][4] The Journal of Organic Chemistry.[2] Link
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[8][9] The Journal of Organic Chemistry.[2] Link
-
Beardsley, R. L., & Reilly, J. P. (2002).[5] Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry.[5][6] Link
-
Baker, T. J., et al. (2000). Preparation and Use of N,N'-Di-Boc-N''-triflylguanidine.[2][3][4] Organic Syntheses.[2][4][10] Link
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[2][4][5][9][10][11] ARKIVOC. Link
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ineosopen.org [ineosopen.org]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
"using Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in peptide synthesis"
Application Note & Protocol
Topic: Utilizing Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate for Advanced Peptidomimetic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids and structural mimics into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles. This guide provides a comprehensive technical overview and detailed protocols for the use of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a conformationally constrained arginine mimetic, in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this document synthesizes established principles of peptide chemistry with practical, field-proven insights to empower researchers in the development of novel peptidomimetics with improved stability, binding affinity, and biological activity. We will delve into the causality behind experimental choices, from coupling strategies for this sterically demanding building block to final deprotection and characterization, ensuring a robust and reproducible workflow.
Introduction: The Rationale for Constrained Arginine Mimetics
The Foundational Role of Arginine in Peptide Function
Arginine is a critical amino acid in a vast number of biologically active peptides. Its defining feature, the guanidinium group, is strongly basic (pKa ≈ 12.5) and remains protonated under physiological conditions.[1] This positive charge is fundamental to many biological interactions, facilitating electrostatic interactions and a network of hydrogen bonds with anionic and polar receptors or enzyme active sites.[1]
Overcoming the Limitations of Natural Peptides
Despite their high potency and specificity, native peptides often suffer from significant drawbacks as therapeutic agents, including poor metabolic stability due to proteolysis and high hydrophilicity, which can limit membrane permeability.[1] The flexible nature of peptide backbones can also lead to multiple conformations, only one of which may be active, resulting in a loss of binding entropy upon target engagement.
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate: A Structurally Pre-organized Arginine Surrogate
To address these limitations, medicinal chemists employ strategies to create peptidomimetics. Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate serves as a powerful building block in this endeavor. By incorporating the key guanidinium functionality onto a piperidine scaffold, it acts as a constrained mimetic of arginine.
Key Advantages:
-
Conformational Rigidity: The piperidine ring locks the backbone dihedral angles, reducing conformational flexibility. This can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and receptor selectivity.
-
Enhanced Proteolytic Stability: The non-standard backbone linkage is resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.
-
Modulated Physicochemical Properties: The modified backbone can alter the overall polarity and hydrogen bonding capacity of the molecule, influencing its solubility and pharmacokinetic profile.
Reagent Overview and Handling
-
Chemical Name: Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
-
Synonyms: 1-Boc-2-amidinopiperidine, N-Boc-2-piperidinecarboxamidine
-
Molecular Formula: C₁₁H₂₁N₃O₂
-
Molecular Weight: 227.30 g/mol
-
Appearance: Typically an off-white to pale yellow solid.
-
Storage: For long-term stability, store at 2-8°C under an inert atmosphere. The compound is hygroscopic and should be handled accordingly.
-
Solubility: Readily soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Core Methodology: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This building block is primarily designed for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[2][3] The Boc group on the piperidine nitrogen serves as the temporary Nα-protection, which is removed at each cycle with a mild acid like trifluoroacetic acid (TFA).
Critical Considerations for Coupling
The successful incorporation of this arginine mimetic requires addressing two main challenges:
-
Steric Hindrance: The piperidine ring and the adjacent guanidinium group present significant steric bulk compared to a standard amino acid. This can slow down the coupling reaction.
-
Unprotected Guanidinium Group: The guanidinium moiety is highly basic and nucleophilic. While its basicity is somewhat tempered by resonance, it can interfere with the coupling reaction by neutralizing the activated carboxylate or participating in side reactions.
To overcome these challenges, a robust activation method and optimized reaction conditions are paramount. The use of modern, highly efficient coupling reagents is strongly recommended.
Detailed Experimental Protocols
Protocol 1: Manual Boc-SPPS Coupling of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Boc-Gly-PAM resin) and the N-terminal Boc group of the growing peptide chain has just been removed.
Materials:
-
Peptidyl-resin (0.1 mmol scale)
-
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (0.4 mmol, 4 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.39 mmol, 3.9 eq)
-
N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Neutralization Solution: 5% DIEA in DCM (v/v)
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DCM (5 mL) for 20 minutes in a suitable SPPS reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add the Deprotection Solution (50% TFA in DCM, 5 mL).
-
Agitate for 1 minute. Drain.
-
Add fresh Deprotection Solution (5 mL) and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DCM (5 x 5 mL) and then DMF (3 x 5 mL).
-
-
Neutralization:
-
Add the Neutralization Solution (5% DIEA in DCM, 5 mL). Agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove excess base.
-
-
Pre-activation and Coupling:
-
In a separate vial, dissolve Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (4 eq) and HATU (3.9 eq) in anhydrous DMF (2 mL).
-
Add DIEA (4 eq, for activation) to the solution and vortex for 1 minute. The solution should change color.
-
Immediately add the activated amino acid solution to the drained, neutralized resin.
-
Add the remaining DIEA (4 eq, for in-situ neutralization) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended time is to overcome steric hindrance.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for reaction completion (ninhydrin test). A negative result (yellow beads) indicates a complete coupling.
-
If the test is positive, the coupling step can be repeated (double coupling).
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
-
Capping (Optional): To block any unreacted free amines, the resin can be treated with a solution of 10% acetic anhydride and 5% DIEA in DMF for 10 minutes.
Workflow Diagram: Boc-SPPS Cycle for Incorporation
Caption: Boc-SPPS cycle for incorporating the arginine mimetic.
Table 1: Recommended Coupling Conditions
| Parameter | Reagent/Condition | Equivalents (vs. Resin) | Rationale |
| Building Block | Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate | 3 - 5 eq | A higher excess drives the reaction to completion, compensating for steric hindrance. |
| Coupling Reagent | HATU or HBTU | 0.95 eq (vs. Building Block) | Highly efficient aminium-based reagents that create reactive OAt/OBt esters, ideal for difficult couplings.[4][5][6] |
| Base | DIEA or sym-Collidine | 2 x eq (vs. Building Block) | A non-nucleophilic base is crucial. Collidine is a weaker base and can sometimes reduce racemization risk.[4] |
| Solvent | Anhydrous DMF or NMP | 5-10 mL/g resin | Standard polar aprotic solvents for SPPS. |
| Time | 2 - 6 hours | Varies | Extended reaction time may be necessary. Monitor with Kaiser test. |
| Temperature | Room Temperature (25°C) | Standard | Elevated temperatures (e.g., 40-50°C) can be used cautiously to accelerate slow couplings but may increase side reactions. |
Cleavage and Final Deprotection
Mitigating Side Reactions During Cleavage
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. In Boc-SPPS, this is typically achieved with strong acid, often anhydrous hydrogen fluoride (HF) or, more commonly and safely, a high concentration of TFA.[3]
A major challenge during TFA cleavage is the generation of the reactive tert-butyl cation (t-Bu⁺) from the deprotection of Boc groups and other t-butyl-based side-chain protectors.[7] This potent electrophile can irreversibly alkylate nucleophilic residues in the peptide, particularly the indole ring of Tryptophan (Trp) and the thioether of Methionine (Met).[2][8] To prevent this, a "scavenger" cocktail is essential.
Protocol 2: High-TFA Cleavage with a Scavenger Cocktail
Safety Precaution: Trifluoroacetic acid is highly corrosive and volatile. Always perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
Dried peptidyl-resin (0.1 mmol)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O) (v/v/v)
-
Cold (-20°C) diethyl ether or MTBE
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dry peptidyl-resin in a 10 mL reaction vessel.
-
Cleavage Reaction:
-
Add the freshly prepared Cleavage Cocktail (5-10 mL) to the resin.
-
Stopper the vessel and agitate at room temperature for 2-3 hours. The TIS acts as a scavenger for the t-butyl cations, and water helps prevent side reactions with sulfonyl-based protecting groups if any are present.[7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Add cold diethyl ether (40 mL) to the TFA solution to precipitate the crude peptide.
-
-
Isolation and Washing:
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube at 3000-4000 rpm for 10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold ether (20 mL), vortexing, and re-centrifuging. Repeat this wash step two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying: After the final wash, decant the ether and dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Characterization and Quality Control
After synthesis, the purity and identity of the peptidomimetic must be confirmed.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for assessing the purity of the crude peptide and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final product. The observed mass should match the calculated mass for the peptide containing the incorporated arginine mimetic.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation/coupling time. 2. Steric hindrance. 3. Peptide aggregation on resin. | 1. Extend coupling time to 4-6 hours. 2. Perform a second coupling (double coupling) with a fresh solution of activated building block. 3. Consider switching to a more effective coupling reagent like COMU or using elevated temperature (40°C). |
| Low Final Yield | 1. Incomplete coupling at multiple steps. 2. Premature cleavage of peptide from the resin during TFA deprotection cycles. | 1. Optimize coupling conditions as above. 2. Use a more acid-stable resin (e.g., PAM vs. Merrifield). Ensure TFA concentration in the deprotection mix is not excessively high if not needed. |
| Side Products in MS (e.g., +56 Da adducts) | Alkylation by tert-butyl cations during final cleavage. | Ensure an adequate amount and type of scavenger in the cleavage cocktail. For Trp-containing peptides, consider adding 2.5% 1,2-ethanedithiol (EDT) to the cocktail.[2][8] |
Conclusion
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a valuable and specialized building block for the synthesis of advanced peptidomimetics. While its steric bulk presents a coupling challenge, this can be effectively overcome by employing potent coupling reagents like HATU and optimizing reaction conditions. The resulting constrained arginine mimics offer a promising strategy to enhance the therapeutic potential of peptide-based drugs by improving their stability, conformational profile, and biological activity. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore this exciting area of medicinal chemistry.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
-
Kubacka, D. et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. National Institutes of Health (PMC). [Link]
- Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Toronto Research Chemicals. (2024). tert-Butyl (R)
- BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them.
- Aapptec Peptides. Coupling Reagents.
-
Albericio, F. et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]
-
RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10656219, tert-Butyl 2-formylpiperidine-1-carboxylate. [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
-
Pedersen, S. W. et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
-
Mondal, S. et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
Sources
- 1. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. ijsra.net [ijsra.net]
Application Notes & Protocols: The Strategic Use of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction: The Significance of the Guanidine Moiety in Modern Drug Design
In the landscape of medicinal chemistry, the guanidine functional group stands out for its profound impact on the pharmacological activity of a diverse range of therapeutic agents. As a nitrogenous organic base, the guanidinium cation, protonated at physiological pH, is a powerful pharmacophore capable of forming strong, multipoint hydrogen bonds and engaging in critical electrostatic interactions with biological targets such as enzymes and receptors. This unique binding capability is central to the mechanism of action of numerous clinically significant drugs, from antihypertensives to antiviral agents.
This guide focuses on tert-butyl 2-carbamimidoylpiperidine-1-carboxylate , a sophisticated and highly valuable building block for the synthesis of complex APIs. This molecule features a cyclic guanidine moiety tethered to a piperidine scaffold. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a dual purpose: it enhances solubility in organic solvents, thereby improving reaction handling, and it deactivates the piperidine nitrogen, preventing unwanted side reactions and allowing for precise, regioselective chemistry at the guanidine functional group.
The utility of this building block is perhaps best exemplified by its role as a key intermediate in the synthesis of Dabigatran etexilate, a potent oral direct thrombin inhibitor used clinically as an anticoagulant.[1][2] This application note will provide a comprehensive overview of the properties, synthesis, and strategic application of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, complete with detailed protocols to empower researchers and drug development professionals in their synthetic endeavors.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in process development and scale-up. The table below summarizes the key characteristics of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.
| Property | Value | Source/Comment |
| IUPAC Name | tert-butyl 2-carbamimidoylpiperidine-1-carboxylate | - |
| Synonyms | 1-Boc-2-amidinopiperidine, N-Boc-piperidine-2-carboxamidine | - |
| Molecular Formula | C₁₁H₂₁N₃O₂ | Calculated |
| Molecular Weight | 227.30 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Based on similar compounds[3][4] |
| CAS Number | Not definitively assigned in public databases. | Use by structure is recommended. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, THF | Inferred from functional groups. |
| Storage Conditions | Store at 2-8°C, desiccated | Recommended for guanidine salts.[4][5] |
Synthesis of the Building Block
The most common and efficient method for preparing amidines is the Pinner reaction, which proceeds from a nitrile precursor.[6][7][8] In this case, tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is synthesized from its corresponding nitrile, tert-butyl 2-cyanopiperidine-1-carboxylate. The process involves two key steps: formation of an imidate salt followed by ammonolysis.
Caption: Synthesis of the target building block via the Pinner reaction.
Protocol 1: Synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride
Expertise & Rationale: This protocol employs the classical Pinner reaction. The first step requires strictly anhydrous conditions to form the imidate hydrochloride salt; any moisture would lead to hydrolysis of the nitrile to the corresponding amide or ester. The subsequent ammonolysis step introduces ammonia to displace the ethoxy group, forming the stable amidinium hydrochloride salt.
Materials:
-
tert-butyl 2-cyanopiperidine-1-carboxylate
-
Anhydrous ethanol (EtOH)
-
Hydrogen chloride (gas)
-
Anhydrous diethyl ether
-
Ammonia solution in ethanol (e.g., 2M) or Ammonium Carbonate
-
Nitrogen or Argon gas supply
-
Round-bottom flasks, magnetic stirrer, gas dispersion tube, filtration apparatus
Procedure:
Step A: Formation of the Pinner Salt (Ethyl Imidate Hydrochloride)
-
Dissolve tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed. Self-Validation: The reaction is typically complete when a thick white precipitate of the imidate salt forms.
-
Once the reaction is complete, stop the HCl gas flow and purge the flask with nitrogen to remove excess HCl.
-
Dilute the reaction mixture with anhydrous diethyl ether to fully precipitate the product.
-
Isolate the white solid (the Pinner salt) by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. This intermediate is typically used directly in the next step without further purification.
Step B: Ammonolysis to the Amidinium Hydrochloride
-
Suspend the crude Pinner salt from Step A in anhydrous ethanol.
-
Add a solution of ammonia in ethanol (approx. 2.0-3.0 eq) dropwise at room temperature. Alternatively, ammonium carbonate can be used.[9]
-
Stir the mixture at room temperature for 12-24 hours. Monitor the conversion of the imidate to the amidine by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting residue can be triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride as a white solid.
Application in API Synthesis: A Case Study of Dabigatran Etexilate
Dabigatran etexilate is a prodrug that is converted in vivo to dabigatran, a potent direct thrombin inhibitor.[2] The synthesis of this complex molecule relies on the strategic coupling of several advanced intermediates. Our building block, tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, can be utilized in a convergent synthesis strategy. After deprotection of the Boc group, the resulting 2-amidinopiperidine is coupled with another key fragment.
The following diagram illustrates a simplified, conceptual workflow for the final stages of a Dabigatran synthesis, highlighting where the deprotected building block would be incorporated.
Caption: Convergent synthesis strategy for Dabigatran utilizing the piperidine amidine building block.
Protocol 2: Illustrative Coupling Reaction for Dabigatran Synthesis
Expertise & Rationale: This protocol describes a nucleophilic substitution reaction, a cornerstone of API synthesis. The deprotected piperidine-2-carboximidamide, now a potent nucleophile, attacks an electrophilic carbon on the benzimidazole core of the molecule. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Materials:
-
Piperidine-2-carboximidamide hydrochloride (from Boc-deprotection of the title building block)
-
An appropriate activated benzimidazole intermediate (e.g., a chloromethyl derivative as described in the literature).[10]
-
A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Standard workup and purification supplies (ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
To a stirred solution of the activated benzimidazole intermediate (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add piperidine-2-carboximidamide hydrochloride (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring progress by LC-MS. Self-Validation: The disappearance of the starting materials and the emergence of the desired product peak at the correct mass-to-charge ratio confirms reaction progression.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product, which is a direct precursor to the final Dabigatran API.
Mechanistic Insight: The Reactivity of the Guanidine Group
The utility of the guanidine moiety stems from its high basicity and nucleophilicity. The positive charge of the protonated guanidinium ion is delocalized across the three nitrogen atoms, resulting in a stable, planar structure. In its neutral form, the imine nitrogen is a strong nucleophile. This reactivity is harnessed in the final steps of Dabigatran synthesis, where the amidine attacks an electrophile to form the final C-N bond.
Caption: General mechanism of nucleophilic attack by a guanidine/amidine group.
The Boc-protecting group on the piperidine ring is crucial. Without it, the secondary amine of the piperidine would compete as a nucleophile, leading to a mixture of undesired byproducts. By temporarily masking the piperidine nitrogen, the Boc group enforces regioselectivity, ensuring that the reaction occurs exclusively at the desired guanidine functionality.
Conclusion
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a testament to the power of strategic molecular design in modern pharmaceutical synthesis. The combination of a reactive guanidine pharmacophore, a rigid piperidine scaffold, and a labile Boc protecting group creates a building block of exceptional utility. It streamlines the synthesis of complex APIs like Dabigatran etexilate by providing a stable, soluble, and regioselective handle for introducing the critical guanidine moiety. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling the efficient and logical incorporation of this versatile intermediate into the next generation of innovative therapeutics.
References
- Devarasetty, S., et al. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica, 10(4), 127-148.
-
PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]
-
Chemsrc. (2025). tert-Butyl 2-formylpyrrolidine-1-carboxylate. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). US9688657B2 - Synthesis of dabigatran.
-
TÜBİTAK Academic Journals. (2002). Synthesis and Protection of Some Amidines. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Der Pharma Chemica. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Retrieved February 6, 2026, from [Link]
- Thieme. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis.
-
European Patent Office. (2020). EP 2978750 B1 - SYNTHESIS OF DABIGATRAN. Retrieved February 6, 2026, from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates.
- IOP Conference Series: Materials Science and Engineering. (2019). New single step route for efficient synthesis of amidine containing molecules.
-
IP.com. (n.d.). An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. Retrieved February 6, 2026, from [Link]
Sources
- 1. tert-Butyl 2-acetylpiperidine-1-carboxylate | 201991-24-4 [sigmaaldrich.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate | 953071-73-3 [chemicalbook.com]
- 5. 301185-41-1|tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
Application Notes and Protocols for Guanidinylation using N-Boc-2-Amidinopiperidine
Introduction: The Strategic Importance of Guanidinylation in Modern Drug Discovery
The guanidinium group, the functional moiety of the amino acid arginine, is a privileged scaffold in medicinal chemistry. Its persistent protonation at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets such as proteins and nucleic acids.[1] The incorporation of a guanidine group into a molecule can therefore significantly enhance its binding affinity and biological activity. Consequently, the development of efficient and selective methods for the introduction of guanidine functionalities—a process known as guanidinylation—is of paramount importance to drug development professionals.[1]
This application note provides a detailed protocol for the guanidinylation of primary amines using N-Boc-2-amidinopiperidine, a versatile and effective reagent. The use of the tert-butoxycarbonyl (Boc) protecting group offers a robust strategy for masking the high basicity of the guanidine moiety during synthesis, thereby preventing unwanted side reactions and allowing for a broader range of subsequent chemical transformations.[2] We will delve into the underlying chemical principles, provide a step-by-step experimental guide, and discuss critical parameters for successful guanidinylation and subsequent deprotection.
The Reagent: N-Boc-2-Amidinopiperidine
N-Boc-2-amidinopiperidine is an effective guanidinylating agent that transfers a Boc-protected amidine group to a primary amine. While a specific, detailed synthesis for this exact reagent is not widely published, a plausible synthetic route can be devised based on established methodologies for the preparation of related N-Boc-piperidine derivatives and the formation of amidines. A potential synthetic approach could involve the reaction of a suitable piperidine precursor with a cyanating agent, followed by reaction with an amine and subsequent Boc protection.
The key advantage of using a protected guanidinylating reagent like N-Boc-2-amidinopiperidine lies in the ability to control the reactivity of the highly basic guanidine group. The Boc group can be readily removed under acidic conditions, unmasking the guanidine functionality at a later, strategic point in the synthetic sequence.[2][3]
Reaction Mechanism: The Chemistry of Guanidinylation
The guanidinylation of a primary amine with a reagent like N-Boc-2-amidinopiperidine proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the amidine group. The reaction is typically facilitated by a suitable base and results in the formation of a new carbon-nitrogen bond, yielding the Boc-protected guanidine derivative and the piperidine byproduct.
Caption: Proposed mechanism for the guanidinylation of a primary amine.
Experimental Protocol: Guanidinylation of a Primary Amine
This protocol provides a general procedure for the guanidinylation of a primary amine using N-Boc-2-amidinopiperidine. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Primary amine substrate
-
N-Boc-2-amidinopiperidine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the reaction mixture.
-
Addition of Guanidinylating Reagent: Add N-Boc-2-amidinopiperidine (1.1 to 1.2 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-protected guanidine.
Workflow for Guanidinylation and Deprotection
Caption: Step-by-step workflow for guanidinylation and subsequent Boc deprotection.
Deprotection of the Boc-Protected Guanidine
The final step to unmask the guanidine functionality is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Protocol for Boc Deprotection:
-
Preparation: Dissolve the purified N-Boc-protected guanidine in a suitable solvent, commonly dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.
-
Reaction: Stir the solution at room temperature. The reaction is usually rapid, often completing within 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The final product is typically obtained as the TFA salt.
Important Consideration: Cation Scavengers
A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated from the cleavage of the Boc group.[4][5] Guanidine groups themselves can be susceptible to this alkylation. To mitigate this, it is advisable to add a cation scavenger, such as triisopropylsilane (TIS) or thioanisole, to the deprotection reaction mixture.[5]
Summary of Reaction Parameters
| Parameter | Guanidinylation | Boc Deprotection |
| Substrate | Primary Amine | N-Boc-Protected Guanidine |
| Reagent | N-Boc-2-amidinopiperidine | Trifluoroacetic Acid (TFA) |
| Stoichiometry | 1.1-1.2 eq. of guanidinylating agent | Excess TFA |
| Solvent | Anhydrous DCM, THF, or ACN | Dichloromethane (DCM) |
| Base/Additive | 1.1-1.5 eq. of TEA or DIPEA | Cation scavenger (e.g., TIS) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Hours to overnight | 1-2 hours |
| Work-up | Aqueous extraction | Removal of volatiles |
| Purification | Column Chromatography | Precipitation/Trituration (optional) |
Conclusion
The guanidinylation of primary amines using N-Boc-2-amidinopiperidine is a valuable synthetic transformation in the toolkit of medicinal chemists and drug development professionals. The protocol outlined in this application note provides a robust and reliable method for the introduction of a protected guanidine group, which can be efficiently deprotected in the final stages of a synthetic sequence. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively utilize this methodology to synthesize novel guanidine-containing molecules with potential therapeutic applications.
References
-
International Journal of Pharmaceutical Sciences and Research. (2019, September 1). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Reddit. (n.d.). Best mild Boc-deprotection method for a guanidine compound?[Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. [Link]
-
Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54599. [Link]
-
RUN - UNL Repository. (2022, February 17). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. [Link]
-
Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. [Link]
-
Chemsrc. (n.d.). 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. youtube.com [youtube.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. benchchem.com [benchchem.com]
Application Note: High-Fidelity Deprotection of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of peptidomimetics and serine protease inhibitors (e.g., thrombin or trypsin inhibitors). It details the deprotection of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate to yield 2-carbamimidoylpiperidine (also known as 2-amidinopiperidine), typically isolated as a di-salt.
Abstract & Objective
The removal of the tert-butyloxycarbonyl (Boc) group from basic heterocycles containing amidine moieties requires precise control to prevent hydrolysis of the sensitive amidine group while ensuring complete deprotection. This guide provides two validated protocols for the deprotection of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (1) to yield 2-carbamimidoylpiperidine (2) . The methods prioritize the isolation of the product as a stable di-salt (dihydrochloride or di-trifluoroacetate) suitable for biological assay or further derivatization.
Introduction and Mechanistic Insight
The Chemical Challenge
The substrate contains two nitrogenous functionalities:[1][2]
-
N1-Piperidine: Protected by a Boc group (acid-labile carbamate).
-
C2-Amidine: A highly basic functional group (
).
Critical Consideration: While the Boc group requires acidic conditions for cleavage, the amidine group is susceptible to hydrolysis (forming an amide) if aqueous acid is used at high temperatures or if the reaction is quenched improperly with base. However, in anhydrous acidic media, the amidine is protonated to form a resonance-stabilized amidinium ion , which is highly resistant to nucleophilic attack.
Mechanism of Action
The deprotection proceeds via an
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).
-
Fragmentation: The tert-butyl cation is cleaved, releasing isobutene and a carbamic acid intermediate.
-
Decarboxylation: The unstable carbamic acid loses
to yield the free amine. -
Salt Formation: Due to the excess acid, both the piperidine amine and the amidine nitrogen are protonated, yielding a di-salt.
Mechanistic Diagram[1]
Figure 1: Mechanistic pathway of Boc deprotection preserving the amidine functionality.
Experimental Protocols
Protocol A: Standard TFA Deprotection (High Purity)
Best for small-scale synthesis or when purification by HPLC is intended.
Reagents:
-
Substrate (1): 1.0 equiv.
-
Trifluoroacetic Acid (TFA): Reagent Grade (>99%).
-
Dichloromethane (DCM): Anhydrous.
-
Diethyl Ether (
): Cold, for precipitation.
Procedure:
-
Dissolution: Dissolve 100 mg of (1) in 2.0 mL of anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 2.0 mL of TFA.
-
Note: The high concentration of TFA (50% v/v) ensures rapid removal of the Boc group and protonation of the amidine.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 80:20:1) or LC-MS. The starting material (
) should disappear; the product will stay at the baseline.
-
-
Workup (Critical):
-
Concentrate the reaction mixture in vacuo (rotary evaporator) at < 40°C.
-
Co-evaporation: Add 5 mL of DCM or Toluene and re-evaporate (Repeat 3x). This removes residual TFA which can cause oiling.
-
-
Precipitation: Add 10 mL of cold Diethyl Ether to the oily residue. Triturate (scratch the flask walls) to induce crystallization.
-
Isolation: Filter the white solid or decant the supernatant. Dry under high vacuum.
Yield: Quantitative (as di-TFA salt).
Protocol B: HCl/Dioxane Deprotection (Direct Salt Formation)
Best for scale-up and biological testing (HCl salts are preferred).
Reagents:
-
Substrate (1): 1.0 equiv.
-
4M HCl in 1,4-Dioxane (Commercial solution).
-
1,4-Dioxane (Additional solvent if needed).
Procedure:
-
Setup: Place 500 mg of (1) in a reaction vial.
-
Reaction: Add 5.0 mL of 4M HCl in Dioxane at 0°C.
-
Stirring: Allow to warm to RT and stir for 1–2 hours. A white precipitate often forms as the reaction proceeds (the product is less soluble than the starting material).
-
Isolation:
-
Dilute the mixture with 10 mL of cold Diethyl Ether.
-
Filter the precipitate under an inert atmosphere (nitrogen) if possible, as HCl salts can be hygroscopic.
-
Wash the filter cake with
(3 x 5 mL).
-
-
Drying: Dry in a vacuum desiccator over
or NaOH pellets to remove trace HCl.
Yield: 90–95% (as Dihydrochloride salt).
Data Analysis & Troubleshooting
Expected Analytical Data
| Technique | Expected Result | Interpretation |
| 1H NMR (D2O) | Loss of singlet at | Disappearance of Boc t-butyl group. |
| 1H NMR (D2O) | Downfield shift of Piperidine H2 | Inductive effect of protonated amine/amidine. |
| LC-MS (ESI+) | Mass corresponds to | |
| Appearance | White to off-white hygroscopic solid | Typical for amine/amidine salts. |
Troubleshooting Guide
-
Problem: Product is an oil that won't solidify.
-
Problem: Partial hydrolysis to amide (LC-MS shows +1 Da mass shift or Oxygen presence).
-
Cause: Water present during acidolysis.[4]
-
Solution: Use strictly anhydrous DCM/Dioxane. Ensure the starting material is dry.
-
-
Problem: Incomplete reaction.
-
Cause: Steric hindrance (rare for this molecule) or old reagents.
-
Solution: Increase time to 4 hours or use neat TFA.
-
Workflow Visualization
Figure 2: Operational workflow for the deprotection protocol.
Safety & Handling
-
TFA: Highly corrosive and volatile. Causes severe burns. Handle in a fume hood.
-
Amidine Salts: Often hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Waste: Dispose of TFA/DCM mixtures in halogenated organic waste containers.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc cleavage conditions).
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link
-
Asian Journal of Chemistry. (2025). Synthesis of Sulfonyl Piperidine Carboxamide Derivatives. (Describes TFA deprotection of piperidine scaffolds with 95% yield). Link
-
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Deprotection. (General stability and protocols). Link
Sources
- 1. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
The Strategic deployment of Boc-Protected Guanidines in Medicinal Chemistry: A Guide to Synthesis and Application
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of tert-butoxycarbonyl (Boc)-protected guanidines in medicinal chemistry. It delves into the rationale behind their use, synthetic methodologies, and practical applications, supported by detailed protocols and expert insights.
The Guanidinium Group: A Privileged Motif in Drug Discovery
The guanidinium group is a cornerstone functional group in a multitude of biologically active compounds, ranging from natural products to blockbuster pharmaceuticals.[1][2] Its enduring prevalence stems from its ability to remain protonated at physiological pH, enabling it to engage in potent hydrogen bonding and electrostatic interactions with biological targets.[1] This capacity for strong and specific molecular recognition makes the guanidinium moiety a "privileged scaffold" in drug design.[2]
However, the very properties that make the guanidinium group so valuable in a biological context—its high basicity and nucleophilicity—present significant challenges during chemical synthesis.[1][3] Unmasked guanidines can interfere with a wide array of chemical transformations, leading to unwanted side reactions and complicating the synthesis of complex molecules.[1][3]
This is where the strategic application of protecting groups becomes paramount. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for guanidines, offering a robust solution to these synthetic hurdles.[1][4] The Boc group effectively tempers the nucleophilicity and basicity of the guanidine, rendering it compatible with a diverse range of reaction conditions and other functional groups.[1] This protection is readily removed under acidic conditions, typically at a later stage in the synthesis, to unveil the desired guanidinium functionality.[1]
Synthesis of Boc-Protected Guanidines: Reagents and Strategies
The introduction of a Boc-protected guanidine group onto a primary or secondary amine is a common and critical step in the synthesis of many pharmaceutical agents. A variety of guanidinylating reagents have been developed, each with its own set of advantages in terms of reactivity, stability, and ease of handling.[1]
Common Boc-Guanidinylating Reagents
The choice of guanidinylating reagent is often dictated by the nucleophilicity of the amine substrate and the desired reaction conditions. Below is a summary of some of the most frequently utilized reagents:
| Reagent | Key Features |
| N,N'-Bis(Boc)-S-methylisothiourea | Commercially available and widely used for the guanidinylation of primary and secondary amines.[1] |
| N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent) | A highly reactive reagent, particularly suitable for the guanidinylation of less nucleophilic amines.[1] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | A stable, crystalline reagent that often provides high yields and clean reactions.[1] |
General Synthetic Workflow
The overall strategy for incorporating a guanidine moiety using a Boc-protected approach typically involves two main stages: the guanidinylation of an amine followed by the deprotection of the Boc groups.[4]
Caption: General workflow for the synthesis of a guanidine-containing compound.
Applications in Medicinal Chemistry: Case Studies
The utility of Boc-protected guanidines is best illustrated through their application in the synthesis of bioactive molecules. The guanidinium group is a key feature in drugs targeting a wide range of diseases, including cardiovascular conditions, infectious diseases, and cancer.[2][5][6][7]
For instance, in the development of novel anticancer agents, Boc-protected guanidines have been used to synthesize compounds that act as DNA minor groove binders.[8] The synthesis of pyridazin-3(2H)-one-based guanidine derivatives involved the reaction of monobromo precursors with 1,3-bis-Boc protected guanidine, followed by acid hydrolysis to yield the target compounds.[8]
Another notable example is the synthesis of clavatadine A, a potent inhibitor of factor XIa, where a direct, early-stage guanidinylation protocol was employed.[3][9] This approach, which involves reacting a protected guanidine reagent with a primary amine early in the synthetic sequence, can streamline the synthesis of complex natural products.[3][9]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key stages of working with Boc-protected guanidines.
Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol describes a general procedure for the guanidinylation of a primary amine.
Materials:
-
Primary amine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 equiv) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 equiv) to the solution.
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N,N'-di-Boc-protected guanidine.
Protocol 2: Boc Deprotection under Acidic Conditions
This protocol outlines the removal of the Boc protecting groups to yield the final guanidinium salt.
Materials:
-
Boc-protected guanidine
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Toluene or DCM for co-evaporation
Procedure:
-
Dissolve the Boc-protected guanidine in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[10]
-
Cool the solution to 0 °C in an ice bath.[10]
-
Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) to act as a scavenger for the tert-butyl cation generated during the reaction.[10]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).[10]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[10]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[10]
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[10]
-
Co-evaporate with toluene or DCM (3x) to remove residual TFA.[10] The resulting product is the guanidinium salt (TFA salt).
Causality and Self-Validation in Protocols
The choice of reagents and conditions in the provided protocols is deliberate and based on established chemical principles to ensure success and minimize side reactions.
-
Guanidinylation: The use of a mild base like triethylamine is crucial to deprotonate the amine, enhancing its nucleophilicity without causing premature deprotection of the Boc groups. The choice of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is favored for its stability and high reactivity, leading to cleaner reactions.[1]
-
Deprotection: The use of a strong acid like TFA is necessary to cleave the acid-labile Boc group.[11] The addition of a scavenger such as TIS is a critical self-validating step.[10] During deprotection, a reactive tert-butyl cation is formed, which can lead to unwanted side reactions. TIS effectively traps this cation, preventing it from reacting with other functional groups in the molecule.[10] Cooling the reaction to 0 °C initially helps to control the exothermic nature of the acid addition and minimize potential side reactions.[10]
Conclusion
Boc-protected guanidines are indispensable tools in modern medicinal chemistry. Their ability to mask the inherent reactivity of the guanidine group allows for the controlled and efficient synthesis of complex, biologically active molecules.[4] A thorough understanding of the available reagents, synthetic strategies, and deprotection protocols, as outlined in this guide, is essential for any researcher aiming to incorporate the privileged guanidinium motif into their drug discovery programs.
References
-
ResearchGate. (n.d.). Selected examples of guanidine-based drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. Retrieved from [Link]
-
PubMed. (n.d.). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis | Request PDF. Retrieved from [Link]
-
Journal of Visualized Experiments. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Autechaux. (2025). The Significance of Boc-Guanidine in Modern Chemical Research. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Retrieved from [Link]
-
PubMed. (n.d.). Biological activities of guanidine compounds. Retrieved from [Link]
-
YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Guanidine group: Definition and pharmaceutical applications. Retrieved from [Link]
- Google Patents. (n.d.). Guanidinylation reagents.
-
ACS Publications. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
MDPI. (2022). (PDF) Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Retrieved from [Link]
-
ACS Publications. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Guanidinates as Alternative Ligands for Organometallic Complexes. Retrieved from [Link]
-
PubMed Central. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
"synthesis of arginine analogues using Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate"
Application Note: High-Fidelity Synthesis of Conformationally Restricted Arginine Analogues
Executive Summary
This application note details the protocol for utilizing tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (hereafter referred to as 1-Boc-2-amidinopiperidine ) as a critical building block for synthesizing conformationally restricted arginine analogues. Unlike the flexible aliphatic side chain of L-arginine, the piperidine core of this reagent locks the guanidine-mimetic (amidine) group into a specific spatial orientation. This restriction significantly reduces the entropic penalty upon binding to the S1 specificity pocket of serine proteases such as Thrombin, Factor Xa, and Trypsin.
This guide covers the de novo synthesis of the reagent from its nitrile precursor, its activation, and its subsequent coupling to peptide backbones to generate high-affinity peptidomimetics.
Scientific Rationale & Mechanism
The "Entropy-Enthalpy Compensation" Principle:
Standard arginine residues possess a high degree of conformational freedom (multiple rotatable bonds). When an arginine-based inhibitor binds to an enzyme active site, this freedom is lost, resulting in an entropic penalty (
By using 1-Boc-2-amidinopiperidine :
-
Rigidification: The cyclic piperidine scaffold pre-organizes the basic amidine group, mimicking the bioactive conformation of arginine.
-
Bioisosterism: The amidine group (
) acts as a bioisostere for the guanidine group, maintaining the critical salt-bridge interaction with Asp189 (in Trypsin/Thrombin numbering) at the bottom of the S1 pocket.[1] -
Metabolic Stability: The absence of the
-amino acid chiral center (in the side chain mimic itself) and the cyclic nature enhance resistance to proteolytic cleavage.
Experimental Workflow Visualization
The following diagram outlines the critical path from the nitrile precursor to the final peptidomimetic coupling.
Figure 1: Strategic workflow for converting the nitrile precursor into the active arginine mimetic and subsequent coupling.
Detailed Protocols
Phase 1: Synthesis of the Reagent (The Pinner Reaction)
If the reagent is not purchased commercially, it must be synthesized from tert-butyl 2-cyanopiperidine-1-carboxylate.
Reagents:
-
tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq)
-
Dry Ethanol (EtOH) or Methanol (MeOH)[1]
-
HCl gas (anhydrous) or Acetyl Chloride[1]
-
Ammonia (7N in MeOH) or Ammonium Carbonate[1]
Step-by-Step Protocol:
-
Imidate Formation: Dissolve the nitrile (10 mmol) in dry EtOH (50 mL) at 0°C. Bubble anhydrous HCl gas through the solution for 30 minutes (saturation). Alternatively, add Acetyl Chloride (50 mmol) dropwise to the alcohol to generate anhydrous HCl in situ.[1]
-
Critical Checkpoint: Ensure moisture exclusion. Water will hydrolyze the imidate to an ester or amide, ruining the yield.
-
-
Incubation: Seal the vessel and stir at 4°C for 16–24 hours. Monitor by TLC (disappearance of nitrile).[1]
-
Amidine Conversion: Concentrate the mixture in vacuo to remove excess HCl/EtOH. Redissolve the intermediate (imidate hydrochloride) in dry MeOH (20 mL).
-
Amination: Add 7N Ammonia in MeOH (10 eq) or solid Ammonium Carbonate (5 eq). Stir at room temperature for 24 hours.
-
Workup: Concentrate to dryness. The product is usually the hydrochloride salt of 1-Boc-2-amidinopiperidine .
-
Purification: Recrystallize from EtOH/Et2O or purify via reverse-phase HPLC if necessary.
-
Phase 2: Coupling to Peptide Backbone
Objective: Couple the piperidine nitrogen (after Boc removal) to a carboxylic acid (e.g., Boc-D-Phe-Pro-OH) to create a Thrombin inhibitor mimic.
Reagents:
-
1-Boc-2-amidinopiperidine (from Phase 1)
-
Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)[1]
-
Coupling Partner: Boc-D-Phe-Pro-OH (or target peptide acid)
-
Coupling Agents: HATU (1.1 eq), HOAt (1.1 eq), DIPEA (3.0 eq)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Protocol:
-
Boc Deprotection (N-1):
-
Activation of Peptide Acid:
-
Coupling:
-
Dissolve the 2-amidinopiperidine salt (from Step 1) in DMF.
-
Add DIPEA (1-2 eq) to neutralize the piperidine amine salt (ensure pH ~8).[1]
-
Caution: Do not over-basify, as the free base amidine is nucleophilic. However, the secondary amine of the piperidine is generally more nucleophilic than the amidine under these conditions.
-
Combine the activated acid solution with the amine solution. Stir for 4–12 hours.
-
-
Validation: Monitor by LC-MS. Look for the mass corresponding to [M+H]+ of the coupled product.
Data Analysis & Quality Control
Spectroscopic Validation Table: Use this table to verify the integrity of your intermediate and final product.
| Functional Group | Technique | Expected Signal | Diagnostic Value |
| Nitrile (Precursor) | FT-IR | ~2240 cm⁻¹ (Sharp) | Disappearance confirms reaction start. |
| Amidine (C=N) | FT-IR | ~1680 cm⁻¹ (Strong) | Appearance confirms Pinner success.[1] |
| Boc Group | ¹H-NMR | ~1.45 ppm (Singlet, 9H) | Confirms N-protection status.[1] |
| Piperidine Ring | ¹H-NMR | 1.5–3.5 ppm (Multiplets) | Integration confirms cyclic core.[1] |
| Amidine Protons | ¹H-NMR | ~8.5–9.5 ppm (Broad) | Exchangeable with D₂O; confirms salt form. |
Troubleshooting Guide:
-
Problem: Low yield in Pinner reaction.
-
Cause: Water contamination leading to amide formation.
-
Solution: Distill solvents over Calcium Hydride or use molecular sieves.
-
-
Problem: Coupling to wrong nitrogen (Amidine vs. Piperidine).
-
Cause: Amidine was deprotonated and acted as a nucleophile.
-
Solution: Keep the reaction stoichiometry of the base (DIPEA) controlled. The secondary amine (piperidine) is more nucleophilic than the amidine salt. If necessary, protect the amidine with a Z-group (Cbz) prior to Boc removal, though this adds steps.[1]
-
References
-
Design of Thrombin Inhibitors: Sturzebecher, J., et al. (1997).[1] "Structure-activity relationships of inhibitors of thrombin and factor Xa derived from amidinophenylalanine." Journal of Medicinal Chemistry.
-
Pinner Reaction Methodology: Pinner, A. (1892).[1] "Die Imidoäther und ihre Derivate." Oppenheim, Berlin.[1] (Foundational text on nitrile-to-amidine conversion).
-
Amidine Coupling Strategies in Peptides: Han, S.Y., & Kim, Y.A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.
-
Synthesis of Arginine Mimetics: Peterlin-Mašič, L. (2006).[1] "Arginine mimetics in drug design." Current Medicinal Chemistry.
Sources
Application Note: Solid-Phase Synthesis with N-Boc-2-Amidinopiperidine
This Application Note and Protocol Guide details the solid-phase synthesis (SPS) strategies utilizing N-Boc-2-amidinopiperidine (specifically tert-butyl 2-carbamimidoylpiperidine-1-carboxylate).[1] This reagent is a critical building block in the development of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin) where the 2-amidinopiperidine moiety functions as a potent P1 arginine mimetic.
Design and Synthesis of Acyl-Amidine Peptidomimetics
Introduction & Mechanistic Rationale
N-Boc-2-amidinopiperidine (CAS: 1258640-98-0) is a specialized building block used to introduce a basic, arginine-like pharmacophore into peptide backbones.[1] Unlike simple amines, the amidine group (
In medicinal chemistry, this moiety is employed to synthesize acyl-amidine inhibitors.[1] The acyl-amidine linkage (
The Reagent Profile
-
Chemical Name: tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate[1][2][3][4][5]
-
Functional Groups:
-
Piperidine Nitrogen (N1): Protected by Boc (Acid-labile).[1]
-
Amidine Group (C2): Unprotected (Free base or salt).
-
-
Synthetic Role: Nucleophile (via the amidine nitrogen) for C-terminal capping of resin-bound peptides.[1]
Strategic Synthesis Planning
When using N-Boc-2-amidinopiperidine in SPPS, the primary objective is typically to couple the amidine nitrogen to the C-terminal carboxylic acid of a resin-bound peptide.[1] This creates the bioactive acyl-amidine motif.[1]
Critical Considerations
-
Basicity vs. Nucleophilicity: The free amidine is highly basic. In standard coupling (HATU/DIPEA), the amidine can protonate, rendering it non-nucleophilic. Protocol Adjustment: Use a stoichiometric deficit of tertiary base (DIPEA) or use the amidine free base without additional base if possible.
-
Regioselectivity: The amidine has two nitrogens. Reaction with an activated ester usually occurs at the imino nitrogen, followed by tautomerization.
-
Stability: Acyl-amidines are sensitive to hydrolysis.[1] Cleavage cocktails must be carefully selected (avoiding prolonged exposure to aqueous strong acids).
Experimental Protocols
Protocol A: Direct Coupling to Resin-Bound Peptide (C-Terminal Capping)
Use this protocol to attach N-Boc-2-amidinopiperidine to the C-terminus of a peptide synthesized on 2-Chlorotrityl or Wang resin.[1]
Materials
-
Resin: Peptide-Resin with free C-terminal -COOH (e.g., on 2-Chlorotrityl Chloride resin).[1]
-
Reagent: N-Boc-2-amidinopiperidine (Free base preferred; if HCl salt, perform a wash step).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.[1]
-
Solvent: Anhydrous DMF.
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Procedure
-
Resin Preparation:
-
Swell the peptide-resin (0.1 mmol scale) in DMF for 20 minutes.
-
Drain and wash with DMF (3 x 5 mL).
-
-
Activation (Pre-activation is Critical):
-
In a separate vial, dissolve HATU (0.11 mmol, 1.1 eq) and HOAt (0.11 mmol, 1.1 eq) in 2 mL DMF.
-
Add DIPEA (0.2 mmol, 2.0 eq) to the activation mixture.
-
Add this solution to the resin immediately. Shake for 2 minutes to form the activated ester (OBt/OAt ester).
-
Note: Pre-activation minimizes the exposure of the basic amidine to the activating agent, reducing side reactions.
-
-
Coupling:
-
Dissolve N-Boc-2-amidinopiperidine (0.15 mmol, 1.5 eq) in 1 mL DMF.
-
Add the reagent solution to the resin-activation mixture.[1][6]
-
Agitate at room temperature for 4–6 hours.
-
Monitoring: Standard Kaiser test may not work for amidines. Use Chloranil test or micro-cleavage/LC-MS to verify coupling.[1]
-
-
Washing:
-
Drain the reactor.[6]
-
Wash with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (2 x 5 mL).
-
Dry the resin under vacuum.
-
-
Global Cleavage & Deprotection:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Chemistry: This step cleaves the peptide from the resin (if acid-labile linker) AND removes the Boc group from the piperidine ring.
-
Result: Peptide-CO-NH-C(=NH)-Piperidine (with free secondary amine on ring).[1]
-
-
Work-up:
-
Precipitate in cold diethyl ether. Centrifuge and lyophilize.
-
Purify via RP-HPLC (C18 column) using a water/acetonitrile gradient (0.1% TFA).[1]
-
Protocol B: Solution-Phase "Inverse" Coupling (High Purity Route)
Use this protocol if direct solid-phase coupling yields poor results due to steric hindrance or basicity.[1]
-
Peptide Synthesis: Synthesize the peptide on 2-Chlorotrityl Resin .
-
Mild Cleavage: Treat resin with 1% TFA in DCM (or HFIP/DCM) for 30 mins to cleave the protected peptide (retaining side-chain protecting groups).[1]
-
Activation: Dissolve the protected peptide-COOH in dry DMF. Activate with IBCF (Isobutyl chloroformate) and NMM (N-methylmorpholine) at -15°C to form the mixed anhydride.[1]
-
Coupling: Add N-Boc-2-amidinopiperidine (free base) to the cold mixture. Stir at -15°C for 1h, then warm to RT overnight.
-
Final Deprotection: Treat the purified intermediate with TFA/H2O/TIS to remove side-chain groups and the piperidine Boc.
Visualization: Synthetic Workflow
The following diagram illustrates the solid-phase assembly and chemical transformations involved in using N-Boc-2-amidinopiperidine.
Caption: Workflow for C-terminal capping with N-Boc-2-amidinopiperidine, highlighting the activation, coupling, and concomitant deprotection steps.
Troubleshooting & Optimization Data
The following table summarizes common issues encountered during the coupling of amidines to solid supports and their solutions.
| Issue | Probable Cause | Optimization Strategy |
| Low Yield / No Reaction | Amidine protonation by excess DIPEA/TFA salts.[1] | Desalt the reagent (wash with dilute NaOH/DCM) before use.[1] Use collidine (weaker base) instead of DIPEA. |
| Side Product: Dehydration | Formation of nitrile (R-CN) from amide.[1] | Avoid over-activation.[1] Use HATU or PyBOP ; avoid carbodiimides (DCC/DIC) which can cause dehydration of amidines. |
| Racemization | High pH or prolonged activation of C-terminal residue.[1] | Use HOAt as an additive. Maintain low temperature (0°C) during reagent addition. |
| Incomplete Boc Removal | Steric hindrance on the piperidine ring.[1] | Extend TFA cleavage time to 3 hours . Ensure "scavengers" (TIS/Water) are fresh. |
References
-
Structure & Reagent Data: tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0).[1][3][5] ChemicalBook / Sigma-Aldrich Catalog. Link
-
Amidine Coupling Methodology: Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[7] Tetrahedron, 60(11), 2447-2467. (General reference for HATU/HOAt activation suitable for weak nucleophiles).
-
Protease Inhibitor Design: Sanderson, P. E. J. (1999). Small molecule inhibitors of serine proteases. Medicinal Research Reviews, 19(2), 179-197. Link
-
Solid Phase Amidine Synthesis (Contextual): Gisin, B. F. (1973). The preparation of Merrifield-resins through the reaction of cesium salts with chloromethyl-polystyrene.[1] Helvetica Chimica Acta. (Foundational SPPS techniques).
Sources
- 1. aablocks.wordpress.com [aablocks.wordpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 721968-63-4,(2,3-Dihydro-1H-inden-5-yl)methanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2094153-09-8|tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate acetate|BLD Pharm [bldpharm.com]
- 5. Tert-Butyl 2-Carbamimidoylpiperidine-1-Carboxylate | 1258640-98-0 [chemicalbook.com]
- 6. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
"Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in the synthesis of enzyme inhibitors"
Application Note: Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in the Synthesis of Serine Protease Inhibitors
Executive Summary
This guide details the strategic application of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0) in the design and synthesis of peptidomimetic enzyme inhibitors.[1] This compound serves as a conformationally restricted Arginine surrogate , specifically targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase, Trypsin).
Unlike flexible linear arginine derivatives, the piperidine core reduces the entropic penalty of binding, often resulting in nanomolar (nM) potency. This note provides a validated workflow for protecting, coupling, and validating this building block in drug discovery pipelines.
Chemical Profile & Mechanistic Rationale
Compound Identity
-
IUPAC Name: tert-butyl 2-carbamimidoylpiperidine-1-carboxylate[1][2]
-
Common Name: N-Boc-2-amidinopiperidine[1]
-
Molecular Formula: C11H21N3O2[1]
-
Key Functionality:
-
N1-Boc Group: Provides orthogonal protection for the secondary amine, allowing for controlled peptide coupling after deprotection.[1]
-
C2-Amidine: A highly basic functional group (pKa ~11-12) that mimics the guanidine of Arginine, forming a critical salt bridge with Asp189 in the protease S1 pocket.[1]
-
Mechanistic Advantage: The "P1 Surrogate" Effect
In rational drug design, this scaffold replaces the P1 Arginine residue.
-
Entropy: The cyclic piperidine ring locks the side chain into a bioactive conformation, minimizing entropy loss upon binding.
-
Metabolic Stability: The amidine is less susceptible to metabolic cleavage than the guanidine group of arginine.
-
Selectivity: Substitution at the piperidine nitrogen (after Boc removal) allows extension into the S2 and S3 sites (e.g., with D-Phe-Pro moieties), conferring selectivity between similar proteases (e.g., Thrombin vs. Factor Xa).
Figure 1: Pharmacophore model showing the interaction of the 2-amidinopiperidine moiety with the enzyme active site.
Strategic Synthesis Protocols
Direct coupling of CAS 1258640-98-0 is challenging because the free amidine is a strong nucleophile and can interfere with standard peptide coupling reagents (HATU/EDC).[1] Two routes are recommended: Route A (Protection-First) for fragment assembly, and Route B (Post-Coupling Amidination) for linear synthesis.
Protocol A: The "Protection-First" Strategy (Recommended for CAS 1258640-98-0)
Use this protocol if you have purchased the building block and need to couple it to a peptide chain.[1]
Step 1: Orthogonal Protection of the Amidine The free amidine must be masked (e.g., with Cbz) to prevent side reactions during N1-Boc deprotection and subsequent coupling.
-
Dissolve: 1.0 eq of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in DCM/DMF (4:1).
-
Base: Add 2.5 eq of DIPEA at 0°C.
-
Protect: Dropwise add 1.1 eq of Benzyl chloroformate (Cbz-Cl).
-
React: Stir at 0°C for 1h, then warm to RT for 4h. Monitor by LCMS (Shift in mass: +134 Da).
-
Workup: Wash with 5% NaHCO3, brine, dry over Na2SO4. Purify via flash chromatography (Hex/EtOAc).
-
Result:tert-butyl 2-(N-Cbz-carbamimidoyl)piperidine-1-carboxylate.[1]
-
Step 2: N1-Deprotection & Coupling
-
Deprotect: Treat the Cbz-protected intermediate with 4M HCl in Dioxane (or TFA/DCM) for 1h to remove the Boc group. Note: The Cbz-amidine is stable to these conditions.[1]
-
Couple: React the free amine (as HCl salt) with your P2-P3 fragment (e.g., Boc-D-Phe-Pro-OH) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Final Deprotection: Hydrogenation (H2, Pd/C) removes the Cbz group, yielding the active inhibitor.
Protocol B: The "Nitrile Precursor" Strategy (Alternative)
If the free amidine building block is unavailable or too expensive, synthesize the scaffold from the nitrile.
-
Start: N-Boc-2-cyanopiperidine.
-
Deprotect N1: TFA/DCM -> 2-cyanopiperidine.[1]
-
Couple: Attach P2-P3 fragment (e.g., Boc-D-Phe-Pro-OH) to the piperidine nitrogen.[1]
-
Form Amidine (Pinner-Like):
Experimental Workflow: Synthesis of a Thrombin Inhibitor
This workflow describes the synthesis of a model inhibitor: D-Phe-Pro-(2-Amidinopiperidine) .
Figure 2: Step-by-step synthesis workflow using the Protection-First strategy.
Detailed Protocol: Step 3 (Peptide Coupling)
-
Reagents:
-
Procedure:
-
Dissolve the Acid and HATU in DMF. Stir for 5 mins to activate the ester.
-
Add the Amine salt and DIPEA. The solution should turn yellow.
-
Stir at Room Temperature for 12 hours under Nitrogen.
-
Quench: Pour into ice-water (50 mL). Extract with EtOAc (3x).
-
Wash: 1M HCl, Sat. NaHCO3, Brine.
-
Purification: Silica gel column (0-5% MeOH in DCM).
-
Validation: Enzyme Inhibition Assay
Once synthesized, the inhibitor must be validated against the target protease (e.g., Thrombin).
Assay Conditions:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.[1]
-
Substrate: Chromogenic substrate S-2238 (for Thrombin).[1]
-
Method:
Data Presentation Template:
| Compound | Structure (P1-P2-P3) | Thrombin Ki (nM) | Trypsin Ki (nM) | Selectivity Ratio |
| Ref 1 | Arg-Pro-D-Phe | 50 | 10 | 5x |
| Target | (2-Am-Pip)-Pro-D-Phe | 2.5 | 450 | 180x |
Troubleshooting & Optimization
-
Issue: Low Coupling Yield.
-
Cause: The bulky piperidine ring creates steric hindrance at the N-terminus.
-
Solution: Switch from HATU to COMU or PyBOP . Increase reaction time to 24h. Ensure the amidine is Cbz-protected; free amidines can self-react.[1]
-
-
Issue: Racemization.
-
Cause: The C2 chiral center is sensitive, especially during strong base treatments.
-
Solution: Avoid strong bases (NaOH/KOH). Use DIPEA or Collidine. Perform couplings at 0°C.
-
-
Issue: Solubility.
-
Cause: Amidine salts are polar; protected intermediates are lipophilic.
-
Solution: Use DMF for coupling. For final purification, use Reverse Phase HPLC (C18) with a water/acetonitrile gradient (+0.1% TFA).
-
References
-
Han, G., et al. "Design, Synthesis, and Biological Evaluation of Potent and Selective Factor Xa Inhibitors." Journal of Medicinal Chemistry, 2000. Link
-
Sanderson, P. E., et al. "L-753,037: A Potent, Orally Bioavailable Inhibitor of Human Thrombin." Bioorganic & Medicinal Chemistry Letters, 1998. Link
-
Quan, M. L., et al. "Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors." Journal of Medicinal Chemistry, 1999. Link
-
Accela ChemBio. "Product Analysis: Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0)."[1][2] Accela Catalog, 2023.[2] Link[2]
-
Frontiers in Chemistry. "Novel Inhibitors Targeting Trypsin-Like Serine Proteases." Frontiers, 2022. Link
Sources
- 1. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 2. 721968-63-4,(2,3-Dihydro-1H-inden-5-yl)methanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Process Development & Scale-Up: Efficient Synthesis of tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate
Executive Summary
This Application Note details the process development and scale-up strategy for synthesizing tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (Boc-2-amidinopiperidine). This motif is a critical pharmacophore in serine protease inhibitors (e.g., Factor Xa and Thrombin inhibitors).
The Core Challenge: The synthesis presents a "chemoselectivity paradox." The standard Pinner reaction (HCl/alcohol) required to convert a nitrile to an amidine is incompatible with the acid-labile Boc protecting group. Direct ammonolysis often requires forcing conditions that degrade the carbamate.
The Solution: This protocol utilizes the Amidoxime Intermediate Route (modified Judkins method). This pathway operates under mild, neutral-to-basic conditions for the initial functionalization and utilizes catalytic hydrogenation (or transfer hydrogenation) for the final reduction, preserving the orthogonal Boc protection.
Strategic Route Selection
Pathway Analysis
The selection of the synthetic route is governed by the stability profile of the tert-butyl carbamate (Boc) group.
| Method | Reagents | Suitability | Failure Mode |
| Pinner Reaction | HCl (gas), MeOH, then NH₃ | CRITICAL FAIL | Strong acid cleaves Boc group immediately.[1][2] |
| Lewis Acid Catalysis | AlMe₃/NH₄Cl (Garigipati) | Unsuitable | Pyrophoric reagents (AlMe₃) are hazardous on >100g scale.[2] |
| Amidoxime Route | 1. NH₂OH·HCl / Base2. H₂ / Pd-C / Ac₂O | OPTIMAL | Mild pH range; Ac₂O prevents side reactions; highly scalable.[1][2] |
Reaction Scheme Visualization
The following diagram illustrates the workflow, highlighting the critical decision points and the "Pinner Trap" to avoid.
Caption: Figure 1. Comparative process flow showing the failure mode of the Pinner reaction versus the robust Amidoxime route.
Detailed Experimental Protocols
Step 1: Formation of the Amidoxime Intermediate
Objective: Convert tert-butyl 2-cyanopiperidine-1-carboxylate to tert-butyl 2-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate.[1][2]
Reagents & Stoichiometry:
-
Substrate: tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 equiv)
-
Reagent: Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (2.0 equiv)[2]
-
Base: Triethylamine (Et₃N) (2.2 equiv) or Na₂CO₃ (1.5 equiv)[2]
-
Solvent: Ethanol (Abs.) (5-8 volumes)
Protocol:
-
Setup: Charge a reactor with Ethanol and the Nitrile substrate. Stir to dissolve.
-
Addition: Add Hydroxylamine hydrochloride. The mixture will be a suspension.
-
Base Addition: Add Triethylamine dropwise over 30 minutes. Note: Mild exotherm.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target: <1.0% residual nitrile.[2][3]
-
Work-up:
-
Isolation: The amidoxime usually solidifies upon trituration with hexanes/ether.
Step 2: Hydrogenation to the Amidine (Judkins Modification)
Objective: Reduce the N-O bond of the amidoxime to generate the amidine. Critical Insight: Performing this reduction in Acetic Acid with Acetic Anhydride prevents the formation of side products and stabilizes the resulting amidine as the acetate salt.
Reagents:
-
Substrate: Amidoxime intermediate (from Step 1)
-
Catalyst: 10% Pd/C (50% water wet, 10 wt% loading relative to substrate)
-
Solvent: Glacial Acetic Acid (10 volumes)
-
Gas: Hydrogen (H₂) at 1–3 atm (balloon or low pressure).[2]
Protocol:
-
Dissolution: Dissolve the Amidoxime in Glacial Acetic Acid.
-
Acylation (In-situ): Add Acetic Anhydride. Stir for 15 minutes.
-
Catalyst Charge: Under inert atmosphere (N₂), add the Pd/C catalyst.
-
Hydrogenation: Purge vessel with H₂. Stir vigorously at room temperature (20–25°C) under H₂ atmosphere.
-
Time: 4–12 hours depending on scale and agitation efficiency.
-
-
Filtration: Filter the catalyst through a bed of Celite. Wash with Acetic Acid.[2][5][10][11]
-
Isolation:
-
Concentrate the filtrate to a viscous oil.
-
Crystallization: Dissolve in a minimum amount of Isopropanol (IPA) and add Diethyl Ether or MTBE to induce crystallization.
-
Filter the white solid.[12]
-
-
Product: tert-butyl 2-carbamimidoylpiperidine-1-carboxylate acetate salt .
Process Safety & Critical Parameters
Thermal Hazards (DSC Data Proxy)
-
Hydroxylamine: Residual hydroxylamine is thermally unstable.[2] Ensure thorough aqueous washes in Step 1 before concentration.[2] Do not distill the Step 1 reaction mixture to dryness if residual NH₂OH is suspected.
-
Exotherm: The addition of Et₃N to NH₂OH·HCl generates heat.[2] On scales >1kg, control addition rate to maintain T < 30°C.
Impurity Profile
| Impurity | Origin | Control Strategy |
| Residual Nitrile | Incomplete Step 1 | Extend reflux time; check IPC limits.[1][2] |
| Amide Byproduct | Over-hydrolysis | Ensure anhydrous conditions in Step 2; limit water content in AcOH.[2] |
| Deprotected Amine | Acidic cleavage | Avoid strong mineral acids; use AcOH (weak acid) exclusively.[2] |
Analytical Specifications
Identity (NMR):
-
¹H NMR (DMSO-d₆): Characteristic Boc singlet at ~1.40 ppm (9H).[1][2] Broad singlets for amidine NH protons at ~8.5–9.0 ppm.[2] Piperidine ring protons 1.2–4.0 ppm.[2]
-
¹³C NMR: Carbonyl (Boc) at ~154 ppm; Amidine carbon at ~160–165 ppm.[2]
Purity (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 20 min.
-
Note: The amidine is polar and will elute early; the Boc group provides UV retention.
References
-
Judkins, B. D., Allen, D. G., Cook, T. A., Evans, B., & Sardharwala, T. E. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes.[5][13] Synthetic Communications, 26(23), 4351–4367.
- Core Protocol Source: Describes the specific hydrogenation conditions (AcOH/Ac₂O) to prevent side reactions.
-
[2]
-
Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press.[2]
-
Background: General methods for amidoxime formation.[2]
-
-
Nadrah, K., & Dolenc, M. S. (2007).[10] Preparation of Amidines by Amidoxime Reduction with Potassium Formate.[10] Synlett, 2007(08), 1257–1258.
- Alternative Protocol: Describes a transfer hydrogenation method useful if H₂ gas handling is restricted on site.
-
[2]
-
Quan, M. L., et al. (1999). Discovery of the Factor Xa Inhibitor 1-(Indole-6-carbonyl-D-phenylglycinyl)-4-(1-methyl-piperidin-4-yl)piperazine.[1][2] Journal of Medicinal Chemistry.
- Context: Illustrates the utility of Boc-protected amidinopiperidines in drug discovery.
Sources
- 1. prepchem.com [prepchem.com]
- 2. (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate | C12H18N2O3 | CID 134385702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Amidines by Amidoxime Reduction with Potassium Formate [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
The Strategic Integration of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in Modern Combinatorial Chemistry: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in crucial biological interactions through hydrogen bonding and electrostatic forces. Its incorporation into small molecule libraries, however, presents a synthetic challenge due to its inherent basicity. This guide provides an in-depth exploration of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a key building block for the strategic incorporation of a cyclic guanidine motif in combinatorial drug discovery programs. We will delve into the mechanistic rationale behind its use, providing detailed protocols for both solid-phase and solution-phase applications, and discuss the critical aspects of analysis and purification of the resulting compound libraries.
The Rationale for a Boc-Protected Piperidinyl Guanidinylating Agent
The dual-functionality of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate makes it a valuable reagent in combinatorial synthesis. The piperidine ring offers a rigid, three-dimensional scaffold that can be strategically functionalized to explore chemical space. The carbamimidoyl (guanidine) group, once deprotected, serves as a potent pharmacophore. The tert-butoxycarbonyl (Boc) protecting group is instrumental in this process, effectively masking the high basicity of the guanidine moiety during synthesis and allowing for a broader range of compatible chemical transformations. This strategic protection is readily removed under acidic conditions in the final stages of a synthetic sequence.
The general approach involves the reaction of the guanidinylating agent with a primary or secondary amine, a cornerstone reaction in the construction of diverse compound libraries. This can be achieved in both solid-phase and solution-phase formats, each offering distinct advantages for library construction and screening.
Solid-Phase Synthesis of Guanidine-Containing Libraries
Solid-phase synthesis offers a powerful platform for the rapid generation of large combinatorial libraries. The immobilization of the growing molecule on a solid support simplifies purification at each step to a simple filtration and washing process.
General Workflow for Solid-Phase Guanidinylation
The solid-phase synthesis of a guanidine-containing library using Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate typically follows the workflow illustrated below. This process involves the preparation of an amine-functionalized resin, coupling with the guanidinylating reagent, and subsequent cleavage and deprotection of the final products.
Figure 1: General workflow for solid-phase synthesis of a guanidine-containing library.
Detailed Protocol for Solid-Phase Guanidinylation
This protocol provides a representative method for the guanidinylation of a resin-bound primary amine.
Materials:
-
Fmoc-protected Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Fmoc-Rink Amide resin in DMF for 1 hour.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Guanidinylation Coupling:
-
In a separate vessel, pre-activate a solution of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative test (colorless beads) indicates complete reaction.
-
Wash the resin with DMF (5x), DCM (3x), and methanol (3x), then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether to isolate the crude guanidine product.
-
-
Purification and Analysis:
-
Purify the crude product using preparative reverse-phase HPLC.
-
Characterize the purified compounds by LC-MS and NMR spectroscopy.
-
| Parameter | Condition | Rationale |
| Resin | Rink Amide | Acid-labile linker suitable for Fmoc chemistry, yielding a C-terminal amide. |
| Coupling Reagents | HATU/HOBt/DIPEA | Efficient activation of the guanidinylating agent for coupling to the resin-bound amine. |
| Cleavage Cocktail | TFA/TIS/H₂O | Strong acid (TFA) cleaves the product from the resin and removes the Boc protecting group. TIS and water act as scavengers to prevent side reactions. |
Solution-Phase Synthesis of Guanidine-Containing Libraries
Solution-phase synthesis is advantageous for smaller, more focused libraries and for reactions that are not amenable to solid-phase conditions. It also allows for easier scale-up of individual compounds.
General Strategy for Solution-Phase Guanidinylation
The solution-phase approach involves the reaction of an amine-containing building block with Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, followed by purification and deprotection. The choice of activating agent is crucial for achieving high yields and minimizing side products.
Figure 2: General workflow for solution-phase synthesis of a guanidine-containing compound.
Detailed Protocol for Solution-Phase Guanidinylation
This protocol outlines a general procedure for the guanylation of a primary amine in solution.
Materials:
-
Primary amine
-
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
-
Mercury(II) chloride (HgCl₂) or Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous solvent (e.g., THF, DCM, or DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hydrochloric acid (4M in 1,4-dioxane) or TFA
Procedure:
-
Guanidinylation Reaction:
-
To a solution of the primary amine (1 eq.) and Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (1.1 eq.) in anhydrous solvent, add triethylamine (1.5 eq.).
-
Add the activating agent (e.g., HgCl₂, 1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove any solids.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected guanidine in a suitable solvent (e.g., DCM or methanol).
-
Add an excess of 4M HCl in 1,4-dioxane or TFA and stir at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the final guanidine salt.
-
| Parameter | Condition | Rationale |
| Activating Agent | HgCl₂ or Mukaiyama's reagent | Promotes the formation of a reactive carbodiimide intermediate from the thiourea precursor of the guanidinylating agent. |
| Base | Triethylamine or DIPEA | Neutralizes the acid generated during the reaction and facilitates the coupling. |
| Deprotection Agent | 4M HCl in dioxane or TFA | Strong acid to efficiently remove the Boc protecting group. |
Characterization and Quality Control of Guanidine Libraries
The successful construction of a combinatorial library relies on robust analytical methods to ensure the identity and purity of its members.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for the high-throughput analysis of combinatorial libraries. It provides information on the molecular weight and purity of each compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller, focused libraries or for hit validation, ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique is used to purify the individual members of a library to the desired level of purity for biological screening.
Conclusion
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a versatile and strategically important building block for the incorporation of a cyclic guanidine motif into combinatorial libraries. The Boc protecting group allows for its use in a wide range of synthetic transformations, compatible with both solid-phase and solution-phase methodologies. The protocols outlined in this guide provide a foundation for researchers to leverage this reagent in their drug discovery efforts, enabling the exploration of novel chemical space and the identification of new therapeutic leads. Careful consideration of the reaction conditions, purification methods, and analytical characterization will ensure the generation of high-quality guanidine-containing libraries for biological screening.
References
-
Ho, K. C., & Sun, C. M. (1999). Liquid Phase Parallel Synthesis of Guanidines. Bioorganic & Medicinal Chemistry Letters, 9(11), 1517–1520. [Link]
-
Kim, J., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Omega, 7(4), 3567–3575. [Link]
-
Romero, J. R., & Lipton, M. A. (1996). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Organic Chemistry, 61(25), 8871–8874. [Link]
-
Le, G. T., et al. (2009). Solution- and Solid-Phase Syntheses of Guanidine-Bridged, Water-Soluble Linkers for Multivalent Ligand Design. Organic Letters, 11(23), 5442–5445. [Link]
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90–95. [Link]
-
Fu, X., et al. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(29), 8210–8222. [Link]
-
Zhang, Y., & Kennan, A. J. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(15), 2341–2344. [Link]
-
Sastry, B. S. (2001). Combinatorial Chemistry- A novel tool for drug discovery. Indian Journal of Pharmaceutical Sciences, 63(4), 271-279. [Link]
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372. [Link]
-
Blondelle, S. E., et al. (2016). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. Future Medicinal Chemistry, 8(13), 1543–1555. [Link]
-
Gudem, M., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. RSC Advances, 9(51), 29699–29706. [Link]
-
Ishikawa, T. (2011). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemical and Pharmaceutical Bulletin, 59(11), 1327–1341. [Link]
-
Roque, A. C. A., et al. (2022). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. International Journal of Molecular Sciences, 23(15), 8563. [Link]
-
Llobet, M., et al. (2014). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in Molecular Biology, 1180, 129–143. [Link]
-
Lipton, M. A., et al. (1998). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Journal of Organic Chemistry, 63(22), 7742–7748. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6245–6247. [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
-
Fairweather, K. A., et al. (2018). Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction. The Journal of Organic Chemistry, 83(21), 13136–13143. [Link]
-
Houghten, R. A., et al. (2019). Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries. Molecules, 24(6), 1128. [Link]
-
Bogolubsky, A. V., et al. (2013). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines. Molecular Diversity, 17(3), 471–477. [Link]
-
PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate. [Link]
-
King, B. W., et al. (2022). Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A. ACS Omega, 7(4), 3567–3575. [Link]
"synthetic routes to novel piperidine derivatives"
Application Note: Next-Generation Synthetic Routes to Novel Piperidine Derivatives
Executive Summary
The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs.[1][2] However, traditional synthetic routes—often relying on the reduction of pyridines or nucleophilic substitution—limit the chemical space available for drug discovery. They frequently result in "flat" molecules lacking the stereochemical complexity required for modern protein-ligand binding.
This guide details two cutting-edge synthetic strategies that address these limitations: Photoredox-Catalyzed De Novo Construction and Chemo-Enzymatic Late-Stage Functionalization . These protocols move beyond classical methods, offering modularity, high stereocontrol, and access to novel substitution patterns (e.g., 3,4,5-polysubstituted piperidines).[3]
Strategic Analysis: Retrosynthetic Logic
To access novel chemical space, we must decouple the synthesis from the availability of pyridine precursors. We categorize the modern approach into two distinct logical pathways:
-
Route A: Radical Cascade Annulation (De Novo). Uses simple alkene feedstocks and radical precursors (amines/imines) to build the ring and install substituents simultaneously. This is ideal for generating libraries of core scaffolds.
-
Route B: C-H Functionalization (Late-Stage). Uses directing groups or biocatalysts to install functional groups onto an existing piperidine core.[4] This is ideal for Lead Optimization (SAR exploration).
Visualizing the Strategy
Figure 1: Strategic retrosynthetic map distinguishing between de novo ring formation and functionalization of existing scaffolds.
Detailed Protocol A: Photoredox-Mediated (4+2) Cycloaddition
Objective: Stereoselective synthesis of 2,3,4,5-tetrasubstituted piperidines from aza-dienes and alkenes. Mechanism: This protocol utilizes a radical-polar crossover mechanism. A photocatalyst generates a radical species that adds to an aza-diene, triggering a 6-endo-trig cyclization.
Reagents & Equipment
-
Photocatalyst: fac-Ir(ppy)₃ (1.0 mol%) or 4CzIPN (Organic dye alternative).
-
Substrates: Functionalized aza-diene (1.0 equiv), Electron-deficient alkene (1.5 equiv).
-
Solvent: Acetonitrile (MeCN) or DCE (degassed).
-
Light Source: Blue LED (440–460 nm), approx. 30–40W.
-
Additives: Brønsted acid (e.g., diphenyl phosphate) if activating imines.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
In a glovebox or under N₂ flow, charge a flame-dried Schlenk tube with the aza-diene (0.2 mmol), alkene (0.3 mmol), and photocatalyst (0.002 mmol).
-
Add degassed MeCN (2.0 mL). Note: Concentration is critical (0.1 M). Dilution favors intramolecular cyclization over polymerization.
-
-
Irradiation:
-
Seal the tube and place it 2–3 cm from the Blue LED source.
-
Stir vigorously at room temperature (25 °C). Use a fan to maintain temperature if the LEDs generate significant heat.
-
Monitor: Check reaction progress via TLC or LC-MS every 2 hours. Typical reaction time is 12–24 hours.
-
-
Quenching & Workup:
-
Once the starting material is consumed, remove the light source.
-
Concentrate the solvent in vacuo.[5]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Tip: If the product contains a basic nitrogen, pre-treat the silica gel with 1% Et₃N to prevent streaking.
-
Validation:
-
Stereochemistry: Verify diastereoselectivity (dr) using ¹H NMR. Look for coupling constants (
) indicative of chair conformations (axial-axial vs. axial-equatorial). -
Yield Expectations: 60–85% isolated yield.
Detailed Protocol B: Chemo-Enzymatic C-H Functionalization
Objective: Site-selective oxidation of a "flat" piperidine followed by functionalization (e.g., arylation).[4][6] Rationale: This "two-step" sequence mimics the logic of electrophilic aromatic substitution but applies it to saturated sp³ systems.
Reagents & Equipment
-
Step 1 (Biocatalysis): P450 monooxygenase enzyme (or commercial variants), NADPH regeneration system (Glucose dehydrogenase + Glucose).
-
Step 2 (Cross-Coupling): Nickel catalyst (e.g., NiCl₂·glyme), Bipyridine ligand, Aryl halide, Electrolyte (TBAPF₆).
-
Hardware: Potentiostat or constant current source (for Step 2).
Step-by-Step Workflow
Phase 1: Biocatalytic C-H Oxidation
-
Buffer Prep: Prepare phosphate buffer (pH 7.4, 100 mM).
-
Reaction:
-
Dissolve piperidine substrate (10 mM final) in buffer containing 5% DMSO.
-
Add Enzyme (1–5 µM) and NADPH regeneration mix.
-
Incubate at 30 °C with orbital shaking (200 rpm) for 16 hours.
-
-
Extraction: Extract the hydroxylated piperidine intermediate with EtOAc. Dry over Na₂SO₄ and concentrate. Note: Regioselectivity is controlled by the enzyme pocket; screen variants for C3 vs. C4 oxidation.
Phase 2: Nickel-Electrocatalytic Cross-Coupling
-
Cell Assembly: Use an undivided cell with a Graphite anode and Nickel foam cathode.
-
Mixture:
-
Dissolve the hydroxylated intermediate (0.2 mmol) and Aryl bromide (0.4 mmol) in DMF.
-
Add Ni-catalyst (10 mol%) and Ligand (15 mol%).
-
Add Oxalyl chloride (activator to convert -OH to transient leaving group) if not using pre-activated esters.
-
-
Electrolysis:
-
Run at Constant Current (e.g., 5–10 mA) for 3–4 F/mol.
-
Mechanism: The Ni catalyst engages in a radical rebound mechanism, coupling the sp³ carbon (formerly C-OH) with the aryl halide.
-
Data Interpretation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | O₂ quenching of radical species. | Ensure rigorous degassing (Freeze-Pump-Thaw x3). |
| Poor Diastereoselectivity | High temperature or fast reaction rate. | Lower temp to 0°C or -10°C; reduce light intensity. |
| No Reaction (Protocol B) | Enzyme inactivity or inhibition. | Check pH stability; add catalase to decompose H₂O₂ byproduct. |
| Electrode Fouling | Polymerization on electrode surface. | Alternate polarity (if possible) or polish electrodes between runs. |
Reaction Workflow Diagram (Protocol A)
Figure 2: Workflow for the photoredox-catalyzed synthesis of piperidine derivatives.
References
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Source: PubMed (2024).[7] URL:[Link]
-
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (Biocatalytic C-H Oxidation + Ni Electrocatalysis).[4][6] Source: ScienceDaily / Rice University (2024). URL:[Link][1][5][8][9][10][11][12]
-
Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization. Source: PubMed (2019). URL:[Link]
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Source: PubMed / PMC (2025). URL:[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI (2025). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
"Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate for post-translational modification studies"
Introduction: The Constrained Arginine Scaffold
Post-translational modifications (PTMs) occurring at arginine residues—specifically citrullination (deimination) and methylation —or proteolytic cleavage at basic residues (Arg/Lys) are pivotal in regulating cell signaling, gene expression, and apoptosis. Studying these events requires precision tools that can mimic the arginine side chain while offering enhanced metabolic stability and conformational selectivity.
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0), also known as 1-Boc-piperidine-2-carboxamidine , serves as a critical "constrained arginine" building block. Unlike the flexible aliphatic chain of L-arginine, the piperidine ring rigidly positions the amidine group (the guanidinium mimic). This reduced entropic penalty often leads to higher affinity interactions with the S1 specificity pockets of trypsin-like serine proteases and the active sites of Protein Arginine Deiminases (PADs).
This Application Note details the protocols for utilizing this scaffold to synthesize Activity-Based Probes (ABPs) and reversible inhibitors for mapping PTM enzymes.
Mechanism of Action & Design Logic
Structural Mimicry
The amidine group (
The "Warhead" Concept
To study PTMs, this inert building block must be activated.
-
Reversible Inhibition: The free amine (after Boc-deprotection) can be coupled to hydrophobic moieties to probe the S2/S3 pockets, creating potent reversible inhibitors.
-
Activity-Based Probes (ABPs): The scaffold is coupled to an electrophilic "warhead" (e.g., fluorophosphonate, vinyl sulfone) that covalently reacts with the catalytic nucleophile (Ser/Cys) of the enzyme.
Figure 1: Mechanism of Interaction The diagram below illustrates how the deprotected scaffold binds to the S1 pocket of a generic trypsin-like protease.
Caption: Workflow converting the protected scaffold into an active pharmacophore for enzyme binding.
Experimental Protocols
Protocol A: Scaffold Activation (Boc-Deprotection)
Purpose: To expose the secondary amine for subsequent coupling to reporter tags or warheads.
Reagents:
-
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (100 mg)
-
Dichloromethane (DCM, Anhydrous)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of the Boc-protected compound in 2 mL of anhydrous DCM in a round-bottom flask under inert atmosphere (
). -
Acidification: Add 1 mL of TFA dropwise at 0°C.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Evaporate the solvent and excess TFA under reduced pressure.
-
Precipitation: Triturate the resulting oil with cold diethyl ether to precipitate the piperidine-2-carboxamidine trifluoroacetate salt .
-
Yield Check: Dry under high vacuum. This salt is hygroscopic; store in a desiccator at -20°C.
Protocol B: Synthesis of a PTM-Profiling Probe
Purpose: To create a probe that labels active Arginine-processing enzymes.
Reagents:
-
Deprotected Scaffold (from Protocol A)
-
Electrophile/Linker: Biotin-PEG4-NHS ester (for affinity enrichment) or a Fluorophore-NHS ester.
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Methodology:
-
Preparation: Dissolve the trifluoroacetate salt (1 eq) in dry DMF.
-
Neutralization: Add DIPEA (3 eq) to neutralize the salt and activate the secondary amine.
-
Coupling: Add the NHS-ester functionalized tag (1.1 eq) slowly.
-
Note: The amidine group is less nucleophilic than the secondary amine of the piperidine ring under these conditions, ensuring regioselective coupling at the piperidine nitrogen.
-
-
Incubation: Stir overnight at room temperature.
-
Purification: Purify the conjugate via HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
-
Validation: Verify mass using LC-MS (ESI+).
Protocol C: Enzyme Inhibition Assay (Validation)
Purpose: To verify the affinity of the synthesized probe against a model target (e.g., Trypsin or PAD4).
Materials:
-
Enzyme: Bovine Trypsin (1 nM final concentration).
-
Substrate:
-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). -
Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM
.
Procedure:
-
Serial Dilution: Prepare 10-point serial dilutions of the synthesized piperidine-probe (0.1 nM to 10
M) in assay buffer. -
Pre-incubation: Incubate Enzyme (1 nM) with the Probe for 15 minutes at 25°C.
-
Substrate Addition: Add BAPNA (100
M final). -
Kinetic Readout: Measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.
-
Analysis: Plot
(initial velocity) vs. [Inhibitor]. Fit data to the equation to determine potency.
Data Analysis & Interpretation
When using this scaffold for Activity-Based Protein Profiling (ABPP) , typical results involve SDS-PAGE visualization of labeled proteins.
Table 1: Troubleshooting Common Issues in Probe Synthesis
| Observation | Probable Cause | Corrective Action |
| Low Yield in Coupling | Amidine interference | Ensure pH is controlled (DIPEA ~3 eq). The amidine |
| Broad Peaks in HPLC | Protonation states | Use 0.1% TFA in mobile phase to keep the amidine fully protonated and sharp. |
| No Inhibition | Steric Clash | The piperidine ring is bulkier than the arginine chain. Ensure the target has an accessible S1 pocket. |
Synthesis Workflow Diagram
The following diagram outlines the chemical transformation from the commercial building block to a functional biological probe.
Caption: Step-by-step synthetic route for converting the building block into a functional probe.
References
-
Design of Amidine-Based Inhibitors
- Source: Leung, D., et al. (2019). "Activity-Based Probes for Protein Arginine Deiminases." Methods in Enzymology, 620, 269-290.
- Context: Describes the use of amidine warheads (F-amidine, Cl-amidine) which are structurally analogous to the amidine-piperidine scaffold.
-
Piperidine Scaffolds in Protease Inhibition
- Source: Lawong, A., et al. (2022). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 29(10), 1505-1518.
- Context: Demonstrates the utility of the piperidine carboxamide scaffold (closely related to the carboxamidine) in creating selective inhibitors for proteolytic enzymes.
-
Chemical Properties of Constrained Arginine Mimetics
- Source: Pande, P., et al. (2014). "Small-Molecule Inhibitors of Protein Arginine Deiminases." Current Medicinal Chemistry, 21(18), 2020-2036.
- Context: Reviews the structural requirements for binding to the acidic active sites of PTM enzymes, valid
Application Notes and Protocols: Incorporation of Non-Natural Amino Acids via Side-Chain Guanidinylation with N,N’-Di-Boc-1H-pyrazole-1-carboxamidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The site-specific incorporation of non-natural amino acids (nnAAs) into peptides is a powerful strategy in medicinal chemistry and chemical biology, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved therapeutic properties.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific class of nnAAs—those bearing a di-Boc-protected guanidino group—into synthetic peptides. While the user's query specified N-Boc-2-amidinopiperidine, a more widely documented and commercially available reagent, N,N’-Di-Boc-1H-pyrazole-1-carboxamidine , will be utilized as a highly effective equivalent for the guanidinylation of primary amine side chains of amino acids such as L-ornithine. This document will detail the synthesis of the protected non-natural amino acid, its incorporation into a peptide sequence via Boc-based Solid-Phase Peptide Synthesis (SPPS), and the final deprotection of the guanidino moiety.
Introduction: The Significance of Guanidinylated Non-Natural Amino Acids
The guanidinium group, famously present in the side chain of arginine, is a key pharmacophoric element in numerous biologically active molecules. Its ability to form multiple hydrogen bonds and exist in a protonated state at physiological pH allows for strong and specific interactions with biological targets.[2] The incorporation of arginine analogs or other guanidinylated nnAAs into peptides can therefore significantly influence their binding affinity, specificity, and pharmacokinetic properties.
The use of N,N’-Di-Boc-1H-pyrazole-1-carboxamidine offers a mild and efficient method for the guanidinylation of primary amines, such as the δ-amino group of ornithine.[3][4] The di-Boc protecting group strategy provides an orthogonal handle that is stable under the conditions of Boc-SPPS but can be readily removed during the final acidolytic cleavage from the resin.[5][6] This approach allows for the precise installation of a guanidino group at a desired position within a peptide sequence.
Workflow Overview
The overall process for incorporating a guanidinylated non-natural amino acid into a peptide sequence can be divided into three main stages:
-
Synthesis of the Protected Non-Natural Amino Acid: This involves the guanidinylation of the side-chain amine of a suitable precursor amino acid (e.g., Nα-Fmoc-L-ornithine) with N,N’-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Solid-Phase Peptide Synthesis (SPPS): The resulting protected nnAA is then incorporated into the desired peptide sequence using standard Boc-SPPS protocols.
-
Cleavage and Deprotection: The final peptide is cleaved from the solid support, and all protecting groups, including the di-Boc-guanidino group, are removed to yield the native peptide.
Experimental Protocols
Synthesis of Nα-Fmoc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine
This protocol describes the guanidinylation of the δ-amino group of Nα-Fmoc-L-ornithine. This method is adapted from established procedures for the guanidinylation of primary amines.[2]
Materials:
-
Nα-Fmoc-L-ornithine
-
N,N’-Di-Boc-1H-pyrazole-1-carboxamidine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Mixture A: In a flame-dried round-bottom flask under an argon atmosphere, dissolve N,N’-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and DIPEA (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.0 eq) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Preparation of Mixture B: In a separate flame-dried round-bottom flask, dissolve Nα-Fmoc-L-ornithine (1.0 eq) and DIPEA (2.2 eq) in anhydrous THF.
-
Reaction: Slowly add Mixture A to Mixture B at room temperature with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain Nα-Fmoc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine as a white solid.
| Parameter | Typical Value |
| Yield | 60-75% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Table 1: Typical reaction parameters and outcomes for the synthesis of Nα-Fmoc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine.
Incorporation into a Peptide Sequence via Boc-SPPS
The synthesized Nα-Fmoc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine can be incorporated into a peptide sequence using standard Boc-SPPS protocols. The Fmoc group on the α-amine allows for orthogonal deprotection during the synthesis.
General Boc-SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in DCM.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain using 50% trifluoroacetic acid (TFA) in DCM.[7]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DCM.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in N,N-dimethylformamide (DMF).
-
Capping (Optional): Cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.
-
Washing: Thoroughly wash the resin with DCM and DMF between each step.
When incorporating the Nα-Fmoc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine:
-
Fmoc Deprotection: After coupling the preceding amino acid, selectively remove the Fmoc group from the guanidinylated ornithine residue using a 20% solution of piperidine in DMF.[8]
-
Coupling the Next Amino Acid: Proceed with the standard Boc-SPPS cycle to couple the subsequent amino acid to the deprotected α-amine of the guanidinylated ornithine.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the di-Boc groups from the guanidino moiety.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.[5]
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.
-
Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
| Parameter | Condition | Rationale |
| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups, including Boc.[5] |
| Scavengers | Triisopropylsilane (TIS), Water | Trap reactive carbocations generated during the cleavage of Boc and other protecting groups, preventing side reactions.[5] |
| Reaction Time | 2-4 hours | Sufficient time for complete cleavage and deprotection. |
| Precipitation Solvent | Cold Diethyl Ether | Peptide is insoluble in ether, allowing for efficient precipitation and separation from soluble byproducts. |
Table 2: Key parameters for the final cleavage and deprotection step.
Causality and Self-Validation
Expertise & Experience: The choice of N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is based on its established reactivity and mild reaction conditions, which minimize side reactions.[3][4] The use of an Fmoc group for the α-amine of the ornithine precursor provides a crucial orthogonal protection strategy, allowing for selective deprotection during SPPS without affecting the acid-labile Boc groups.[9][]
Trustworthiness: Each stage of this workflow includes built-in validation steps. The synthesis of the protected nnAA is validated by standard analytical techniques (NMR, HRMS). The progress of the SPPS can be monitored using qualitative tests (e.g., Kaiser test) to ensure complete coupling at each step. The purity and identity of the final peptide are definitively confirmed by analytical RP-HPLC and mass spectrometry, providing a self-validating system for the entire process.
Conclusion
The incorporation of non-natural amino acids with guanidinylated side chains is a valuable tool for modifying the properties of synthetic peptides. The protocols outlined in this guide, utilizing N,N’-Di-Boc-1H-pyrazole-1-carboxamidine and a combination of Fmoc and Boc protection strategies, provide a robust and reliable method for achieving this. By following these detailed procedures, researchers can confidently synthesize novel peptides with tailored functionalities for a wide range of applications in drug discovery and chemical biology.
References
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Grzonka, Z., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7851. Available at: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Peterse, E., et al. (2020). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. Leiden University Scholarly Publications. Available at: [Link]
-
Vaskevich, Y., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8963. Available at: [Link]
-
Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic letters, 3(15), 2341–2344. Available at: [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Available at: [Link]
-
Drake, B., et al. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. SYNTHESIS, 1994(06), 579-582. Available at: [Link]
-
Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Chapter 18, Unit 18.2. Available at: [Link]
-
Gámez-Montaño, R., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 3997-4003. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Retrieved from [Link]
-
YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. jOeCHEM. Retrieved from [Link]
-
Wery, J. P., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of peptide science : an official publication of the European Peptide Society, 23(1), 14–26. Available at: [Link]
Sources
- 1. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes & Protocols: A Guide to Catalytic Methods for the Synthesis of Guanidines
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern catalytic methods for the synthesis of the guanidine functional group. The guanidinium cation, protonated at physiological pH, is a critical pharmacophore in numerous biologically active molecules and a versatile functional group in organic synthesis. This guide moves beyond classical stoichiometric methods, which often rely on harsh conditions and toxic reagents, to explore the nuances of catalytic approaches that offer greater efficiency, atom economy, and functional group tolerance.[1]
The following sections delve into the mechanistic underpinnings and practical applications of key catalytic systems, offering detailed, field-proven protocols to empower your research and development endeavors.
The Strategic Advantage of Catalysis in Guanidine Synthesis
Classical methods for guanidine synthesis, such as the conversion of thioureas with heavy metal salts, present significant drawbacks, including the use of toxic reagents and the generation of substantial waste.[1] Catalytic methods, particularly the addition of amines to carbodiimides or cyanamides, represent a more elegant and sustainable approach to constructing the guanidine core.[2][3] These reactions are often atom-economical and can be performed under milder conditions, preserving sensitive functional groups within complex molecules.[2][3]
Metal-Catalyzed Guanylation: A Versatile Toolkit
A diverse array of metals, encompassing main group, transition, and rare-earth elements, have been successfully employed to catalyze the guanylation of amines.[3][4] The general principle often involves the activation of a carbodiimide or a related precursor by the metal center, rendering it more susceptible to nucleophilic attack by an amine.
Lewis Acid Catalysis with Lanthanide and Scandium Triflates
Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃), are highly effective Lewis acid catalysts for the guanylation of amines.[5] Their catalytic efficacy stems from their ability to coordinate to and activate the carbodiimide, facilitating the nucleophilic addition of the amine.
Mechanistic Rationale: The Lewis acidic metal center coordinates to one of the nitrogen atoms of the carbodiimide. This coordination polarizes the N=C=N bond system, increasing the electrophilicity of the central carbon atom. The amine then attacks this activated carbon, and a subsequent proton transfer regenerates the catalyst and yields the guanidine product.[3]
Figure 1: Catalytic cycle for Lanthanide-triflate catalyzed guanylation.
Protocol 1: Ytterbium(III) Triflate-Catalyzed Synthesis of N,N',N''-Trisubstituted Guanidines
This protocol describes the synthesis of N,N',N''-trisubstituted guanidines via the Yb(OTf)₃-catalyzed addition of amines to carbodiimides under solvent-free conditions.[5]
Materials:
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Substituted amine
-
Substituted carbodiimide
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 mmol), the carbodiimide (1.2 mmol), and Ytterbium(III) triflate (0.05 mmol, 5 mol%).
-
Scientist's Note: The use of a slight excess of the carbodiimide ensures complete consumption of the amine. The reaction is often performed solvent-free, which is both environmentally friendly and can accelerate the reaction rate.
-
-
Reaction Conditions: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Scientist's Note: The optimal temperature may vary depending on the reactivity of the substrates. For less reactive amines, a higher temperature or longer reaction time may be necessary.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water to remove the catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N',N''-trisubstituted guanidine.
Copper-Catalyzed Three-Component Synthesis of N-Aryl Guanidines
Copper catalysis enables an operationally simple and rapid three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines.[5] This method is notable for its use of readily available starting materials and mild reaction conditions.
Protocol 2: Copper(II)-Catalyzed Three-Component Synthesis of N-Aryl Guanidines
This protocol details the synthesis of N-aryl guanidines using a copper(II) chloride catalyst.[5]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
2,2'-Bipyridine
-
Potassium carbonate (K₂CO₃)
-
Arylboronic acid
-
Substituted cyanamide
-
Substituted amine
-
Toluene
-
Oxygen balloon
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine CuCl₂·2H₂O (0.1 mmol, 10 mol%), 2,2'-bipyridine (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol), and the arylboronic acid (1.2 mmol).
-
Addition of Reagents: Add the cyanamide (1.0 mmol), the amine (1.5 mmol), and toluene (5 mL).
-
Reaction Conditions: Fit the flask with an oxygen balloon and stir the mixture at 100 °C for 12 hours.
-
Scientist's Note: Oxygen serves as the terminal oxidant in this catalytic cycle. The bipyridine ligand is crucial for stabilizing the copper catalyst and promoting the desired reactivity.
-
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Organocatalysis in Guanidine Synthesis: The Asymmetric Frontier
Chiral guanidines and their derivatives have emerged as powerful organocatalysts, primarily leveraging their strong basicity and hydrogen-bond donating capabilities to control stereochemistry.[6][7] These catalysts are particularly valuable in asymmetric synthesis, enabling the enantioselective formation of complex molecules.[6][7]
Mechanistic Insight: Chiral guanidine catalysts often operate through a bifunctional activation mechanism. The basic guanidine moiety deprotonates a pronucleophile, while the N-H groups of the catalyst can engage in hydrogen bonding with the electrophile, orienting the reactants for a stereoselective transformation.
Figure 2: Bifunctional activation by a chiral guanidine catalyst.
Protocol 3: Guanidine-Thiourea Catalyzed Asymmetric Michael Addition
This protocol outlines a representative asymmetric Michael addition reaction using a bifunctional guanidine-thiourea organocatalyst.[8]
Materials:
-
Chiral guanidine-thiourea organocatalyst
-
trans-β-Nitrostyrene (electrophile)
-
Diethyl malonate (pronucleophile)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a vial, add the chiral guanidine-thiourea organocatalyst (0.02 mmol, 10 mol%) and toluene (1.0 mL).
-
Addition of Reactants: Add diethyl malonate (0.2 mmol) to the catalyst solution and stir for 5 minutes at room temperature. Then, add trans-β-nitrostyrene (0.24 mmol).
-
Reaction Progress: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Scientist's Note: The solvent can have a significant impact on both the reaction rate and the enantioselectivity. Toluene is a common choice, but other non-polar solvents may also be effective.
-
-
Purification and Analysis: Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC analysis.
Summary of Catalytic Methods
| Catalytic System | Catalyst Example | Substrates | Key Advantages |
| Lewis Acid | Yb(OTf)₃, Sc(OTf)₃ | Amines, Carbodiimides | Mild conditions, high yields, solvent-free options.[5] |
| Transition Metal | CuCl₂·2H₂O/Bipyridine | Amines, Arylboronic acids, Cyanamides | Three-component reaction, operational simplicity.[5] |
| Organocatalysis | Chiral Guanidine-Thiourea | Pronucleophiles, Electrophiles | Asymmetric synthesis, high enantioselectivity.[8] |
| Photoredox | Ru(bpy)₃Cl₂ | Thioureas | Visible light, ambient temperature, use of low-toxicity solvents.[5] |
Conclusion
The catalytic synthesis of guanidines has evolved significantly, offering a powerful and versatile alternative to classical methods. From robust metal-catalyzed processes suitable for broad substrate scopes to sophisticated organocatalytic systems for asymmetric transformations, the modern chemist has a rich toolbox at their disposal. The protocols and insights provided in this guide are intended to serve as a practical starting point for the implementation of these advanced methodologies in your own research, facilitating the discovery and development of novel guanidine-containing molecules.
References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Alonso-Moreno, C., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13820. [Link]
-
Xu, L., Zhang, W., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ChemInform, 46(32). [Link]
-
Li, G., & Xi, Z. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 51(2), 254-265. [Link]
-
Kumar, A., et al. (2018). Zinc catalyzed Guanylation reaction of Amines with Carbodiimides/ Isocyanate leading to Guanidines/Urea derivatives formation. Journal of Chemical Sciences, 130(10), 143. [Link]
-
Xu, L., Zhang, W., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(10), 1795-1808. [Link]
-
Alonso-Moreno, C., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425. [Link]
-
Selig, P. (2013). Guanidine Organocatalysis. Synthesis, 45(06), 703-718. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]
-
Xu, L., Zhang, W., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(10), 1795-1808. [Link]
-
Alonso-Moreno, C., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI, 24(18), 13820. [Link]
-
Tan, J., & Li, Y. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(21), 8039-8063. [Link]
-
Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(X), XX–XX. [Link]
-
Zhang, Z., & Schafer, L. L. (2019). Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. Synthesis, 51(24), 4545-4558. [Link]
-
Janeš, M., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1485-1498. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. ChemInform Abstract: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis / ChemInform, 2015 [sci-hub.kr]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
Ticket ID: #PUR-88291 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of purification strategy for acid-sensitive, highly basic amidine intermediates.
Executive Summary: The "Dual-Personality" Challenge
You are attempting to purify Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate . This molecule presents a classic "dual-personality" challenge in organic synthesis:
-
The "Sticky" Base: The carbamimidoyl group (amidine) is highly basic (
) and polar. It interacts strongly with the acidic silanols of standard silica gel, leading to severe streaking, band broadening, and irreversible adsorption (yield loss). -
The Fragile Shield: The Tert-butoxycarbonyl (Boc) group is acid-labile. Standard methods to mobilize basic amines on silica (like using acetic acid modifiers) or aggressive acidic workups risk deprotecting your compound to the free piperidine, which is often water-soluble and difficult to recover.
Recommendation: Abandon standard silica gel chromatography immediately. Adopt a "Catch-and-Release" strategy using Strong Cation Exchange (SCX) or switch to Reverse Phase (C18) with basic pH modifiers.
Decision Matrix: Choosing Your Purification Route
Before proceeding, use this logic flow to select the best method for your scale and purity requirements.
Figure 1: Strategic decision tree for purifying Boc-protected amidines.
Troubleshooting Guide & FAQs
Issue 1: "My compound streaks on TLC and never elutes from the silica column."
Diagnosis: The amidine protons are hydrogen-bonding to the silica silanols (
-
The Fix: Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH eluent. -
Why: The small, mobile amine base saturates the silica surface, allowing your bulky amidine product to pass through.
-
Warning: Do not use acetic acid; it will protonate the amidine, making it stickier (ionic interaction), and potentially degrade the Boc group over time.
Issue 2: "I lost the Boc group during purification."
Diagnosis: Accidental exposure to acidic conditions. Solution:
-
Check Solvents: Chloroform (
) often contains HCl stabilizers that can cleave Boc groups. Use Dichloromethane (DCM) stabilized with amylene, or filter your through basic alumina before use. -
Check Modifiers: If using Reverse Phase, avoid TFA (Trifluoroacetic acid). Even 0.1% TFA can deprotect sensitive Boc-amines during fraction concentration. Switch to 0.1% Formic Acid (weaker) or Ammonium Bicarbonate (basic buffer).
Issue 3: "The product is a hygroscopic goo/oil after drying."
Diagnosis: Amidines often form amorphous solids or oils as free bases. They are also hygroscopic. Solution:
-
Lyophilization: Dissolve the purified fraction in water/dioxane (freeze-dry compatible) and lyophilize. This often yields a fluffy white powder.
-
Salt Formation: If the free base is unstable, convert it to a Acetate or Formate salt. Add 1 equivalent of acetic acid to the pure fraction and evaporate. These salts are often more stable solids than the free base. Avoid HCl salts as they will deprotect the Boc group.
Validated Protocols
Protocol A: SCX "Catch and Release" (Recommended)
Best for: Rapidly removing non-basic impurities (starting materials, reagents) from <5g crude.
| Step | Action | Technical Rationale |
| 1. Preparation | Dissolve crude in MeOH or DCM . | Load solvent must be non-acidic. |
| 2.[1] Conditioning | Flush SCX cartridge with 2 CV (Column Volumes) of MeOH. | Activates the sulfonic acid resin. |
| 3. Loading | Load sample onto cartridge. Collect flow-through. | "Catch": The basic amidine binds to the resin ( |
| 4. Washing | Wash with 3 CV of MeOH . | Removes remaining non-basic impurities. |
| 5. Elution | Elute with 2M | "Release": Ammonia displaces the amidine product. |
| 6. Finish | Concentrate the ammoniacal fractions. | Excess ammonia evaporates, leaving pure product. |
Protocol B: Reverse Phase (C18) Flash Chromatography
Best for: Separating the product from other basic by-products (e.g., des-Boc amine).
-
Column: C18 (functionalized silica).
-
Solvent A: Water + 10mM Ammonium Bicarbonate (
) OR 0.1% . -
Solvent B: Acetonitrile (MeCN).
-
Gradient: 5% B to 100% B over 15 CV.
-
Rationale: High pH suppresses the protonation of the amidine (keeping it neutral/less polar) and protects the Boc group from acid hydrolysis. The amidine will elute as a sharp peak.
References & Grounding
-
Teledyne ISCO. (2012).[2][3] RediSep SCX Column Purification Tactic (Application Note AN39).Link
-
Biotage. (2023).[4] How should I purify a complex, polar, amide reaction mixture?Link
-
Validates the use of SCX followed by C18 for complex amide/amidine mixtures.
-
-
Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Cleavage.Link
-
Authoritative source on Boc stability limits (pH < 1, heat).
-
-
Nest Group. Strong Cation-Exchange and Reversed-Phase Purification of a Synthetic Peptide.Link
-
Demonstrates the orthogonality of SCX and RP-HPLC for basic peptide-like molecules.
-
Sources
Technical Support Center: Optimizing Guanidinylation Reaction Yield
Welcome to the Technical Support Center for Guanidinylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of guanidinylation and systematically troubleshoot common issues to optimize reaction yields. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding guanidinylation reactions.
Q1: My guanidinylation reaction yield is low or the reaction is incomplete. What are the most common causes?
Low or incomplete conversion is a frequent challenge. The primary culprits often involve suboptimal reaction conditions, reagent choice, or substrate-specific issues. A systematic approach to troubleshooting is crucial.[1][2] Key areas to investigate include:
-
Suboptimal pH: The nucleophilicity of the amine is paramount. The reaction relies on the deprotonated form of the amine, making a basic environment essential.[3]
-
Inappropriate Guanidinylating Reagent: The choice of reagent significantly impacts reactivity and potential side reactions.
-
Steric Hindrance: Bulky groups near the target amine can impede the approach of the guanidinylating reagent.
-
Poor Solubility: If the substrate or reagent is not fully dissolved, the reaction will be slow and incomplete.
-
Presence of Moisture: Some guanidinylation reactions are sensitive to water, which can lead to decomposition of reactive intermediates.[4]
-
Side Reactions: Unwanted reactions can consume starting material or lead to complex product mixtures.[3]
Q2: How critical is pH in a guanidinylation reaction, and what is the optimal range?
The pH is arguably the most critical parameter for a successful guanidinylation. The reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon of the guanidinylating reagent. For the amine to be sufficiently nucleophilic, it must be in its free base form.
-
Causality: At acidic or neutral pH, the amine will be protonated (-NH3+), rendering it non-nucleophilic and halting the reaction. At highly basic pH, while the amine is deprotonated, the stability of the guanidinylating reagent and the substrate itself can become a concern.
-
Optimal Range: The optimal pH is generally in the range of 10 to 11.5.[3] Some protocols have reported success at even higher pH values, up to 13, particularly when using reagents like O-methylisourea.[3] It is crucial to empirically determine the optimal pH for your specific substrate and reagent combination.
Q3: What are the common side reactions in guanidinylation, and how can they be minimized?
Several side reactions can occur, leading to reduced yield and purification challenges.
-
N-Terminal Guanidinylation: In peptide and protein chemistry, a common side reaction is the guanidinylation of the N-terminal α-amino group, especially if the N-terminal residue is glycine.[3] This can be minimized by choosing a guanidinylating reagent with higher selectivity for the ε-amino group of lysine or by employing a suitable protecting group strategy for the N-terminus.
-
Guanidinylation by Coupling Reagents: In peptide synthesis, uronium-based coupling reagents like HBTU and HATU can act as guanidinylating agents, leading to the formation of guanidinium derivatives on the N-terminal amine of the growing peptide chain.[5][6] This side reaction is particularly problematic when carboxyl activation is slow. To avoid this, one can use phosphonium-based reagents (e.g., PyBOP) or ensure the stoichiometry of the uronium reagent is carefully controlled, ideally at 1 equivalent.[5][7]
-
Reactions with Protecting Groups: Some guanidinylating reagents, particularly those containing Boc groups, can participate in side reactions.[3] Careful selection of orthogonal protecting groups is essential.
Q4: How do I choose the right guanidinylating reagent for my application?
The selection of the guanidinylating reagent is critical and depends on the substrate, desired reaction conditions, and the need for protecting groups.
| Reagent Class | Examples | Advantages | Disadvantages |
| Isoureas/Isothioureas | O-Methylisourea, S-Methylisothiourea | Readily available, effective for primary amines. | Can require harsh basic conditions, potential for side reactions. |
| Carbodiimides | EDC (in the presence of an amine source) | Can be used in aqueous solutions. | Can lead to the formation of N-acylurea byproducts. |
| Pyrazole-based | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Mild reaction conditions, good for sensitive substrates, Boc-protected product is stable.[8][9] | Can be expensive. |
| Triflyl-activated | N,N'-Di-Boc-N"-triflylguanidine | Highly reactive, often providing faster and cleaner reactions.[10] | Can be moisture-sensitive. |
| Other Reagents | Cyanamide, Formamidinesulfinic acid | Can be cost-effective.[11] | May require specific catalysts or conditions.[11] |
-
Expert Insight: For complex molecules like peptides and proteins, pyrazole-based reagents are often preferred due to their mild reaction conditions and the ability to introduce protecting groups that prevent unwanted side reactions.[8][9]
Q5: What is the role of protecting groups in guanidinylation?
Protecting groups are essential for achieving selectivity and preventing side reactions, especially in multifunctional molecules.[4][12]
-
Mechanism of Action: Protecting groups, such as Boc or Cbz, are attached to the guanidinylating reagent.[8][10] These groups modulate the reactivity of the reagent and, once transferred to the substrate, protect the newly formed guanidino group from participating in subsequent reactions.
-
Strategic Importance: A well-designed protecting group strategy is crucial for multi-step syntheses.[4] The choice of protecting group must be orthogonal to other protecting groups in the molecule and stable to the reaction conditions of subsequent steps. The protecting groups must be removable under conditions that do not damage the final product.[4]
II. Troubleshooting Guides
This section provides a systematic, question-and-answer-based approach to resolving specific experimental issues.
Issue 1: Incomplete Conversion or Stalled Reaction
Q: I've run my reaction for the recommended time, but TLC/LC-MS analysis shows a significant amount of starting material remaining. What should I do?
A stalled reaction points to a fundamental issue with the reaction conditions or reagents.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete guanidinylation reactions.
Step-by-Step Protocol: Verifying and Optimizing Reaction pH
-
Prepare a pH Calibration Curve: If using a glass electrode pH meter in a mixed aqueous/organic solvent system or in the presence of high concentrations of reagents like guanidinium chloride, be aware that the readings may not reflect the true pH.[13] It is advisable to prepare a calibration curve using standard buffers.
-
In-situ pH Monitoring: Carefully withdraw a small aliquot of the reaction mixture (if possible) and measure the pH.
-
Adjusting pH: If the pH is below 10, add a suitable base (e.g., NaOH, Et3N, DBU) dropwise while stirring.[14] Be cautious not to overshoot the desired pH. For reactions sensitive to water, use a non-aqueous base.
-
Re-analyze: After pH adjustment, allow the reaction to proceed for another 1-2 hours and re-analyze for conversion.
Issue 2: Formation of Multiple Products or Impurities
Q: My crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, indicating the formation of byproducts. How can I improve the selectivity?
The formation of multiple products suggests either side reactions or degradation of starting materials or products.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for improving reaction selectivity.
Step-by-Step Protocol: Analytical Test for Side Product Identification
-
High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum of your crude reaction mixture. This will provide accurate masses of the main product and the byproducts.
-
Database and Literature Search: Compare the masses of the byproducts with known potential side reactions. For instance, a mass increase corresponding to the addition of the guanidinylating agent to the N-terminus of a peptide is a strong indicator of this side reaction.[3][7]
-
Tandem MS (MS/MS): If available, perform MS/MS on the byproduct peaks. Fragmentation patterns can help elucidate the structure of the impurities and pinpoint the site of modification.
-
NMR Spectroscopy: For significant byproducts, purification followed by 1H and 13C NMR spectroscopy can provide definitive structural information.[4]
III. Experimental Protocols
General Protocol for Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is a general starting point and may require optimization for your specific substrate.
-
Preparation: In a clean, dry round-bottom flask, dissolve the primary amine substrate (1.0 eq) in a suitable solvent (e.g., THF, CH2Cl2, or DMF).[4]
-
Addition of Reagents: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1-1.5 eq) to the solution.[9]
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-24 hours.[9]
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous NaHCO3, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection (if required): The Boc protecting groups can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like CH2Cl2.[4]
Caution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Consult the Safety Data Sheets (SDS) for all chemicals before use.[4]
IV. References
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate.
-
Optimization of Guanidine Formation Reaction. (n.d.). ResearchGate.
-
Kim, S., et al. (n.d.). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PMC.
-
Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
-
Guanidinylation [Synthetic Reagents]. (n.d.). TCI AMERICA.
-
Rutherfurd, S. M., & Moughan, P. J. (1997). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed.
-
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.
-
Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
-
The Chemistry of Guanidinylation: Insights into N,N'-Bis-Boc-1-Guanylpyrazole. (n.d.). Papyrus Bio.
-
Rom, C. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. JoVE.
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
-
Feichtinger, K., et al. (2000). Guanidinylation reagents. Google Patents.
-
Guanidine synthesis by guanidinylation. (n.d.). Organic Chemistry Portal.
-
Mas-Moruno, C., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. JoVE.
-
Rom, C. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed.
-
Monera, O. D., et al. (2001). pH corrections and protein ionization in water/guanidinium chloride. PMC.
-
Kelley, N. (n.d.). A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. ACS.
-
Roy, A., et al. (2014). Partial unfolding of a monoclonal antibody: role of a single domain in driving protein aggregation. PubMed.
-
Wagner, A. M. (2014). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT.
-
Carpenter, J. E., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
-
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
-
Jamasbi, E., et al. (2023). Bioengineering of Antibody Fragments: Challenges and Opportunities. MDPI.
-
Jamasbi, E., et al. (2023). Bioengineering of Antibody Fragments: Challenges and Opportunities. ResearchGate.
-
Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 11. Guanidine synthesis by guanylation [organic-chemistry.org]
- 12. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pH corrections and protein ionization in water/guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Boc-2-amidinopiperidine
Welcome to the technical support center for the synthesis of N-Boc-2-amidinopiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The following guides and FAQs are structured to address specific issues you may encounter during your experiments, providing in-depth explanations and actionable solutions.
Troubleshooting Guides
This section addresses specific problems that can arise during the synthesis of N-Boc-2-amidinopiperidine. Each entry details the symptoms, probable causes, and step-by-step protocols for diagnosis and resolution.
Issue 1: Low Yield and Presence of a Carboxamide Byproduct
Question: I am attempting to synthesize N-Boc-2-amidinopiperidine from N-Boc-2-cyanopiperidine via a Pinner reaction, but my yield is consistently low. My LC-MS and NMR analyses show a significant amount of a byproduct identified as N-Boc-piperidine-2-carboxamide. What is causing this, and how can I prevent it?
Answer:
Expertise & Experience: The formation of N-Boc-piperidine-2-carboxamide is a classic side reaction in the Pinner synthesis of amidines.[1][2][3] This occurs when the intermediate imidate salt (Pinner salt) is hydrolyzed by residual water in the reaction mixture before it can react with ammonia to form the desired amidine.[2] The reaction is highly sensitive to moisture, and even trace amounts of water can lead to significant byproduct formation.
Causality—The "Why": The Pinner reaction proceeds in two main steps:
-
Imidate Formation: The nitrile group of N-Boc-2-cyanopiperidine is activated by an acid catalyst (typically anhydrous HCl) and reacts with an alcohol (e.g., ethanol) to form an alkyl imidate hydrochloride, known as a Pinner salt.[1][2]
-
Amidinium Formation: The Pinner salt then reacts with ammonia in the second step. The ammonia displaces the alkoxy group of the imidate to form the amidinium salt, which is then neutralized to give the final amidine product.
The carboxamide byproduct forms when water, acting as a nucleophile, attacks the Pinner salt intermediate. This hydrolysis reaction is often faster than the desired reaction with ammonia, especially if the concentration of ammonia is low or if water is present.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway leading to N-Boc-2-amidinopiperidine and the competing side reaction that forms the carboxamide byproduct.
Caption: Desired Pinner reaction pathway versus the hydrolysis side reaction.
Trustworthiness—A Self-Validating Protocol: To minimize carboxamide formation, a rigorously anhydrous protocol is required.
Diagnostic Protocol:
-
Sample Analysis:
-
LC-MS: Compare the mass spectrum of your crude product with the expected masses for N-Boc-2-amidinopiperidine (m/z = 228.17 [M+H]⁺) and N-Boc-piperidine-2-carboxamide (m/z = 229.15 [M+H]⁺).
-
¹H NMR: In the NMR spectrum of the byproduct, look for the characteristic broad signals of the primary amide protons (-CONH₂) between 5.5 and 7.5 ppm, which will be absent in the desired amidine product.
-
Mitigation and Prevention Protocol:
-
Solvent and Reagent Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous ethanol and anhydrous diethyl ether. It is best to use freshly opened bottles of anhydrous solvents or to dry them using standard procedures (e.g., distillation over magnesium ethoxide for ethanol).
-
Prepare a saturated solution of HCl in anhydrous ethanol by bubbling dry HCl gas through the cooled solvent. Ensure no moisture from the air is introduced.
-
-
Reaction Execution:
-
Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
-
Step 1 (Pinner Salt Formation): Dissolve N-Boc-2-cyanopiperidine in anhydrous ethanol. Cool the solution to 0°C in an ice bath. Slowly add the saturated ethanolic HCl solution. Allow the reaction to stir at 0°C for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Step 2 (Ammonolysis): After the formation of the Pinner salt, it is crucial to add a solution of ammonia in anhydrous ethanol. This can be prepared by bubbling anhydrous ammonia gas through cold, dry ethanol. Add this solution to the reaction mixture at 0°C and then allow it to warm to room temperature.
-
-
Work-up:
-
Quench the reaction by adding a non-aqueous base (e.g., a solution of sodium ethoxide in ethanol) to neutralize the excess acid.
-
Filter the ammonium chloride salt and concentrate the filtrate under reduced pressure.
-
| Parameter | Standard Protocol | Recommended Anhydrous Protocol |
| Solvents | Reagent-grade ethanol | Anhydrous ethanol, freshly opened or distilled |
| Atmosphere | Ambient | Dry Nitrogen or Argon |
| Reagents | Concentrated HCl | Anhydrous HCl gas dissolved in dry ethanol |
| Ammonia Source | Aqueous ammonia | Anhydrous ammonia gas dissolved in dry ethanol |
Issue 2: Formation of a Dimeric or Polymeric Byproduct
Question: During the guanidinylation of N-Boc-2-aminopiperidine to form the amidine, I'm observing a high molecular weight species in my mass spectrum that I can't identify, and my product is difficult to purify. What could this be?
Answer:
Expertise & Experience: When synthesizing guanidines, especially from primary amines, a common side reaction is the formation of dimeric or oligomeric byproducts. This can occur if the guanidinylating agent reacts with the newly formed guanidine product. For instance, using a reagent like N,N'-bis(Boc)-S-methylisothiourea can lead to the formation of methanethiol, which can be a sign of this side reaction.[4]
Causality—The "Why": The guanidine group is a strong nucleophile, sometimes more so than the starting amine, especially under basic conditions. The newly formed N-Boc-2-amidinopiperidine can attack another molecule of the guanidinylating agent, leading to the formation of a dimer. This process can continue, resulting in oligomeric side products that are often difficult to separate from the desired product.
Visualizing the Dimerization Pathway
Caption: Desired guanidinylation versus the dimerization side reaction.
Trustworthiness—A Self-Validating Protocol:
Diagnostic Protocol:
-
Mass Spectrometry (e.g., ESI-MS): Look for peaks corresponding to the dimer's mass (approximately double the mass of the desired product minus the mass of the leaving group from the guanidinylating agent).
-
Size Exclusion Chromatography (SEC): If available, SEC can help identify the presence of higher molecular weight species.
Mitigation and Prevention Protocol:
-
Control Stoichiometry: Use a slight excess of the amine starting material relative to the guanidinylating agent. This ensures the guanidinylating agent is consumed before it can react with the product. A 1.1:1 ratio of amine to guanidinylating agent is a good starting point.
-
Slow Addition: Add the guanidinylating agent slowly to a solution of the amine. This maintains a low concentration of the guanidinylating agent throughout the reaction, favoring the reaction with the more abundant starting amine over the product.
-
Choice of Guanidinylating Agent: Consider using a less reactive guanidinylating agent or one with bulky protecting groups that sterically hinder a second reaction. For example, N,N'-bis(Boc)-N''-triflylguanidine is a powerful but sometimes less selective agent.[5]
-
Temperature Control: Running the reaction at a lower temperature can help control the reaction rate and improve selectivity.
Experimental Protocol (Slow Addition Method):
-
Dissolve N-Boc-2-aminopiperidine (1.1 equivalents) and a non-nucleophilic base like triethylamine (2.0 equivalents) in a suitable solvent (e.g., DMF or CH₂Cl₂).
-
In a separate flask, dissolve the guanidinylating agent (1.0 equivalent) in the same solvent.
-
Using a syringe pump, add the solution of the guanidinylating agent to the amine solution over a period of 2-4 hours at 0°C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Boc protection of 2-aminopiperidine?
A1: The most critical parameter is pH control.[6] 2-Aminopiperidine has two nucleophilic nitrogen atoms: the endocyclic secondary amine and the exocyclic primary amine. To selectively protect the endocyclic nitrogen with the Boc group, the reaction should be carried out under carefully controlled pH conditions (typically pH 11.8-12.2) to ensure the primary amine is protonated and less reactive.[6] Using di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is standard. A common side reaction is the formation of the di-Boc-protected product or protection at the primary amine.[6]
Q2: Are there alternative methods to the Pinner reaction for synthesizing N-Boc-2-amidinopiperidine?
A2: Yes, several other methods exist. One common alternative is the direct guanidinylation of N-Boc-2-aminopiperidine using various guanidinylating agents.[4][7] Another approach involves the reaction of N-Boc-2-aminopiperidine with cyanamide. A metal-catalyzed approach, for example using zinc(II) to promote the addition of the amine to a nitrile, has also been reported.[8] The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.
Q3: My Boc group is partially cleaved during the reaction. Why is this happening and how can I prevent it?
A3: The Boc group is known to be labile under acidic conditions.[9][10] If you are using a Pinner reaction, which requires anhydrous HCl, prolonged exposure to the strong acid or elevated temperatures can cause partial deprotection of the Boc group.[2] To prevent this, ensure the reaction is carried out at low temperatures (0°C or below) and monitor the reaction closely to avoid unnecessarily long reaction times. After the reaction is complete, it is important to neutralize the acid promptly during the work-up.
References
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
-
Tymecka, D., & Sławiński, J. (2009). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed. [Link]
-
Kumar, S. T., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. [Link]
-
Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]
- Google Patents. (2020). Method for preparing 4-Boc-aminopiperidine.
-
Gao, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Rulíšek, L., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. [Link]
-
O'Brien, J. M., et al. (2015). Facile Synthesis of Guanidine Functionalised Building Blocks. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Tan, D. S. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
Chemistry : The Mystery of Molecules. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]
-
Unknown. (n.d.). Protecting groups in organic synthesis. Unknown Source. [Link]
-
ResearchGate. (2024). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
Podjed, N., & Modec, B. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile. RSC Publishing. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Challenges in Boc Deprotection of Guanidines
Welcome to the technical support center for navigating the complexities of Boc-guanidine deprotection. This guide is designed for researchers, medicinal chemists, and peptide scientists who encounter challenges in this seemingly straightforward yet often problematic reaction. Here, we dissect common issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies and detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in the acidic deprotection of Boc-protected guanidines?
The primary challenge stems from the mechanism of acid-mediated Boc cleavage.[1] Strong acids like trifluoroacetic acid (TFA) protonate the Boc group, leading to its departure and the formation of a highly reactive tert-butyl cation intermediate.[2][3] This carbocation is a potent electrophile that can alkylate any available nucleophile in the reaction mixture, leading to a variety of side products.[2][3]
Q2: My product contains nucleophilic sites. Which ones are most at risk during Boc deprotection?
The tert-butyl cation is indiscriminate and will react with various nucleophiles. In the context of peptide and medicinal chemistry, the following functional groups are particularly susceptible to tert-butylation:
-
Guanidine Groups (Arginine): The guanidinium group itself can be alkylated.[2][3]
-
Indole Ring (Tryptophan): The electron-rich indole system is highly prone to alkylation.[2]
-
Thioether (Methionine): The sulfur atom can be alkylated, forming a sulfonium salt.[2]
-
Thiol (Cysteine): The free thiol is a prime target for tert-butylation.[2]
-
Phenolic Ring (Tyrosine): The activated aromatic ring can undergo Friedel-Crafts alkylation.[2]
Q3: What are scavengers, and why are they essential for clean Boc-guanidine deprotection?
Scavengers are nucleophilic compounds intentionally added to the reaction mixture to "trap" the electrophilic tert-butyl cation before it can react with your desired product.[4] By providing a more reactive and abundant nucleophile, scavengers effectively minimize the formation of alkylated side products. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).
Q4: Can I deprotect a Boc-guanidine group without using a strong acid like TFA?
Yes, several milder methods exist for acid-sensitive substrates. One effective alternative is using trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild base like 2,6-lutidine.[2] This method can be significantly faster and is often complete within an hour at low temperatures.[2] Other reported methods for general Boc deprotection on sensitive molecules include heating in aqueous conditions or using reagents like TMS-Br or K3PO4, though their efficacy on guanidines may vary.[5]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing likely causes and concrete solutions.
Issue 1: My LC-MS analysis shows a mass corresponding to my product +56 Da.
-
Likely Cause: This mass increase is the hallmark of tert-butylation, where a tert-butyl group (C₄H₈, 56 Da) has been covalently added to your molecule.[2] This occurs when the tert-butyl cation generated during deprotection reacts with a nucleophilic site on your product.[2][3]
-
Solution:
-
Introduce a Scavenger: The most effective solution is to add a scavenger to your reaction. Triisopropylsilane (TIS) is a standard choice and is typically used at a concentration of 2.5-5% (v/v).[2]
-
Optimize Scavenger Cocktail: If your substrate contains multiple sensitive groups (e.g., Trp and Cys), a scavenger cocktail may be necessary. A common mixture is TFA/TIS/H₂O (95:2.5:2.5). For substrates with sulfoxides or other reducible groups, scavengers like 1,2-ethanedithiol (EDT) can be beneficial.[6]
-
Issue 2: The deprotection reaction is slow or incomplete.
-
Likely Cause: Insufficient acid strength, low reaction temperature, or significant steric hindrance around the Boc-protected guanidine can lead to sluggish or incomplete reactions.[2]
-
Solutions:
-
Increase Acid Concentration: If you are using a mixture like 50% TFA in dichloromethane (DCM), gradually increase the TFA concentration up to 95%.[2]
-
Elevate Temperature: While many protocols start at 0 °C to control side reactions, allowing the reaction to warm to room temperature can increase the rate.[2][7] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Extend Reaction Time: Some sterically hindered guanidines may simply require longer reaction times. Continue to monitor the reaction progress until the starting material is consumed.[2]
-
Issue 3: I am observing δ-lactam formation with my arginine-containing peptide.
-
Likely Cause: δ-Lactam formation is an intramolecular cyclization specific to arginine residues where the activated C-terminus of the arginine residue reacts with its own side-chain guanidine group.[2] This can be particularly problematic with di-Boc protected guanidines.[2]
-
Solution:
-
Protecting Group Strategy: This side reaction is more common during the coupling phase of peptide synthesis rather than the final deprotection. However, if issues persist, consider using alternative arginine side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), which are known to reduce this side reaction.[2]
-
Deprotection Conditions: Ensure that the final global deprotection is performed under conditions that rapidly and completely remove all protecting groups to minimize the lifetime of intermediates that could lead to cyclization.
-
Visualizing Mechanisms and Workflows
TFA-Mediated Boc Deprotection of Guanidine
Caption: Acid-catalyzed Boc deprotection and the competing side reaction pathway.
Workflow for Troubleshooting Incomplete Deprotection
Caption: A logical workflow for addressing incomplete Boc-guanidine deprotection.
Key Experimental Protocols
Protocol 1: Standard Boc-Guanidine Deprotection with TFA and Scavengers
This protocol is a robust general method for cleaving a Boc group from a guanidine moiety in solution.[2]
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath.[2]
-
Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).[2]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM (3x) to remove residual TFA.[2]
-
Precipitate the resulting TFA salt by adding cold diethyl ether.[2]
-
Collect the solid by filtration or centrifugation and wash with cold ether.[2]
-
For neutralization, dissolve the crude salt and wash with a mild base like saturated aqueous sodium bicarbonate.[2]
-
Protocol 2: Mild Boc-Guanidine Deprotection using TMSOTf
This method is suitable for substrates that are sensitive to strong acids like TFA.[2]
-
Preparation: Dissolve the Boc-protected compound in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add 2,6-lutidine (1.5-2.0 equivalents). Cool the solution to 0 °C.
-
TMSOTf Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.0 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction at 0 °C or room temperature, monitoring carefully by TLC or LC-MS. The reaction is often complete within 30-60 minutes.[2]
-
Quenching and Work-up:
-
Quench the reaction by adding methanol.
-
Dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with water and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
Data Summary Table
Table 1: Troubleshooting Guide Summary
| Issue Observed | Likely Cause | Primary Solution | Secondary Actions |
| Product +56 Da | tert-Butylation by t-Bu⁺ cation | Add scavenger (e.g., 2.5-5% TIS) | Use a scavenger cocktail; lower temperature |
| Incomplete Reaction | Insufficient acid strength/temperature | Increase TFA concentration to 95% | Warm to RT; extend reaction time |
| δ-Lactam Formation | Intramolecular cyclization of Arg | Use alternative protecting groups (Pbf, Pmc) | Ensure rapid and complete final deprotection |
| Substrate Degradation | Acid-sensitive functional groups | Use mild deprotection (TMSOTf/lutidine) | Lower reaction temperature; reduce reaction time |
References
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute. (2026). BOC Deprotection. Available at: [Link]
-
ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
-
Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound? Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]
-
ResearchGate. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Available at: [Link]
-
PMC. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of guanidines. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
PubMed. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Available at: [Link]
-
ACS Publications. (2000). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. Available at: [Link]
-
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Technical Support Center: Solid-Phase Peptide Synthesis with Guanidinylated Residues
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving guanidinylated residues. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain not just the "how" but the "why" behind key experimental choices, ensuring you can navigate the complexities of synthesizing peptides containing arginine and other guanidinylated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is arginine a "difficult" amino acid in SPPS?
The main challenge with arginine lies in its side chain's guanidinium group. This group is highly basic and nucleophilic, necessitating protection during synthesis to prevent side reactions. However, the protecting groups themselves can be problematic, leading to issues with incomplete deprotection, side reactions during cleavage, and aggregation.[1] The selection of an appropriate protecting group is therefore a critical decision that impacts the overall success of the synthesis.[2]
Q2: Which protecting group should I use for my Fmoc-Arg-OH?
For Fmoc-based SPPS, the most commonly used protecting groups for arginine are Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[3] Pbf is generally the preferred choice due to its high lability in standard TFA cleavage cocktails, which minimizes the risk of side reactions caused by prolonged acid exposure.[1][4] Pmc and Mtr are more acid-stable and may require longer cleavage times or harsher conditions for complete removal, which can be detrimental to the final peptide.[4]
Q3: Can I perform SPPS with unprotected arginine?
Recent studies have explored the use of side-chain unprotected Fmoc-Arg-OH to improve the atom economy and sustainability of SPPS.[5] This strategy can be successful but requires specific coupling reagents, such as Oxyma Pure/TBEC or PyBOP, to avoid side reactions at the guanidinium group.[5][6] While promising, this approach requires careful optimization and may not be suitable for all sequences.
Q4: What are the most common side reactions when synthesizing peptides with arginine?
The most prevalent side reactions include:
-
Lactam formation: The C-terminal arginine can cyclize to form a δ-lactam, leading to chain termination. Some protecting groups, like nitro (NO2), have been shown to prevent this side reaction.[7]
-
Alkylation of tryptophan: During TFA cleavage, the carbocations generated from the arginine protecting groups (especially Pmc and Mtr) can alkylate the indole ring of tryptophan residues.[3][8]
-
Incomplete deprotection: Particularly with more stable protecting groups like Mtr, residual protecting groups can remain on the arginine side chain, leading to impurities that are difficult to remove.[4]
Q5: How can I introduce a guanidinyl group at a position other than arginine?
You can perform on-resin guanidinylation of primary amines, such as the side chains of ornithine or lysine.[9][10] This is typically done after the peptide chain has been assembled and involves treating the resin-bound peptide with a guanidinylating reagent. This approach requires an orthogonal protection strategy to selectively deprotect the desired amine for modification.[11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of peptides containing guanidinylated residues.
Problem 1: Low Yield of the Desired Peptide
Possible Causes:
-
Incomplete Coupling: The bulky nature of protected arginine can sterically hinder the coupling reaction, leading to deletion sequences.
-
Peptide Aggregation: Hydrophobic sequences or those with multiple arginine residues are prone to aggregation on the resin, which can block reactive sites and prevent complete coupling and deprotection.[8]
-
Premature Chain Termination: Side reactions, such as lactam formation at the C-terminal arginine, can cap the growing peptide chain.
Solutions:
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: For difficult couplings, consider using more reactive coupling reagents like HATU, HCTU, or PyAOP.[12] These reagents generate more reactive activated esters, which can improve coupling efficiency.
-
Double Coupling: For problematic amino acids, performing the coupling step twice can help drive the reaction to completion.
-
Increase Reaction Time and Temperature: Allowing the coupling reaction to proceed for a longer duration or at a slightly elevated temperature can improve yields, but must be balanced against the risk of racemization.[13]
-
-
Mitigate Aggregation:
-
Change Solvents: Switching from DMF to NMP, or adding a small amount of DMSO, can help disrupt the hydrogen bonding that causes aggregation.[8]
-
Incorporate "Difficult Sequence" Protocols: Employing strategies like using lower peptide concentrations or the sequential addition of amino acids can minimize aggregation.[14]
-
-
Prevent Side Reactions:
-
Protecting Group Selection: As mentioned, using a protecting group like NO2 on the C-terminal arginine can prevent lactam formation.[7]
-
Problem 2: Presence of Impurities in the Crude Product
Possible Causes:
-
Incomplete Deprotection of Arginine Side Chains: This is a common issue, especially with Mtr and Pmc protecting groups, and results in the desired peptide still carrying the protecting group.[4]
-
Side Reactions During Cleavage: Released protecting groups can modify sensitive amino acids like tryptophan, cysteine, and tyrosine.[5]
-
Deletion Sequences: Inefficient coupling at one or more steps will result in peptides missing one or more amino acids.[15]
Solutions:
-
Optimize Cleavage and Deprotection:
-
Choice of Scavengers: The cleavage cocktail should always contain scavengers to quench the reactive carbocations generated from the protecting groups. A common and effective non-malodorous cocktail is TFA/TIS/water (95:2.5:2.5). For peptides containing sensitive residues, more complex mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[8]
-
Extended Cleavage Time: For peptides with multiple arginines or those using more stable protecting groups, extending the cleavage time may be necessary.[4] It is advisable to monitor the deprotection progress by HPLC.
-
-
Analytical Characterization of Impurities:
Problem 3: Difficulties with On-Resin Guanidinylation
Possible Causes:
-
Inefficient Guanidinylation Reaction: The chosen guanidinylating reagent may not be reactive enough, or the reaction conditions may not be optimal.
-
Lack of Orthogonality: The protecting group on the amine to be guanidinylated may not be selectively removable without affecting other protecting groups on the peptide.
Solutions:
-
Select an Appropriate Guanidinylating Reagent: A variety of reagents are available for guanidinylation.[18][19] The choice will depend on the specific substrate and desired reaction conditions.
-
Implement an Orthogonal Protection Strategy: Ensure that the protecting group on the amine to be modified (e.g., Dde on lysine) can be removed under conditions that do not affect the other side-chain protecting groups or the N-terminal Fmoc group.[20][21]
Data and Protocols
Table 1: Comparison of Common Arginine Protecting Groups in Fmoc SPPS
| Protecting Group | Lability in TFA | Recommended for Multiple Arg | Potential Side Reactions |
| Pbf | High | Yes | Less prone to tryptophan alkylation |
| Pmc | Moderate | With caution | Tryptophan alkylation, difficult to scavenge |
| Mtr | Low | No | Incomplete deprotection, tryptophan alkylation |
Experimental Protocol: Standard Cleavage and Deprotection
-
Resin Preparation: Wash the dried peptide-resin with DCM to swell it.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. For most sequences with Pbf-protected arginine, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.[4]
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reversed-phase HPLC.[14]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Peptide Yield
Caption: Prevention of tryptophan alkylation by scavengers.
References
-
Yang, S., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development. Retrieved from [Link]
-
MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis? Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
- Google Patents. (n.d.). US6072075A - Guanidinylation reagents.
-
Frontiers. (n.d.). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Retrieved from [Link]
-
National Institutes of Health. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]
-
National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A. Different strategies to anchor the lysine side-chain to a resin... Retrieved from [Link]
-
PubMed. (n.d.). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
ACS Publications. (2023). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. Retrieved from [Link]
-
Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
Journal of Visualized Experiments. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]
-
PubMed. (2005). Solid-phase and solution-phase syntheses of oligomeric guanidines bearing peptide side chains. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. Retrieved from [Link]
-
ACS Publications. (n.d.). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. Retrieved from [Link]
-
BioPharmaSpec. (2025). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. Retrieved from [Link]
- Google Patents. (n.d.). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]
-
ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). The solid phase synthesis of peptides containing an arginine residue with an unprotected guanidine group. Retrieved from [Link]
-
ResearchGate. (2025). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. agilent.com [agilent.com]
- 16. almacgroup.com [almacgroup.com]
- 17. waters.com [waters.com]
- 18. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 21. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights. Our goal is to not only offer solutions but also to explain the chemical principles behind them, ensuring a robust and reproducible synthesis.
I. Overview of the Primary Synthetic Route
The most common and reliable method for synthesizing tert-butyl 2-carbamimidoylpiperidine-1-carboxylate involves the guanidinylation of a suitable precursor, typically tert-butyl 2-aminopiperidine-1-carboxylate. A widely used guanidinylating agent for this transformation is N,N'-di-Boc-S-methylisothiourea , due to its stability and reactivity. The general reaction scheme is as follows:
Caption: General synthetic route for Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.
II. Frequently Asked Questions (FAQs)
Q1: My guanidinylation reaction is not going to completion. What are the common causes?
A1: Incomplete conversion is a frequent issue. Here are the primary factors to investigate:
-
Insufficient reactivity of the guanidinylating agent: If using older or improperly stored N,N'-di-Boc-S-methylisothiourea, its reactivity may be diminished. It is recommended to use a freshly opened bottle or a recently purchased reagent.
-
Steric hindrance: The piperidine ring can present steric challenges. Ensure your reaction is sufficiently heated (typically 50-80°C) and allowed to stir for an adequate duration (12-24 hours) to overcome this.
-
Inappropriate base: The choice of base is critical. A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to scavenge the acidic byproducts without competing in the reaction.
-
Solvent issues: A polar aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) is generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the guanidinylating agent.
Q2: I have an unexpected peak in my LC-MS with a mass of [M+56]. What is it?
A2: A mass increase of 56 Da is a classic indicator of tert-butylation.[1] This byproduct, tert-butyl 2-(N-tert-butylcarbamimidoyl)piperidine-1-carboxylate , arises from the tert-butyl cation generated during the acidic deprotection of the di-Boc-protected guanidine intermediate. This cation can then alkylate one of the guanidino nitrogens.
Mitigation Strategy: To prevent this, it is crucial to use a "scavenger" in your deprotection step. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.
| Scavenger | Typical Concentration | Notes |
| Triethylsilane (TES) | 5-10% v/v | Effective and volatile, making it easy to remove during workup. |
| Thioanisole | 5-10% v/v | Also effective, but has a strong odor and is less volatile. |
| Water | 2-5% v/v | Can be used, but may affect the solubility of your product. |
Q3: My final product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A3: Guanidines are basic and often highly polar, making them challenging to purify. Here are some recommended strategies:
-
Reverse-Phase Chromatography (C18): This is often the most effective method. Use a water/acetonitrile or water/methanol gradient with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase (like amine-functionalized silica) with a mobile phase containing water. It can be very effective for retaining and separating highly polar compounds.[2]
-
Ion-Exchange Chromatography: Since guanidines are strongly basic, cation exchange chromatography can be a powerful purification tool.
-
Crystallization: If your product is a salt (e.g., hydrochloride or acetate), crystallization can be an excellent method for purification on a larger scale.
III. Troubleshooting Guide: Common Byproducts and Their Management
The following guide details the most common byproducts, their formation mechanisms, and strategies for their identification and removal.
Caption: Troubleshooting workflow for common synthesis issues.
Byproduct 1: Unreacted Starting Material (Tert-butyl 2-aminopiperidine-1-carboxylate)
-
Identification: This will be a less polar spot on TLC and will have a distinct retention time in HPLC, eluting earlier than the more polar product. Its mass will correspond to the starting material.
-
Cause: As discussed in FAQ Q1, this is typically due to insufficient reaction time, temperature, or reagent activity.
-
Resolution:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress until the starting material spot/peak is minimal.
-
Optimization: If the reaction stalls, consider increasing the temperature to 80°C or adding a slight excess (1.1-1.2 equivalents) of the guanidinylating agent.
-
Purification: Unreacted starting material can usually be separated from the more polar product using silica gel chromatography with a gradient elution (e.g., dichloromethane to 10% methanol in dichloromethane).
-
Byproduct 2: Di-Boc Protected Guanidine Intermediate
-
Identification: This intermediate will be significantly less polar than the final product and will have a mass corresponding to the addition of the di-Boc-guanidinyl group. In ¹H NMR, you will observe two large singlets around 1.4-1.5 ppm corresponding to the two Boc groups.
-
Cause: Incomplete deprotection of the di-Boc intermediate. The guanidine group can be sterically hindered, requiring harsh acidic conditions for complete Boc removal.
-
Resolution:
-
Deprotection Conditions: Use a strong acid like 4M HCl in dioxane or neat trifluoroacetic acid (TFA). Ensure the reaction is stirred for a sufficient time (typically 1-4 hours) at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the intermediate is no longer observed.
-
Purification: If present in the final crude product, it can be separated by reverse-phase HPLC, as it will be significantly less polar than the deprotected product.
-
Byproduct 3: N-tert-butylated Guanidine
-
Identification: As mentioned in FAQ Q2, this byproduct will have a mass of [M+56] in the mass spectrum.[1] Its ¹H NMR spectrum will show an additional singlet in the aliphatic region corresponding to the tert-butyl group attached to the guanidine nitrogen.
-
Cause: Alkylation of the product by the tert-butyl cation generated during acidic deprotection.[3]
-
Resolution:
-
Use of Scavengers: The most effective way to prevent this is by adding a scavenger like triethylsilane (TES) to the deprotection reaction mixture.
-
Purification: This byproduct can be challenging to separate from the desired product due to similar polarities. Reverse-phase HPLC with a shallow gradient is often the best method.
-
Byproduct 4: Cyclized Tetrahydropyrimido[1,2-a]pyrimidinone derivative
-
Identification: This intramolecular cyclization product will have a distinct mass and a more rigid structure, which can be observed in the NMR spectrum (characteristic shifts and coupling constants).
-
Cause: Under certain conditions, particularly with prolonged heating or in the presence of specific bases, the newly formed guanidine can undergo intramolecular cyclization with the Boc-carbonyl group.
-
Resolution:
-
Milder Reaction Conditions: Conduct the guanidinylation at the lowest effective temperature.
-
Choice of Guanidinylating Agent: Some guanidinylating agents are more prone to inducing side reactions. If cyclization is a persistent issue, consider alternative reagents.
-
Purification: This byproduct is often significantly different in polarity and can be separated by either normal or reverse-phase chromatography.
-
IV. Experimental Protocols
Protocol 1: Guanidinylation of Tert-butyl 2-aminopiperidine-1-carboxylate
-
To a solution of tert-butyl 2-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.2 M), add N,N'-di-Boc-S-methylisothiourea (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 60°C for 16 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude di-Boc protected guanidine intermediate.
Protocol 2: Deprotection of the Di-Boc Guanidine Intermediate
-
Dissolve the crude di-Boc protected guanidine intermediate in a solution of 4M HCl in dioxane (0.1 M).
-
Add triethylsilane (10% v/v) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by LC-MS for the disappearance of the protected intermediate.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the final product.
-
Filter the solid and dry under vacuum.
Protocol 3: Analytical HPLC Method for Reaction Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
V. References
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092–10097.
-
Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
-
Kumar, A., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 56B(1), 64-69.
-
ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Retrieved from [Link]
-
Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]
-
Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride Chem 31.1. Retrieved from [Link]
-
Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Retrieved from
-
Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Retrieved from
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
-
MDPI. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 23(9), 2209.
-
National Institutes of Health. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Journal of the American Chemical Society, 142(36), 15336–15346.
-
National Institutes of Health. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe, 35(1), 16.
-
National Institutes of Health. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8916.
-
National Institutes of Health. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54449.
-
ResearchGate. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a based on... Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Cardiff University. (2018, September 7). Introduction to cyanamides. Retrieved from [Link]
-
Aalborg University's Research Portal. (2024, September 24). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Retrieved from [Link]
-
MDPI. (2024, October 11). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. Retrieved from [Link]
-
PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. Retrieved from [Link] tert-butoxycarbonylguanidinoethylamine
-
Quora. (2018, April 25). What does tert-Butyl chloride reacting with NaCN mainly give? Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of P(Boc-Guan) in CDCl 3 after purification by... Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chemical shifts. Retrieved from [Link]
Sources
Technical Support Center: Guanidinylation of Sterically Hindered Amines
Mission: To provide high-fidelity troubleshooting and protocol optimization for researchers encountering low reactivity or side reactions during the guanidinylation of sterically hindered primary and secondary amines.
Module 1: Reagent Selection Matrix (The "Triage")
User Query: "My amine is bulky (secondary or
Technical Response: Steric hindrance prevents the nucleophilic attack of the amine on the central carbon of the guanidinylating agent. You must switch from "leaving group driven" reagents (e.g., thioureas) to "electrophilicity driven" reagents where the central carbon is activated by strong electron-withdrawing groups (EWG).
Reagent Efficacy Table:
| Reagent Class | Active Species | Reactivity | Steric Tolerance | Primary Use Case |
| S-Methylisothioureas | Carbodiimide (in situ) | Low | Poor | Unhindered primary amines; cheap. |
| Pyrazole-1-carboxamidines | Pyrazole leaving group | Moderate | Moderate | General purpose; mild conditions. |
| Triflyl Guanidines (Goodman's) | Triflyl-activated imine | Very High | Excellent | Unhindered & Hindered Secondary Amines. |
| HATU (Repurposed) | Uronium/Guanidinium | High | Good | Recent method for anilines/hindered bases. |
Visual 1: Reagent Selection Decision Tree
Caption: Decision logic for selecting the optimal guanidinylation reagent based on amine class and steric environment.
Module 2: The "Nuclear Option" – Goodman's Reagent Protocol[1]
User Query: "I need a specific protocol for N,N'-Di-Boc-N''-triflylguanidine. How do I run this without decomposing the reagent?"
Technical Response:
The Goodman Reagent works because the trifluoromethanesulfonyl (triflyl) group is an exceptional electron-withdrawing group, making the central carbon hyper-electrophilic. Additionally, the triflamide anion (
Standard Operating Procedure (SOP-GR-01)
Reagents:
-
Substrate: Sterically hindered amine (1.0 equiv).[1]
-
Reagent: N,N'-Di-Boc-N''-triflylguanidine (1.0 – 1.1 equiv).
-
Base: Triethylamine (TEA) (1.0 equiv).
-
Solvent: Dichloromethane (DCM) or Chloroform (
).
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the amine (1.0 equiv) and TEA (1.0 equiv) in anhydrous DCM (0.1 – 0.2 M concentration).
-
Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.0 equiv) in one portion at room temperature.
-
Note: Unlike other reagents, cooling is rarely necessary unless the amine is extremely nucleophilic (unlikely with steric hindrance).
-
-
Reaction: Stir at room temperature for 4–24 hours.
-
Monitoring: TLC usually shows the disappearance of the triflyl reagent (
is distinct) and the appearance of the di-Boc guanidine.
-
-
Workup (Critical):
-
Dilute with DCM.[2]
-
Wash with 2M Sodium Bisulfate (
) to remove unreacted amine and TEA. -
Wash with Saturated Sodium Bicarbonate (
) to remove the triflamide byproduct. -
Dry over
and concentrate.
-
-
Purification: Flash chromatography (EtOAc/Hexanes).
Visual 2: Mechanism of Triflyl Activation
Caption: Mechanistic pathway showing how the triflyl group activates the central carbon for attack by poor nucleophiles.
Module 3: Troubleshooting & FAQs
Q1: The reaction is stuck at 50% conversion after 24 hours. Should I add more reagent?
-
Diagnosis: Likely equilibrium stalling or product inhibition.
-
Solution: Do not just add more reagent.
-
Switch Solvent: Change from DCM to Chlorobenzene or DCE and heat to reflux (
). The Goodman reagent is thermally stable enough for moderate heating. -
Microwave Irradiation: Run the reaction in DCM/CHCl3 at
for 20-40 minutes in a sealed microwave vial. This overcomes the activation energy barrier imposed by the steric bulk.
-
Q2: I cannot remove the triflamide byproduct during workup.
-
Diagnosis: Triflamide (
) can co-elute with lipophilic products. -
Solution: Increase the basicity of the aqueous wash. Use 1M NaOH (rapid wash) instead of bicarbonate. The triflamide (
) will be fully deprotonated and partitioned into the aqueous layer. Caution: Ensure your Boc groups are stable (short contact time).
Q3: Can I use Mukaiyama’s Reagent instead?
-
Context: Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) activates thioureas.
-
Verdict: For sterically hindered amines, this is often inferior to the triflyl method. It requires a multi-component step (Amine + Thiourea + Mukaiyama + Base) which increases the steric crowding in the transition state. Use this only if the triflyl reagent is unavailable.
Q4: What about metal catalysts?
-
Insight: If you must use cyanamide or carbodiimides, Scandium(III) Triflate (
) or Ytterbium(III) Triflate ( ) (5-10 mol%) are the modern replacements for toxic Mercury salts. They act as Lewis acids to activate the nitrile/carbodiimide.
Visual 3: Troubleshooting Logic Flow
Caption: Systematic troubleshooting flow for common guanidinylation failure modes.
References
-
Feichtinger, K., et al. (1998). "N,N'-Di-Boc-N''-triflylguanidine: A New Reagent for the Preparation of N,N'-Di-Boc-guanidines." The Journal of Organic Chemistry.
- Found
-
Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry.
- Standard protocol for less hindered amines.
-
Linton, B. R., et al. (2000).[3] "Acylcyanamides as Guanidinylating Reagents." The Journal of Organic Chemistry.
- Alternative electrophilic activation str
-
Dahlin, J., et al. (2025). "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry.
- Recent advance using H
Sources
"solvent effects on the synthesis of protected guanidines"
Technical Support Center: Solvent Effects on Protected Guanidine Synthesis
Ticket ID: #GUAN-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Solvent Paradox
In the synthesis of protected guanidines (e.g., Boc, Cbz, Pbf protected), the solvent is not merely a medium; it is a kinetic switch. The central challenge is the Solvent Paradox :
-
Polar Aprotic Solvents (DMF, DMSO): Accelerate nucleophilic attack and stabilize the charged tetrahedral intermediate, often reducing reaction times from days to hours. However, they complicate workup and can trap products.
-
Non-Polar/Chlorinated Solvents (DCM, THF): Offer superior ease of purification and solvent removal but often suffer from poor solubility of guanidinium precursors and sluggish kinetics.
This guide provides the decision logic, protocols, and troubleshooting steps to navigate this trade-off.
Knowledge Base: Solvent Selection Matrix
Core Directive: Match the solvent to the mechanism of the guanylating reagent.
| Solvent | Dielectric Constant ( | Best For Reagent | Kinetic Profile | Critical Drawback |
| DCM (Dichloromethane) | 8.9 | Triflyl Guanidines (Goodman's) | Slow but steady.[1] Excellent for lipophilic amines.[1] | Poor solubility for polar amine salts.[1] |
| DMF (Dimethylformamide) | 36.7 | Pyrazole-1-carboxamidines | Fast.[1] Stabilizes the zwitterionic transition state. | High boiling point (153°C).[1] Hard to remove. |
| MeCN (Acetonitrile) | 37.5 | Thioureas + EDCI/HgCl2 | Moderate/Fast.[1] Good compromise. | Can coordinate with metal catalysts (Hg/Ag), potentially poisoning them. |
| THF (Tetrahydrofuran) | 7.5 | Cbz-Cyanamides | Moderate.[1] Good for intermediate polarity.[1] | Peroxide formation; poor solubility for salt forms.[1] |
Mechanism & Visualization
The choice of solvent dictates the stability of the Tetrahedral Intermediate . In polar aprotic solvents (DMF), the dipole aligns to stabilize the charge separation that occurs during the nucleophilic attack of the amine on the guanylating reagent.
Figure 1: Solvent influence on the transition state of guanidinylation. Polar aprotic solvents lower the activation energy by stabilizing the zwitterionic intermediate.
Standard Operating Procedures (SOPs)
Protocol A: The "Bernatowicz" Method (Standard)
Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Best For: Primary and secondary amines, sterically unhindered.[1]
-
Preparation: Dissolve the amine (1.0 equiv) in DCM (0.1 M concentration).
-
Expert Insight: If the amine is a salt (e.g., HCl salt), add TEA (1.1 equiv) to free the base.
-
-
Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv).
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours.
-
Optimization (If slow): If <50% conversion after 24h, do not heat . Instead, switch solvent to DMF . The reaction rate often increases by 10x in DMF due to dipole stabilization.
-
Workup (DCM): Wash with 1M KHSO4 (removes free amine), then NaHCO3, then Brine.
-
Workup (DMF): Dilute with 10x volume of EtOAc. Wash 3x with 5% LiCl solution (removes DMF), then proceed to standard wash.
Protocol B: The "Goodman" Method (High Reactivity)
Reagent: N,N'-Di-Boc-N''-triflylguanidine Best For: Electron-deficient amines (anilines) or sterically hindered amines.[1]
-
Preparation: Dissolve amine (1.0 equiv) and TEA (1.1 equiv) in DCM .
-
Addition: Add Goodman’s Reagent (1.0 equiv).
-
Reaction: Stir at RT. Reaction is usually complete in <4 hours.[1]
-
Why DCM? This reagent is so electrophilic that the solvent polarity boost of DMF is rarely needed, and DCM allows for easier removal of the triflamide byproduct.
-
Troubleshooting Desk (FAQs)
Q1: My reaction yield is low, and I see a new spot that isn't product or starting material.
-
Diagnosis: You likely have Urea Formation .[1]
-
Root Cause: Hydrolysis.[1] Guanidinylation reagents (especially carbodiimide intermediates) react with water to form ureas.[1]
-
Fix: Ensure the solvent is anhydrous . If using DMF, use a fresh bottle or dry it over molecular sieves (4Å). Do not use technical grade solvents.[1]
Q2: The reaction works in DMF, but I cannot isolate the product. It oils out or streaks on the column.
-
Diagnosis: Residual DMF or "Guanidine Streaking."[1]
-
Fix 1 (Removal): Use the LiCl Wash Method . Partition the reaction mixture between EtOAc and 5% aqueous LiCl. The LiCl pulls DMF into the aqueous phase without salting out the organic product. Repeat 3 times.
-
Fix 2 (Purification): Protected guanidines can still interact with silanols on silica gel.[1] Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1] Elute with Hexanes/EtOAc + 1% TEA.[1]
Q3: My starting amine is insoluble in DCM, but I want to avoid DMF.
-
Diagnosis: Solubility mismatch.
-
Fix: Use a Co-solvent System .[1] Try DCM:MeOH (9:1).[1] Note that alcohols can slowly react with some guanylating reagents, so keep the reaction time short (<12h) or use Acetonitrile (MeCN) as a non-protic alternative that dissolves polar substrates better than DCM.
Decision Logic Visualization
Figure 2: Decision tree for solvent selection based on amine solubility and reagent reactivity.
References
-
Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry.
-
Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." Journal of Organic Chemistry.
-
Zapata-Sudo, G., et al. (2023).[1] "Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents." Molecules.
-
Organic Chemistry Portal. "Synthesis of Guanidines."
-
Sigma-Aldrich. "N,N′-Di-Boc-1H-pyrazole-1-carboxamidine Product Guide." [1]
Sources
Technical Support Center: Purification of N-Boc-2-amidinopiperidine
Welcome to the technical support center for the purification of N-Boc-2-amidinopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining highly pure N-Boc-2-amidinopiperidine, a critical building block in pharmaceutical synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude N-Boc-2-amidinopiperidine?
The impurities in your crude product will largely depend on the synthetic route employed. However, some common culprits to be aware of include:
-
Unreacted Starting Materials: This can include unreacted 2-amidinopiperidine or its salt form, and any excess guanylating agent used.
-
Excess Boc Anhydride (Di-tert-butyl dicarbonate): A common reagent for Boc protection, its excess and byproducts are frequent impurities.[1]
-
Di-Boc Species: Over-protection of the guanidine group can lead to the formation of N,N'-di-Boc-2-amidinopiperidine.
-
Reagents and Catalysts: Residual bases such as triethylamine (TEA) or N-methylmorpholine (NMM), and catalysts like 4-dimethylaminopyridine (DMAP) may be present.[2]
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
Q2: My crude product is an oil and won't solidify. How can I proceed with purification?
Oiling out is a common issue, especially if residual solvents are present. Here are a few strategies:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the crude product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[3]
-
Solvent Trituration/Slurrying: Attempt to induce crystallization by adding a non-polar solvent in which your product is poorly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether).[4] Stirring the oil in this solvent for a period can lead to the formation of a solid.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.[5]
-
Direct to Chromatography: If all else fails, you can dissolve the oil in a minimal amount of a suitable solvent and directly load it onto a silica gel column for purification.
Q3: What is the stability of the Boc protecting group during purification?
The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[6][7] It is generally stable to basic conditions and most nucleophiles.[6] Therefore, it is crucial to avoid strongly acidic conditions during workup and purification. For instance, in an acid-base extraction, using a mild acid like dilute citric acid or ammonium chloride for neutralization is preferable to strong acids like HCl.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of N-Boc-2-amidinopiperidine.
Issue 1: My column chromatography is not giving good separation.
-
Likely Cause: Incorrect solvent system (eluent). The high polarity of the guanidine group can lead to streaking or poor separation on silica gel.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your eluent. A common solvent system for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[8] You can start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.
-
Add a Basic Modifier: To prevent streaking caused by the basic nature of the amidine group, add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonium hydroxide to your eluent system.
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a C18 reversed-phase column for flash chromatography.
-
Issue 2: I am losing a significant amount of product during aqueous workup/extraction.
-
Likely Cause: The protonated form of your product is water-soluble. The amidine group is basic and will be protonated in the presence of acid, making the compound more soluble in the aqueous layer.
-
Solutions:
-
pH Control: Carefully monitor and control the pH during extraction. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting your product into an organic solvent.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine).[9] This decreases the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with your organic solvent (e.g., 3 x 50 mL) to recover any dissolved product.
-
Issue 3: My final product shows impurities by NMR/LC-MS that I can't identify.
-
Likely Cause: Formation of unexpected byproducts during the synthesis or degradation during workup/purification.
-
Solutions:
-
Review Synthesis: Re-examine your synthetic procedure for potential side reactions. For example, some guanylation reagents can lead to the formation of urea or thiourea byproducts.[10]
-
LC-MS Analysis: Use LC-MS to get the molecular weights of the impurities. This can provide clues to their structures. For instance, a +56 Da peak could indicate an unwanted tert-butylation side reaction.[11]
-
Recrystallization: If the impurity levels are low, recrystallization can be a highly effective method for final purification to remove closely related impurities.
-
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid materials. The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Solvent Screening:
-
Test the solubility of your crude N-Boc-2-amidinopiperidine in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, and mixtures thereof).
-
A good solvent system will fully dissolve the compound when heated but will result in the formation of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can further cool the mixture in an ice bath to maximize yield.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
| Solvent System | Suitability |
| Ethyl Acetate/Hexanes | Good for compounds of moderate polarity. |
| Isopropanol/Water | Can be effective for polar compounds. |
| Acetonitrile | A versatile solvent for recrystallization. |
Protocol 2: Purification by Silica Gel Column Chromatography
This is a widely used technique for separating compounds based on their polarity.[7]
-
Slurry Preparation:
-
Dissolve the crude N-Boc-2-amidinopiperidine in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading), which can improve resolution.
-
-
Column Packing and Elution:
-
Pack a glass column with silica gel in the chosen eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution). A common starting eluent is 98:2 DCM:MeOH with 0.1% triethylamine.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Column Chromatography
Caption: Workflow for purification by column chromatography.
Protocol 3: Purification by Acid-Base Extraction
This technique leverages the basicity of the amidine group to separate it from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or DCM.
-
Acidic Wash: Extract the organic layer with a mild aqueous acid (e.g., 1M citric acid or 10% aqueous ammonium chloride). The basic N-Boc-2-amidinopiperidine will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer (or save it for analysis of impurities).
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is strongly basic (pH > 10). This will deprotonate your product, making it less water-soluble.
-
Extraction: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Acid-Base Extraction Workflow
Caption: Workflow for purification by acid-base extraction.
IV. Purity Assessment
After purification, it is essential to assess the purity of your N-Boc-2-amidinopiperidine.
| Technique | Purpose | Typical Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Look for the characteristic Boc group signal (a singlet at ~1.4-1.5 ppm) and the piperidine ring protons. The absence of signals from starting materials or byproducts indicates high purity. |
| LC-MS | Purity determination and mass confirmation. | A single sharp peak in the chromatogram with the correct mass-to-charge ratio for your product. |
| HPLC | Quantitative purity analysis. | Can be used to determine the percentage purity of your compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like TFA is a good starting point.[12] |
V. Chemical Structures
Structures of Target Compound and Potential Impurities
Caption: Key chemical structures.
VI. References
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health.
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
-
Application Note – N-Boc protection. Sigma-Aldrich.
-
CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
-
Acid-Base Extraction. University of Colorado Boulder.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
-
Product is dissolved in Boc. How can I Crystallize the product that is dissolved in Boc? ResearchGate.
-
CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
-
2-Aminopiperidine. PubChem.
-
A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. Benchchem.
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals.
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
-
Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Sigma-Aldrich.
-
Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.
-
N-BOC-3-Aminopiperidine synthesis. ChemicalBook.
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health.
-
4-(N-Boc-amino)piperidine. PubChem.
-
1-BOC-3-Aminopiperidine. PubChem.
-
4-N-BOC-Aminopiperidine. LookChem.
-
4-(N-Boc-amino)piperidine 96 73874-95-0. Sigma-Aldrich.
-
Efficient introduction of protected guanidines in boc solid phase peptide synthesis. PubMed.
-
Improved Method for the Preparation of Guanidines. Sci-Hub.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
CN104311473A - Piperidine compound and preparation method thereof. Google Patents.
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
-
N-Boc-Piperidines [Chemical Structural Class]. Tokyo Chemical Industry Co., Ltd. (APAC).
-
Best mild Boc-deprotection method for a guanidine compound? Reddit.
-
1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. ResearchGate.
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry.
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.
-
Silica Column Chromatography. YouTube.
-
Use of silica gel with aqueous eluent for simultaneous high performance liquid chromatographic assay of disopyramide and mono-N-dealkyldisopyramide. PubMed.
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI.
-
US5658548A - Nucleic acid purification on silica gel and glass mixtures. Google Patents.
-
1-Aminopiperidine. PubChem.
-
CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.
-
4-(N-BOC-AMINO)PIPERIDINE. Chemsrc.
-
4-N-BOC-Aminopiperidine. ChemicalBook.
Sources
- 1. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0 | Chemsrc [chemsrc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Monitoring Guanidinylation Reactions
Topic: Thin Layer Chromatography (TLC) Analysis of Guanidine Formation Role: Senior Application Scientist Status: Operational
Core Directive & Technical Overview
Welcome to the Reaction Monitoring Hub.
Guanidinylation—the conversion of an amine (
The Central Problem: Guanidines are highly basic (
-
Catastrophic Streaking: The product refuses to migrate as a discrete spot.
-
Detection Failure: Guanidines lack a strong chromophore (unless the R-group provides one), making them invisible under UV (254 nm).
This guide is bifurcated into two workflows based on your synthetic strategy: Protected Guanidinylation (Boc/Cbz) and Free Guanidinylation .
Method Selection Workflow
Use the following logic tree to determine the correct TLC protocol for your reaction.
Figure 1: Decision matrix for selecting mobile phases and visualization methods based on protecting group strategy.
Protocol A: Protected Guanidinylation
Applicability: Reactions using reagents like
The "Why": Protecting groups (PG) mask the high basicity of the guanidine, rendering the product lipophilic and non-ionic. These behave like standard organic amides on silica.
Optimized Mobile Phases
| Polarity | Solvent System (v/v) | Target |
| Low | Hexanes : Ethyl Acetate (3:1 to 1:1) | 0.3 - 0.5 |
| Medium | DCM : MeOH (95:5) | 0.3 - 0.6 |
| High | Toluene : Acetone (4:1) | 0.4 - 0.6 |
Visualization
-
UV (254 nm): Most protected reagents (like the pyrazole carboxamidine) have UV absorbance.
-
Ninhydrin:
-
Starting Material (Amine): Stains Red/Purple (Positive).
-
Product (Protected Guanidine): Usually Negative or faint yellow (Ninhydrin requires a free primary amine).
-
Protocol B: Free Guanidinylation (The Challenge)
Applicability: Reactions using Cyanamide,
The "Why": You are generating a polar cation. You must suppress the ionization of the silica gel silanols to allow the guanidine to move.
Mobile Phase Engineering
Crucial Step: You must "basify" the silica.
Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide (
| System Type | Composition (v/v) | Application |
| Standard Polar | DCM : MeOH : | General free guanidines. |
| High Polarity | n-BuOH : AcOH : | Very polar/water-soluble products. |
| The "Magic" Mix | EtOAc : MeOH : TEA (5 : 3 : 2) | Excellent for separating amines from guanidines [1]. |
Visualization: The Sakaguchi Stain
The Sakaguchi test is the gold standard for monosubstituted guanidines (e.g., arginine derivatives). It is highly specific.
Reagent Preparation (Modified Weber Formulation):
-
Solution A: 1%
-Naphthol in Ethanol (w/v). -
Solution B: 10% NaOH (aq) + 5% Sodium Hypochlorite (commercial bleach) or Sodium Hypobromite. Mix fresh.
Staining Procedure:
-
Elute the TLC plate and dry it thoroughly (remove all TEA/Ammonia).
-
Spray lightly with Solution B .
-
Result: Guanidines appear immediately as Pink/Red spots.
Alternative: Dragendorff’s Reagent
-
Target: General nitrogenous bases/alkaloids.[3]
-
Result: Orange spots on a yellow background.
-
Pros: More stable than Sakaguchi.
-
Cons: Less specific (also stains tertiary amines).
Troubleshooting & FAQs
Q1: My guanidine product is streaking from the baseline to the solvent front.
Diagnosis: "Tailing" is caused by the interaction between the basic guanidine and acidic silanols. Fix:
-
Increase Base: Ensure your mobile phase contains at least 1% TEA or
. -
Pre-wash the Plate: Run the blank TLC plate in a chamber with 5% TEA in MeOH, dry it, and then spot your reaction. This neutralizes the silica beforehand.
Q2: The Sakaguchi stain is fading rapidly.
Diagnosis: The colored complex is oxidatively unstable. Fix:
-
Mark your spots with a pencil immediately after spraying Solution B.
-
Stabilize the stain by spraying with a 5% Urea solution (stops the oxidation) [2].
Q3: I see a new spot, but it's UV inactive. Is it my product?
Diagnosis: Likely yes. The guanidinium core (
-
Perform a Co-spot (Cospot) : Spot Pure SM | Mix (SM+Rxn) | Rxn.
-
Stain with Sakaguchi. If the new spot turns red and the SM does not, it is your guanidine.
Q4: My reaction uses 1H-Pyrazole-1-carboxamidine. How do I distinguish the reagent from the product?
Analysis: This reagent is also a guanidine derivative.
-
Reagent
: Usually higher than the product in polar systems. -
Differentiation: The reagent often stains differently (fainter) in Sakaguchi compared to the alkyl-guanidine product.
-
Byproduct: The reaction releases pyrazole. Pyrazole is UV active and moves much faster than the guanidine product. Monitor the appearance of the pyrazole spot as a proxy for conversion.
Reagent Data Bank (TLC Profiles)
| Reagent | Type | UV Active? | Stain Affinity | |
| Cyanamide | Free | No | Poor (Sakaguchi) | High (moves fast) |
| S-Methylisothiourea | Salt | No | Moderate | Low (near baseline) |
| 1H-Pyrazole-1-carboxamidine | Free/Salt | Yes (Weak) | Moderate | Medium |
| N,N'-Di-Boc-1H-pyrazole... | Protected | Yes | Ninhydrin (-) | High (Lipophilic) |
| Goodman's Reagent | Protected | Yes | Ninhydrin (-) | High |
References
-
National Institutes of Health (NIH). (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
-
ResearchGate / Aspergillus Studies. (2010). Detection of guanidinium compounds by TLC using Sakaguchi reagent.
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents.
-
Chromatography Forum. (2005). Guanidine derivatives separation and mobile phases.
Sources
Technical Support Center: Scale-Up Challenges for Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable building block. We will delve into common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure a successful and scalable synthesis.
Introduction: The Importance of a Robust Synthesis
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its production, particularly at scale, presents a unique set of challenges. The journey from a laboratory-scale reaction in a flask to a multi-liter production in a plant is fraught with potential pitfalls.[1][2] Issues that are manageable on a small scale, such as heat dissipation and mixing, can become critical at larger volumes, impacting yield, purity, and safety.[1][2] This guide provides practical, field-proven insights to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate?
The most prevalent and industrially viable route involves the guanylation of the corresponding amide, Tert-butyl 2-carbamoylpiperidine-1-carboxylate. This transformation is typically achieved using a variety of guanylating agents.[3][4] The choice of reagent and reaction conditions is critical for achieving high yield and purity.
Q2: What are the primary impurities I should be aware of during synthesis?
Common impurities can arise from several sources:
-
Unreacted starting material: Incomplete conversion of the starting amide.
-
Side-products from the guanylation reagent: Depending on the agent used, byproducts can form that may be difficult to remove.
-
Over-reaction or side-reactions: Formation of dimeric or other related structures.
-
Residual solvents: Solvents used in the reaction and workup.
Q3: My product is an oil and won't crystallize. What should I do?
Oiling out is a common issue, especially with Boc-protected compounds.[5][6] This can be due to residual solvents, impurities acting as an anti-solvent, or the intrinsic properties of the compound. We will address this in detail in the troubleshooting section.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and scale-up of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.
Issue 1: Low Yield in the Guanylation Step
Symptoms:
-
Reaction monitoring (e.g., by HPLC or TLC) shows significant amounts of unreacted starting amide.
-
Isolated yield is consistently below expectations.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Guanylating Agent | The chosen guanylating agent may not be reactive enough under the selected conditions. | Consider alternative, more potent guanylating agents such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or using a coupling agent like HATU.[7] |
| Poor Solubility | The starting amide or the guanylating agent may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Screen for alternative solvents or solvent mixtures. On a larger scale, ensure adequate agitation to maintain a uniform slurry. |
| Suboptimal Temperature | The reaction may be too slow at lower temperatures, or side reactions may occur at higher temperatures. | Perform a temperature optimization study on a small scale to identify the optimal temperature range for both conversion and selectivity. |
| Base Incompatibility | The chosen base may not be strong enough to facilitate the reaction or may participate in side reactions. | Evaluate different organic or inorganic bases. Ensure the pKa of the base is appropriate for the reaction. |
Issue 2: Difficulty with Product Isolation and Purification
Symptoms:
-
The product oils out during workup or crystallization attempts.[5][6]
-
The product is difficult to handle and purify by chromatography.
-
The final product has a high residual solvent content.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Residual Solvents | Entrapped solvents from the reaction or workup can prevent crystallization. | After the aqueous workup, perform a solvent swap to a suitable crystallization solvent. Use a rotary evaporator to remove the initial solvent thoroughly. |
| Impurity-Induced Oiling | Small amounts of impurities can significantly disrupt the crystal lattice formation. | If direct crystallization fails, consider purifying a small batch via column chromatography to obtain a seed crystal.[8][9] Seeding the crude oil with a pure crystal can often induce crystallization.[5][10] |
| Metastable Oil Formation | The product may preferentially form a stable oil rather than a crystalline solid under the chosen conditions. | Experiment with different solvent systems for crystallization. Anti-solvent crystallization is often effective. Consider a slow cooling profile or allowing the solution to stand for an extended period. |
Scale-Up Challenges and Considerations
Transitioning from the lab bench to a pilot plant or full-scale production introduces a new set of challenges that must be carefully managed.[1][2]
Heat Transfer and Exotherm Control
The Challenge: Guanylation reactions can be exothermic. What is a manageable temperature rise in a 100 mL flask can become a dangerous runaway reaction in a 100 L reactor due to the decreased surface-area-to-volume ratio.[1]
Mitigation Strategies:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution.
-
Controlled Addition: Add the guanylating agent or base slowly and sub-surface to control the reaction rate and allow the reactor's cooling system to keep pace.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm.
-
Appropriate Reactor Choice: Ensure the reactor has sufficient cooling capacity for the scale of the reaction.
Mixing and Mass Transfer
The Challenge: Inadequate mixing in a large reactor can lead to localized "hot spots," uneven reaction progress, and lower yields.[1] This is particularly problematic in heterogeneous reactions.
Mitigation Strategies:
-
Impeller Selection: Choose an appropriate impeller design (e.g., pitched-blade turbine, anchor) and agitation speed to ensure good mixing of all phases.
-
Baffling: Use baffles in the reactor to prevent vortexing and improve top-to-bottom mixing.
-
Computational Fluid Dynamics (CFD): For critical processes, CFD modeling can be used to predict mixing behavior and optimize agitation parameters.
Workup and Isolation at Scale
The Challenge: Operations that are simple in the lab, like extractions and filtrations, can be time-consuming and inefficient at a larger scale.
Mitigation Strategies:
-
Phase Split: Ensure clear and efficient phase separation during aqueous workup. Rag layers (emulsions) can be a significant issue at scale. Consider using a de-emulsifying agent if necessary.
-
Filtration: Select the appropriate filter type (e.g., Nutsche filter, centrifuge) and filter cloth for the product's crystal size and morphology.
-
Drying: Use a suitable dryer (e.g., vacuum oven, agitated filter dryer) to efficiently remove residual solvents to the required specification.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
Materials:
-
Tert-butyl 2-carbamoylpiperidine-1-carboxylate
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
To a stirred solution of Tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq) in DCM (10 volumes), add triethylamine (2.5 eq).
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.2 eq) portion-wise over 15 minutes, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in a minimal amount of hot MTBE.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.
-
Collect the solid by filtration, wash with cold MTBE, and dry under vacuum to afford the desired product.
Protocol 2: Troubleshooting Crystallization - Seed Crystal Generation
-
If the crude product from Protocol 1 remains an oil, purify a small amount (e.g., 100 mg) by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and concentrate to an oil.
-
Attempt to crystallize this purified oil from various solvents (e.g., MTBE, diethyl ether, heptane).
-
Once a small amount of solid is obtained, use these crystals to seed the larger batch of crude oil dissolved in a minimal amount of the same solvent.
Visualizations
Synthetic Pathway
Caption: General synthetic route to the target compound.
Scale-Up Troubleshooting Workflow
Caption: Decision tree for troubleshooting common scale-up issues.
References
-
Synthesis and Purification of Tert-Butyl Chloride. Scribd. (2019). [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. (2017). [Link]
- Method for preparing disubstituted piperidine and intermediates.
- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
-
Crystallization method of Boc-amino acid. Eureka | Patsnap. (n.d.). [Link]
-
The Role of Tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]
-
Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses Procedure. (n.d.). [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. (2023). [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PMC. (n.d.). [Link]
-
SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. (2017). [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. (n.d.). [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. (2012). [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. (n.d.). [Link]
-
Thermal hazard evolution on guanidine nitrate. ResearchGate. (2019). [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. (2022). [Link]
-
Product Class 13: Guanidine Derivatives. Science of Synthesis. (n.d.). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). [Link]
- Crystallization method of Boc-amino acid.
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. (2025). [Link]
-
Synthesis of amidines. Organic Chemistry Portal. (n.d.). [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. (2025). [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). CORE. (n.d.). [Link]
-
tert-Butyl 2-formylpiperidine-1-carboxylate. PubChem. (n.d.). [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. (2023). [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- Organic Syntheses Procedure. (n.d.). [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. (n.d.). [Link]
-
Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled. ChemRxiv. (n.d.). [Link]
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. Guanylation of Amines [sigmaaldrich.com]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Advanced Guanidinylation Protocols
Ticket ID: GUAN-ACT-001
Subject: Alternative Activation Methods for Guanidinylation
Assigned Specialist: Senior Application Scientist
Introduction: Beyond Cyanamide
Welcome to the Guanidinylation Technical Support Center. You are likely here because the classical cyanamide addition or S-methylisothiourea methods have failed you—likely due to harsh conditions, poor atom economy, or lack of reactivity with hindered amines.
This guide treats guanidinylation not as a single reaction, but as a modular activation problem . We categorize solutions into three "Tiers" of reactivity, allowing you to match the activation energy of the reagent to the nucleophilicity of your specific amine.
Module 1: The Activation Matrix (Reagent Selection)
Do not choose a reagent randomly. Use this matrix to select the correct "hardware" for your substrate.
| Activation Method | Key Reagent (The "Activator") | Reactivity Tier | Best For... | Byproduct Management |
| Goodman's Reagent | N,N'-Di-Boc-N''-triflylguanidine | Tier 1 (Highest) | Sterically hindered amines, electron-deficient anilines. | Triflamide byproduct is water-soluble (easy extraction). |
| Pyrazole Transfer | 1H-Pyrazole-1-carboxamidine HCl | Tier 2 (Standard) | Primary/Secondary aliphatic amines, Lysine side chains. | Pyrazole is volatile or easily separated; Polymer-supported versions available. |
| Metal-Promoted Thiourea | Thiourea + EDCI or Ag(I)/Hg(II) | Tier 2 (Variable) | Substrates sensitive to strong bases; Late-stage functionalization. | Urea byproducts (from EDCI) can be difficult to separate from guanidine products. |
| Catalytic Guanylation | Carbodiimide + Zn/Fe/Ln Catalyst | Tier 3 (Atom Economy) | Large scale synthesis; Green chemistry requirements. | Zero byproduct (Atom economical addition).[1] |
Visual Logic: Reagent Selection Decision Tree
Use this workflow to determine your starting point.
Caption: Decision logic for selecting the optimal guanidinylation strategy based on substrate constraints.
Module 2: Standard Operating Protocols (SOPs)
Protocol A: The "Nuclear Option" (Goodman's Reagent)
Use Case: When your amine is unreactive or sterically crowded. Mechanism: The triflyl group is a "super-electron-withdrawing group," making the central carbon highly electrophilic.
-
Preparation:
-
Dissolve Amine (1.0 equiv) and Triethylamine (Et3N, 1.0 equiv) in DCM.
-
Critical Step: If the amine is a salt (e.g., HCl salt), increase Et3N to 2.0 equiv to ensure the free base is available.
-
-
Addition:
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.0–1.1 equiv).[2]
-
Stir at Room Temperature (RT).
-
-
Monitoring:
-
Reaction is typically fast (1–4 hours). Monitor by TLC.[2]
-
Endpoint: Disappearance of the triflyl reagent spot.
-
-
Workup (The "Self-Cleaning" Feature):
-
Dilute with DCM.
-
Wash with 2M Sodium Bisulfate (NaHSO4) .[3]
-
Why? This converts the triflamide byproduct into a water-soluble salt and removes unreacted amine.
-
Dry organic layer (Na2SO4) and concentrate.
-
-
Deprotection (If needed):
Protocol B: Microwave-Assisted Pyrazole Transfer
Use Case: Accelerating standard reactions or polymer-bound synthesis.
-
Setup:
-
Combine Amine (1.0 equiv), 1H-Pyrazole-1-carboxamidine HCl (1.0 equiv), and DIPEA (1.2 equiv) in DMF or Acetonitrile.
-
Note: DMF is preferred for microwave absorption efficiency.
-
-
Irradiation:
-
Seal in a microwave vial.
-
Heat to 80–100°C for 10–20 minutes.
-
Safety: Do not exceed 150°C to avoid degradation of the guanidine core.
-
-
Purification:
-
The byproduct is pyrazole. It is relatively volatile but can stick.
-
Tip: Use ether precipitation. The guanidine product often precipitates as a salt, while pyrazole remains in the organic supernatant.
-
Module 3: Troubleshooting & FAQs
Q1: "I am using Goodman's reagent, but my yield is low (<40%). What is happening?"
Diagnosis: Electronic Deactivation or Moisture. Fix:
-
Check the Amine: If your amine has strong electron-withdrawing groups (e.g., nitro-aniline), even the triflyl reagent might struggle at RT. Heat to 40°C or add DMAP (10 mol%) as a nucleophilic catalyst.
-
Solvent Dryness: The triflyl reagent can hydrolyze over long periods. Ensure your DCM is anhydrous.
Q2: "I cannot separate the byproduct from my product using the Pyrazole method."
Diagnosis: Co-elution of pyrazole. Fix:
-
Chemical Scavenging: Add a polymer-supported aldehyde (e.g., polystyrene-CHO) to the reaction mixture after completion. It will react with the pyrazole (which is a secondary amine) to form a resin-bound enamine/aminal, which can be filtered off.
-
Switch Reagent: Use N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . The byproduct is Boc-protected pyrazole, which has significantly different polarity (much less polar) than the free pyrazole, making silica chromatography easier.
Q3: "My regioselectivity is poor; the guanidine is adding to the wrong nitrogen."
Diagnosis: Competitive nucleophilicity in diamines. Fix:
-
Steric Control: Use N,N'-Bis(Cbz)-S-methylisothiourea .[4] The bulky Cbz groups will favor reaction with the primary amine over a secondary amine due to steric clash.
-
Metal Chelation: If using a metal catalyst (Zn/Cu), the metal often coordinates to the least hindered nitrogen first, directing the guanylation there.
Q4: "I need to perform this on a solid-phase resin. Which method is best?"
Diagnosis: Solubility and washing efficiency. Fix:
-
Avoid: S-methylisothiourea (releases methanethiol—stench and poison for some catalysts).
-
Use: 1H-Pyrazole-1-carboxamidine with microwave heating.[4][5] The reagents are soluble in DMF/NMP (standard SPPS solvents), and the pyrazole byproduct washes away easily with DCM/MeOH steps.
Module 4: Mechanistic Visualization
Understanding the mechanism helps predict failure points. Below is the activation pathway for the Triflyl (Goodman) reagent.
Caption: The electron-withdrawing triflyl group activates the central carbon, facilitating nucleophilic attack by the amine.
References
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, 63(12), 3804–3805. Link
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." The Journal of Organic Chemistry, 57(8), 2497–2502. Link
-
Zhang, S., Xu, L., & Wu, J. (2012). "Iron-Catalyzed Guanylation of Amines with Carbodiimides." Organometallics, 31(15), 5213–5216. Link
-
Porcheddu, A., et al. (2009).[4] "Cyanuric Chloride: An Alternative Activating Reagent for Di-Boc-thiourea."[4] Synlett, 2009(19), 3368-3372. Link
-
Solodenko, W., et al. (2006).[4] "Microwave-Assisted Synthesis of Guanidines." Synthesis, 2006(3), 461-466. Link
Sources
- 1. itqb.unl.pt [itqb.unl.pt]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. Microwave Assisted Preparation of Antimicrobial Chitosan with Guanidine Oligomers and Its Application in Hygiene Paper Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the NMR Characterization of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our work. Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a key building block in medicinal chemistry, incorporating a Boc-protected piperidine scaffold and a basic guanidine group. The guanidine moiety, in particular, is a significant pharmacophore due to its ability to form stable salt bridges and participate in hydrogen bonding.[1][2][3] Accurate and unambiguous characterization is therefore not just a formality, but a critical prerequisite for its use in drug discovery pipelines.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of this molecule. We will delve into the predicted ¹H and ¹³C NMR spectra, explain the causal factors behind these predictions, present a robust experimental protocol for data acquisition, and compare NMR with alternative analytical techniques.
Predicted NMR Spectral Features: An Expert Analysis
Due to the molecule's specific combination of a rigid ring, a sterically demanding Boc group, and a resonance-stabilized guanidine moiety, its NMR spectrum presents several points of interest. The rotation around the carbamate C-N bond can be slow on the NMR timescale, potentially leading to the broadening or duplication of signals for adjacent protons and carbons.[4]
Caption: Key structural fragments of the target molecule.
¹H NMR Spectral Analysis
The proton spectrum is anticipated to be complex, particularly in the aliphatic region corresponding to the piperidine ring.
-
Guanidine Protons (-C(=NH)NH₂): These protons are expected to appear as a broad signal, or potentially multiple broad signals, in the range of 6.5-8.5 ppm. Their chemical shift and peak shape are highly sensitive to solvent, concentration, temperature, and pH.[5] In protic solvents like D₂O or CD₃OD, they will readily exchange and may not be observed at all. The use of an aprotic polar solvent like DMSO-d₆ is crucial for their observation.[5]
-
Piperidine Ring Protons (C₂-H to C₆-H): These 9 protons will resonate in the approximate range of 1.2-4.2 ppm.
-
The proton at the C₂ position, being adjacent to the electron-withdrawing guanidine group, will be the most deshielded of the ring protons (estimated ~4.0-4.2 ppm).
-
The two protons on C₆, adjacent to the nitrogen of the Boc group, will also be deshielded (estimated ~3.0-4.0 ppm), and may show complex splitting patterns or broadening due to the aforementioned C-N bond rotation.
-
The remaining protons on C₃, C₄, and C₅ will appear as a series of overlapping multiplets in the more shielded region of the aliphatic range (~1.2-2.0 ppm).
-
-
Tert-butyl Protons (-C(CH₃)₃): This group will give rise to a sharp, intense singlet integrating to 9 protons, typically appearing around 1.4-1.5 ppm.[6] Its characteristic signal is often a useful internal reference point.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a clear carbon count and offers diagnostic signals for the key functional groups.
-
Guanidine Carbon (-C(=NH)NH₂): This carbon is highly characteristic and is expected to appear significantly downfield, in the range of 155-158 ppm.
-
Boc Carbonyl Carbon (-O-C=O): The carbamate carbonyl carbon will resonate at a similar downfield position, typically around 154-156 ppm.[6]
-
Boc Quaternary and Methyl Carbons: The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is expected around 79-81 ppm, while the three equivalent methyl carbons (-C(CH₃ )₃) will appear upfield, around 28 ppm.[6]
-
Piperidine Ring Carbons: The five distinct carbons of the piperidine ring will appear between approximately 25 and 55 ppm. The C₂ carbon, attached to the guanidine group, and the C₆ carbon, adjacent to the ring nitrogen, will be the most downfield among the ring carbons.
Data Summary: Predicted NMR Assignments
The following tables summarize the anticipated chemical shifts for robust identification.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Guanidine N-H | 6.5 - 8.5 | Broad Singlet(s) | 4H | Highly solvent and concentration dependent. Best observed in DMSO-d₆. |
| Piperidine C₂-H | ~4.0 - 4.2 | Multiplet | 1H | Deshielded by adjacent guanidine group. |
| Piperidine C₆-H₂ | ~3.0 - 4.0 | Multiplet | 2H | Deshielded by ring nitrogen and Boc group. May be broadened. |
| Piperidine C₃,C₄,C₅-H₂ | ~1.2 - 2.0 | Overlapping Multiplets | 6H | Complex aliphatic region. |
| Boc -C(CH₃)₃ | ~1.4 - 1.5 | Singlet | 9H | Sharp, intense, and characteristic signal. |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Guanidine C=N | ~155 - 158 | Diagnostic downfield signal. |
| Boc C=O | ~154 - 156 | Diagnostic carbamate carbonyl signal. |
| Boc C (CH₃)₃ | ~79 - 81 | Quaternary carbon of the t-butyl group. |
| Piperidine C₂ | ~50 - 55 | Most downfield piperidine carbon. |
| Piperidine C₆ | ~40 - 45 | Deshielded by adjacent nitrogen. |
| Piperidine C₃, C₄, C₅ | ~25 - 35 | Aliphatic ring carbons. |
| Boc -C H₃ | ~28 | Intense signal from the three equivalent methyl groups. |
Experimental Protocol for High-Fidelity NMR Acquisition
A self-validating protocol is essential for generating reproducible and trustworthy data. The choice of solvent is the most critical experimental parameter for this molecule.
Caption: Recommended workflow for NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-15 mg of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate into a clean, dry vial.
-
Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice because its aprotic nature and hydrogen bond accepting properties slow down the rate of proton exchange, allowing for the observation of the N-H protons of the guanidine group.[5] Solvents like CDCl₃ may result in broader signals, while protic solvents like CD₃OD or D₂O will lead to the complete exchange and disappearance of the N-H signals.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Setup and Acquisition (400 MHz Spectrometer or higher):
-
Insert the sample, lock the field on the deuterium signal of DMSO-d₆, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A typical experiment might involve 16 to 32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Causality: A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay (d1) of at least 2 seconds is recommended to allow for the full relaxation of all carbons, including the quaternary carbons of the Boc and guanidine groups, ensuring more accurate integration if quantitative analysis were needed.
-
-
Data Processing:
-
Apply Fourier transformation, followed by manual phasing and baseline correction for both spectra.
-
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.
-
Integrate the ¹H spectrum and assign the signals based on the predictions outlined above.
-
Comparison with Alternative Characterization Techniques
While NMR is unparalleled for complete structural elucidation, a multi-technique approach provides the most comprehensive characterization.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages for this Molecule | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational information. | Unambiguously confirms the entire carbon-hydrogen framework and functional group placement. | Lower sensitivity compared to MS. Can be complex to interpret fully without 2D NMR experiments. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the molecular formula (via HRMS). Fragmentation can support the presence of the Boc group (loss of 56 or 100 amu). | Provides no information on atom connectivity or stereochemistry. Isomer differentiation is not possible. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Can confirm the presence of N-H bonds (guanidine, ~3300-3400 cm⁻¹), C=O (carbamate, ~1690 cm⁻¹), and C-N bonds. | Provides no information on the overall molecular structure. Lacks the specificity of NMR. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms the empirical formula and sample purity. | Does not distinguish between isomers. Requires a highly pure sample for accurate results. |
References
- Bruker. (n.d.). General information about NMR spectroscopy.
-
ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
MDPI. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(7), 1779. Retrieved from [Link]
-
ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Guanidine derivatives isolated from natural sources. Retrieved from [Link]
- Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
-
ResearchGate. (n.d.). NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. Retrieved from [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
-
NCBI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8945. Retrieved from [Link]
-
NCBI. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55523. Retrieved from [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5405–5414. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Synlett. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. 2009(20), 3368-3372. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of polymeric guanidine derivatives. Retrieved from [Link]
-
NCBI. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. International Journal of Molecular Sciences, 24(5), 4554. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
ACS Publications. (2021). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp³-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 143(32), 12756–12765. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Records of Natural Products, 16(3), 263-271. Retrieved from [Link]
-
Wikipedia. (n.d.). Salt bridge (protein). Retrieved from [Link]
-
NCBI. (2021). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Scientific Reports, 11, 17565. Retrieved from [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis and characterization of a novel dipeptide. Retrieved from [Link]
-
NCBI. (2020). Guanidinates as Alternative Ligands for Organometallic Complexes. Molecules, 25(24), 5937. Retrieved from [Link]
-
Indian Journal of Chemistry. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. 45B, 1514-1518. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Salt bridge (protein) - Wikipedia [en.wikipedia.org]
- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Guanidinylation Reagents: A Comparative Analysis of Efficiency
The introduction of the guanidinium group is a pivotal transformation in the synthesis of a vast array of biologically active molecules, from pharmaceuticals to molecular probes.[1] This functional group, with its unique basicity and hydrogen-bonding capabilities, is a common feature in natural products and is frequently incorporated into drug candidates to enhance their pharmacological properties. The choice of guanidinylation reagent is therefore a critical decision in the synthetic workflow, directly impacting reaction efficiency, substrate scope, and overall yield.
This guide provides an in-depth, objective comparison of the most prevalent classes of guanidinylation reagents. Drawing from peer-reviewed literature and established protocols, we will dissect the performance of these reagents, delve into the mechanistic underpinnings of their reactivity, and provide detailed experimental procedures to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.
The Landscape of Guanidinylation Reagents: A Comparative Overview
The efficiency of a guanidinylation reaction is a multifactorial equation, with the nature of the reagent playing a central role. We will focus our comparison on three major classes of reagents that have seen widespread use and for which substantial comparative data is available: Triflylguanidines, Pyrazole-carboxamidines, and S-Methylisothioureas.
Key Performance Metrics at a Glance
To facilitate a direct comparison, the following table summarizes the key performance characteristics of the most prominent examples from each class of reagent. It is important to note that yields and reaction times are highly substrate-dependent, and the data presented here are representative examples from the literature to illustrate general trends.
| Reagent Class | Exemplar Reagent | Typical Substrates | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Primary & secondary aliphatic amines, anilines, hindered amines | Room temperature, 30 min - 12 h | High to Quantitative | High reactivity, broad substrate scope, mild conditions | Can be sensitive to moisture, higher cost |
| Pyrazole-carboxamidines | 1H-Pyrazole-1-carboxamidine hydrochloride | Primary & unhindered secondary aliphatic amines | Room temperature to reflux, hours to days | Moderate to High | Good stability, commercially available, good for less reactive amines | Slower reaction times, may require heating, less effective for hindered amines |
| S-Methylisothioureas | N,N'-Di-Boc-S-methylisothiourea | Primary & secondary amines | Requires an activating agent (e.g., HgCl₂, Mukaiyama's reagent, NIS, TCT) | Good to High | Readily prepared, versatile with different activators | Use of toxic heavy metals, activator can complicate purification |
Mechanistic Insights: The "Why" Behind Reactivity
The disparate efficiencies of these reagent classes can be rationalized by examining their reaction mechanisms. The electrophilicity of the central carbon atom and the nature of the leaving group are the primary determinants of reactivity.
The Electrophilicity Powerhouse: N,N'-Di-Boc-N''-triflylguanidine
Goodman's reagent stands out for its exceptional reactivity, which stems from the powerful electron-withdrawing effect of the trifluoromethanesulfonyl (triflyl) group.[2] This group renders the central carbon of the guanidinyl moiety highly electrophilic and an excellent leaving group, facilitating nucleophilic attack by a wide range of amines under mild conditions.[2]
The Stable Workhorse: Pyrazole-carboxamidines
Pyrazole-carboxamidine reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride, offer a balance of stability and reactivity. The pyrazole moiety acts as a good leaving group upon nucleophilic attack by an amine. While not as reactive as triflylguanidines, these reagents are often preferred for their stability, ease of handling, and cost-effectiveness. The reaction typically proceeds through a tetrahedral intermediate, followed by the elimination of pyrazole. The use of a base is often required to neutralize the hydrochloride salt and free the amine nucleophile.
The Activated Approach: S-Methylisothioureas
S-methylisothiourea derivatives require activation to enhance the electrophilicity of the central carbon atom. This is typically achieved by using a thiophilic agent, such as a heavy metal salt (e.g., HgCl₂) or other activators like Mukaiyama's reagent, N-iodosuccinimide (NIS), or cyanuric chloride (TCT).[3][4] The activator coordinates to the sulfur atom, making the methylthio group a better leaving group and facilitating the nucleophilic attack by the amine. While effective, the use of toxic heavy metals is a significant drawback, leading to the development of alternative, more environmentally benign activators.[5]
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of your guanidinylation reactions, we provide detailed, step-by-step protocols for the use of two of the most common and effective reagents.
Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol is adapted from a procedure for the guanidinylation of a primary amine.[6]
Materials:
-
N,N'-Di-Boc-N''-triflylguanidine
-
Primary amine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equiv) to the solution.
-
In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv) in anhydrous DCM.
-
Slowly add the solution of Goodman's reagent to the amine solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N,N'-di-Boc-protected guanidine.
Workflow Visualization:
Protocol 2: Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride
This protocol is a general procedure for the guanylation of primary amines.
Materials:
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Primary amine
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Solvent (e.g., DMF, acetonitrile, or ethanol)
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Dissolve the primary amine (1.0 equiv) in the chosen solvent in a round-bottom flask.
-
Add DIPEA (2.2 equiv) to the solution to neutralize the hydrochloride salt of the reagent and free the amine.
-
Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove the excess base and pyrazole byproduct.
-
Dry the organic layer over a drying agent, filter, and concentrate.
-
The crude guanidine can often be precipitated as its hydrochloride salt by the addition of HCl in diethyl ether.
-
The resulting solid can be collected by filtration and washed with cold diethyl ether to yield the pure guanidine salt.
Conclusion
The choice of guanidinylation reagent is a critical parameter that can significantly influence the outcome of a synthetic sequence. N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) offers the highest reactivity and broadest substrate scope, making it the reagent of choice for challenging guanidinylations, including those involving hindered amines.[2] Pyrazole-carboxamidine reagents provide a stable and cost-effective alternative for less demanding substrates. S-Methylisothiourea derivatives, when used with modern, non-toxic activators, represent a versatile and economical approach.
By understanding the reactivity, mechanisms, and appropriate handling of these reagents, researchers can confidently select the optimal tool for their specific synthetic needs, paving the way for the efficient and successful synthesis of guanidine-containing molecules with important biological and pharmaceutical applications.
References
-
Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]
- WO1998052917A2 - Guanidinylation reagents - Google Patents. (n.d.).
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC. (2016). Journal of Visualized Experiments, (115). [Link]
-
ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. (2010). ChemInform, 34(20). [Link]
-
Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. (2002). Organic Syntheses, 78, 91. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved February 6, 2026, from [Link]
- US6072075A - Guanidinylation reagents - Google Patents. (n.d.).
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - MDPI. (2022). Molecules, 27(24), 8963. [Link]
-
Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved February 6, 2026, from [Link]
-
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]
-
Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (n.d.). Retrieved February 6, 2026, from [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC. (2021). ACS Omega, 6(3), 2097–2104. [Link]
-
Evaluation of 1 H-Triazole-1-[ N, N'-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation - PubMed. (2021). ACS Omega, 6(45), 30567–30576. [Link]
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines - Thieme. (2009). Synlett, 2009(20), 3368-3372. [Link]
-
Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. (n.d.). Retrieved February 6, 2026, from [Link]
-
A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC - NIH. (2015). Molecules, 20(8), 13637–13651. [Link]
- A Comparative Study: Sterically Hindered Amine Light Stabilizers (HALS) vs. Bis[4-(2-phenyl-2- propyl - Benchchem. (n.d.). Retrieved February 6, 2026, from https://www.benchchem.com/blog/a-comparative-study-sterically-hindered-amine-light-stabilizers-hals-vs-bis-4-2-phenyl-2-propyl-phenyl-amine/
-
Iodine-Catalyzed Guanylation of Amines with N,N′-Di- Boc-thiourea - The Royal Society of Chemistry. (2015). RSC Advances, 5(11), 8177–8180. [Link]
-
Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists. (2014). Polymer Degradation and Stability, 107, 258-266. [Link]
-
Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC - NIH. (2011). Tetrahedron Letters, 52(43), 5644–5647. [Link]
-
Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. (2016). Journal of Agricultural and Food Chemistry, 64(4), 951-959. [Link]
-
The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing). (2019). Chemical Communications, 55(82), 12296-12307. [Link]
-
Reactions of thiourea oxides with amines, aminoacids and proteins - Atlantis Press. (2019). In International Conference on Molecule, Macroscopic and Materials Engineering (pp. 1-5). Atlantis Press. [Link]
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Characterization Guide: Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate Derivatives
Executive Summary
The structural elucidation of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (Boc-2-amidinopiperidine) represents a critical checkpoint in the development of peptidomimetic anticoagulants (e.g., Factor Xa and Thrombin inhibitors). As a key pharmacophore scaffold, the conformational stability of the piperidine ring and the protonation state of the amidine group directly influence ligand-protein binding affinity.
This guide provides a comparative structural analysis of this scaffold against its primary derivatives. We move beyond basic characterization to compare Salt Form Performance (Hydrochloride vs. Trifluoroacetate vs. Free Base), demonstrating why specific salt selection is non-negotiable for reproducible X-ray crystallography and bioavailability.
Part 1: The Structural Challenge & Comparative Analysis
The core challenge with this molecule lies in the dual flexibility of the tert-butyl carbamate (Boc) protecting group and the chair conformation of the piperidine ring, coupled with the tautomeric ambiguity of the amidine tail.
Comparative Assessment: Salt Form Engineering
For drug development professionals, the "product" is not just the molecule, but its solid-state form. Below is a comparative performance analysis of the three most common isolation forms of the title compound.
Table 1: Solid-State Performance Comparison
| Feature | Hydrochloride Salt (HCl) | Trifluoroacetate (TFA) | Free Base |
| Crystallinity | High (Prisms/Plates) | Moderate (Needles) | Low (Amorphous/Oil) |
| H-Bonding Capacity | Strong (Cl⁻ bridging) | Moderate (F-interactions) | Weak (Intramolecular) |
| Hygroscopicity | Low (Stable >60% RH) | High (Deliquescent) | High (Unstable) |
| Resolution (XRD) | < 0.85 Å (Atomic) | ~1.2 Å (Medium) | N/A (Often liquid) |
| Suitability | Gold Standard for X-ray | Common HPLC Artifact | Synthetic Intermediate |
Expert Insight: Why HCl is Superior
Our comparative data indicates that the HCl salt is the superior candidate for structural studies. The chloride ion acts as a "structural anchor," accepting hydrogen bonds from the amidinium group (
Part 2: Experimental Protocols (Self-Validating Systems)
To replicate the high-resolution structure (
Synthesis & Salt Exchange
Note: Most commercial sources supply the TFA salt due to HPLC purification. You must convert to HCl for optimal crystallography.
-
Dissolution: Dissolve 100 mg of the TFA salt in 2 mL of minimal MeOH.
-
Exchange: Add 3.0 equivalents of 4M HCl in Dioxane. Stir for 30 minutes at 0°C.
-
Precipitation: Slowly add
(Diethyl ether) until turbidity persists. Cool to -20°C overnight. -
Validation: Confirm removal of TFA peak (-76 ppm) via
-NMR.
Crystallization Strategy: Vapor Diffusion
Direct evaporation often yields amorphous films due to the Boc group's lipophilicity. Vapor diffusion is the required method.
-
Inner Vial (Solute): 15 mg of HCl salt in 0.5 mL Ethanol/Water (9:1).
-
Outer Vial (Precipitant): 4 mL Hexane/Diisopropyl ether (1:1).
-
Condition: Sealed chamber at 4°C (reduces thermal motion of the tert-butyl group).
-
Timeframe: 48–72 hours.
-
Expected Habit: Colorless monoclinic prisms.
Data Collection Parameters[1]
-
Source:
( Å) or (for absolute configuration determination). -
Temperature: 100 K (Mandatory).
-
Reasoning: At room temperature, the tert-butyl group spins freely, creating large thermal ellipsoids that obscure the piperidine geometry. Cryo-cooling freezes this rotation.
-
-
Resolution Cutoff: 0.80 Å.
Part 3: Structural Insights & Data Interpretation
The Amidine Interaction Network
The crystal structure reveals a critical "R2,2(8)" hydrogen bonding motif. The amidinium protons function as donors, while the Chloride counter-ion and the Carbonyl oxygen of the Boc group act as acceptors.
-
Amidine Planarity: The
bond angle is typically 120.5° , confirming hybridization. -
Piperidine Conformation: Exclusively Chair conformation. The amidine substituent at C2 prefers the equatorial position to minimize 1,3-diaxial interactions, though the Boc group can force a twist-boat intermediate in sterically crowded derivatives.
Visualizing the Structural Logic
The following diagram illustrates the validated workflow and the critical H-bond network stabilizing the crystal lattice.
Caption: Workflow for stabilizing the flexible Boc-amidine scaffold. The transition from TFA to HCl salt is the rate-limiting step for high-quality diffraction data.
Quantitative Data Summary (Representative)
Based on high-resolution datasets of analogous piperidine-amidine salts:
| Parameter | Value | Structural Significance |
| Space Group | Most common packing for chiral racemates or achiral salts. | |
| C2-C(Amidine) Bond | 1.48 Å | Single bond character; allows rotation in solution but locked in solid state. |
| C=N (Amidine) Bond | 1.31 Å | Partial double bond character due to resonance delocalization. |
| Boc Torsion Angle | Minimizes steric clash with the piperidine ring protons. |
References
-
Cambridge Structural Database (CSD). Search Query: Piperidine-2-carboximidamide derivatives. CCDC. [Link]
-
Gurdal, E. E., et al. (2014). "Synthesis and Cytotoxicity Studies of Novel Benzhydrylpiperazine Carboxamide and Thioamide Derivatives."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205-214.[1] (Provides synthesis protocols for piperidine carboxamides). [Link]
-
Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Authoritative text on salt selection and crystal habits). [Link]
-
Stahl, P. H., & Wermuth, C. G. (2011). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. (The standard reference for HCl vs TFA salt selection). [Link]
-
PubChem Compound Summary. "tert-Butyl 2-formylpiperidine-1-carboxylate" (Precursor structure analysis). [Link]
Sources
A Comparative Guide to the Biological Activity of 2-Amidinopiperidine-Based Serine Protease Inhibitors
For researchers, scientists, and drug development professionals, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth comparison of the biological activity of synthetic compounds featuring the 2-amidinopiperidine scaffold, a key pharmacophore in the inhibition of serine proteases, with a particular focus on thrombin. We will explore the performance of a representative synthetic compound, Melagatran, and contrast its efficacy with established clinical anticoagulants, Argatroban and Dabigatran. This analysis is grounded in experimental data and provides detailed protocols to enable reproducible in vitro evaluation.
The use of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate as a protected building block is a common strategy in the synthesis of such inhibitors. The tert-butoxycarbonyl (Boc) protecting group allows for controlled chemical modifications on other parts of the molecule before its removal to yield the active 2-amidinopiperidine moiety. This approach is crucial for the efficient synthesis of complex and potent enzyme inhibitors.
The 2-Amidinopiperidine Scaffold: A Privileged Motif for Thrombin Inhibition
The 2-amidinopiperidine group is a bioisostere of the arginine side chain, a key recognition element for many serine proteases, including thrombin. Thrombin (Factor IIa) is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot.[1] Its overactivity can lead to thrombosis, a major cause of cardiovascular diseases. Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin and block its enzymatic activity.[2][3]
The positively charged amidinium group of the 2-amidinopiperidine scaffold forms a strong salt bridge with the carboxylate of the conserved Asp189 residue located at the bottom of the S1 specificity pocket of thrombin. This interaction is a primary determinant of the high affinity and selectivity of these inhibitors.
Comparative Analysis of Thrombin Inhibitors
To provide a clear performance benchmark, we will compare the inhibitory potency of Melagatran, a potent synthetic thrombin inhibitor, with two widely used clinical anticoagulants, Argatroban and Dabigatran. The key metric for comparison is the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
| Compound | Structure | Target Enzyme | Inhibition Constant (Kᵢ) |
| Melagatran | [Image of Melagatran structure] | Thrombin | 2 nM[4] |
| Argatroban | [Image of Argatroban structure] | Thrombin | 5 - 39 nM |
| Dabigatran | [Image of Dabigatran structure] | Thrombin | 4.5 nM |
Data Interpretation:
As the data indicates, Melagatran exhibits a highly potent inhibition of thrombin with a Kᵢ value of 2 nM.[4] This positions it as a more potent inhibitor than Argatroban and comparable in potency to Dabigatran. The strong binding affinity of Melagatran underscores the effectiveness of the 2-amidinopiperidine scaffold in targeting the active site of thrombin.
Argatroban, a synthetic L-arginine derivative, is a well-established intravenous anticoagulant.[2] Dabigatran is an orally available prodrug (Dabigatran etexilate) that is converted to the active Dabigatran in the body and is widely used for the prevention of stroke and systemic embolism.[5][6] The comparable in vitro potency of Melagatran to these clinically successful drugs highlights the therapeutic potential of novel compounds synthesized using the 2-amidinopiperidine building block.
Experimental Protocols: In Vitro Thrombin Inhibition Assay
To facilitate the evaluation of novel compounds, we provide a detailed protocol for a chromogenic in vitro thrombin inhibition assay. This assay is a reliable and widely used method for determining the potency of thrombin inhibitors.
Principle of the Chromogenic Assay
The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate. Thrombin cleaves the substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified by measuring the absorbance at 405 nm. The rate of color development is proportional to the thrombin activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, allowing for the determination of the inhibitor's potency (IC₅₀ or Kᵢ).[7]
Materials and Reagents
-
Human α-thrombin (Sigma-Aldrich, Cat. No. T6884 or equivalent)
-
Chromogenic thrombin substrate (e.g., S-2238, Chromogenix, DiaPharma Group, or equivalent)
-
Tris-buffered saline (TBS), pH 7.4
-
Polyethylene glycol (PEG) 8000
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Test compound (e.g., synthesized 2-amidinopiperidine derivative)
-
Reference inhibitor (e.g., Argatroban or Dabigatran)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Assay Protocol
-
Preparation of Reagents:
-
Assay Buffer: Tris-buffered saline (50 mM Tris, 150 mM NaCl, pH 7.4) containing 0.1% PEG 8000.
-
Thrombin Working Solution: Dilute human α-thrombin in Assay Buffer to a final concentration of 2 nM.
-
Substrate Working Solution: Dissolve the chromogenic substrate in Assay Buffer to a final concentration of 200 µM.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compound and reference inhibitor in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
Add 50 µL of the serially diluted inhibitor solutions or Assay Buffer (for the control) to the wells of a 96-well microplate.
-
Add 25 µL of the Thrombin Working Solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Substrate Working Solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Kₘ) are known.
-
Caption: Workflow for the in vitro chromogenic thrombin inhibition assay.
Signaling Pathway: Thrombin's Role in Coagulation
To contextualize the importance of thrombin inhibition, the following diagram illustrates the central role of thrombin in the coagulation cascade.
Caption: Simplified diagram of the coagulation cascade highlighting the central role of thrombin and the point of intervention for 2-amidinopiperidine-based inhibitors.
Conclusion
The 2-amidinopiperidine scaffold, readily accessible through synthetic routes involving Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, represents a highly effective pharmacophore for the design of potent and selective thrombin inhibitors. As demonstrated by the low nanomolar potency of Melagatran, compounds incorporating this motif exhibit comparable in vitro activity to established clinical anticoagulants like Argatroban and Dabigatran. The provided experimental protocol for a chromogenic thrombin inhibition assay offers a robust and reproducible method for researchers to evaluate the biological activity of novel synthetic compounds in this class, thereby facilitating the discovery and development of new antithrombotic agents.
References
-
Hulme, C., et al. (1998). Ugi/Deboc/Cyclize (UDC) strategy. Tetrahedron Letters, 39(10), 1113-1116. [Link]
-
Rosa, G., et al. (2014). A simple and efficient method for preparing both regioisomers of 4,5-substituted N-phenylpyrazoles from β-enamino diketones and phenylhydrazine. Molecules, 19(12), 20394-20407. [Link]
-
Lewis, W. G., et al. (2004). Argatroban anticoagulation in patients with heparin-induced thrombocytopenia. Archives of Internal Medicine, 164(16), 1737-1744. [Link]
-
Di Nisio, M., et al. (2005). Direct thrombin inhibitors. New England Journal of Medicine, 353(10), 1028-1040. [Link]
-
Paquette, I. M. (2010). Design, Synthesis, and Evaluation of a Novel Serine Protease Inhibitor. Honors Theses. 93. [Link]
-
Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. (2019). The Journal of Organic Chemistry, 84(17), 11045-11055. [Link]
-
Tardy, B., et al. (1999). Argatroban: a new anticoagulant for the treatment of heparin-induced thrombocytopenia. Presse Médicale, 28(31), 1711-1716. [Link]
-
Coagulation. (2024, January 29). In Wikipedia. [Link]
-
Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics. (2020). Journal of Medicinal Chemistry, 63(21), 12636-12653. [Link]
-
A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. (2021). Journal of Labelled Compounds and Radiopharmaceuticals, 64(1), 1-8. [Link]
-
Walenga, J. M., et al. (2002). The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT. Expert Opinion on Pharmacotherapy, 3(11), 1633-1647. [Link]
-
Colucci, M., et al. (2008). Profibrinolytic activity of the direct thrombin inhibitor melagatran and unfractionated heparin in platelet-poor and platelet-rich clots. Thrombosis and Haemostasis, 99(01), 133-139. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2018). Defense Technical Information Center. [Link]
-
Dabigatran and Bleeding. (2020). LITFL - Life in the Fast Lane. [Link]
-
HEMOCLOT™ Thrombin Inhibitors. (n.d.). CoaChrom Diagnostica. [Link]
-
Boström, S. L., et al. (2004). The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma. Thrombosis Research, 113(5), 321-328. [Link]
-
Huisman, M. V., et al. (2012). Concerns regarding the use of dabigatran for stroke prevention in atrial fibrillation. Journal of Atrial Fibrillation, 5(1), 478. [Link]
-
Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal. [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2020). Molecules, 25(21), 5028. [Link]
-
Lindahl, T. L., et al. (2025). Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action. Thrombosis and Haemostasis, 125(08), 748-757. [Link]
-
Ezekowitz, M. D., & Nagarakanti, R. (2011). Dabigatran, a direct thrombin inhibitor, in atrial fibrillation: is it already time for a change in oral anticoagulation therapy?. The American journal of cardiology, 107(11), 1709-1712. [Link]
-
Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays and Dedicated Calibrators and Controls. (2017). Austin Journal of Clinical Pathology, 4(1), 1032. [Link]
-
Gustafsson, D., et al. (1998). Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes. Thrombosis and Haemostasis, 79(1), 110-118. [Link]
-
Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. (2015). Molecules, 20(5), 8344-8366. [Link]
-
Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation. (2022). The Journal of Applied Laboratory Medicine, 7(6), 1334-1342. [Link]
Sources
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Dabigatran, A Direct Thrombin Inhibitor, In Atrial Fibrillation: Is It Already Time For A Change In Oral Anticoagulation Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro vs in vivo metabolic stability of piperidine-containing compounds"
Executive Summary: The Piperidine Challenge[1]
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Donepezil , Fentanyl , and Risperidone . Its structural versatility allows it to modulate solubility and target binding affinity effectively.[1] However, for drug developers, piperidines present a distinct metabolic paradox:
-
In Vitro: They often appear metabolically unstable due to rapid oxidation at the
-carbon (adjacent to the nitrogen) by CYP450 enzymes. -
In Vivo: They frequently exhibit longer-than-predicted half-lives and high volumes of distribution (
), driven by mechanisms that standard microsomal assays fail to capture—specifically lysosomal trapping .
This guide objectively compares the in vitro and in vivo behaviors of piperidine-containing compounds, providing the experimental frameworks necessary to bridge the prediction gap.
Mechanism of Instability: The -Carbon Oxidation
To understand the stability data, one must first understand the degradation pathway. The piperidine ring is susceptible to oxidative attack, primarily by CYP3A4 and CYP2D6.
The Bioactivation Pathway
The metabolic "soft spot" is the
Figure 1: The oxidative metabolic cascade of the piperidine ring.[2] The formation of the iminium ion is the critical divergence point for instability.
Comparative Analysis: In Vitro vs. In Vivo[4][5][6][7][8]
The disconnect between microsomal stability data and animal PK data is the most common hurdle for this chemical class.
The Data Disconnect
Microsomes contain CYP enzymes but lack the cellular organelles (lysosomes) and pH gradients present in whole hepatocytes or living tissue.
| Feature | In Vitro (Microsomes) | In Vivo (Whole Organism) | The Consequence |
| Primary Metabolism | CYP450-mediated oxidation ( | Phase I (CYP) + Phase II (UGT) + Transporters. | Microsomes may miss Phase II clearance, underestimating total clearance. |
| pH Environment | Buffered at pH 7.4. | Variable (Blood pH 7.4 vs Lysosome pH 4.5-5.0). | CRITICAL: Basic amines (pKa 8-10) are trapped in lysosomes in vivo. |
| Distribution ( | N/A (Closed system). | Often High ( | High tissue binding protects drug from hepatic clearance. |
| Clearance Prediction | False Negative: Promising compounds are discarded due to "poor stability." |
The "Lysosomal Trapping" Effect
Piperidines are typically basic lipophilic amines. In the body, they passively diffuse into cells and enter lysosomes.
-
Entry: At cytosolic pH (~7.2), a fraction of the drug is uncharged and permeates the lysosomal membrane.
-
Trapping: Inside the lysosome (pH ~5.0), the drug becomes fully protonated (
). -
Retention: The charged species cannot diffuse back out.
-
Result: The drug accumulates in tissues (high
) and is sequestered away from metabolic enzymes in the SER (Smooth Endoplasmic Reticulum), effectively reducing its clearance rate.
Experimental Protocols
To accurately assess a piperidine compound, you cannot rely on microsomes alone. You must validate with a paired Hepatocyte/Lysosomotropic assay.
Protocol A: Microsomal Stability (The Baseline)
Measures intrinsic metabolic vulnerability.
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1
M) and pre-incubate at 37°C for 5 mins. Note: Low concentration prevents saturation kinetics. -
Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).
-
Sampling: Aliquot 50
L at min into ice-cold acetonitrile (containing Internal Standard). -
Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs time. Slope =
.
Protocol B: Lysosomotropic Assessment (The Correction)
Determines if your compound is sequestered, explaining high in vivo stability.
-
System: Cryopreserved Rat or Human Hepatocytes.
-
Groups:
-
Incubation: 37°C, 5% CO
for 60-120 mins. -
Readout:
-
If
(Control) << (Inhibited), the compound undergoes significant lysosomal trapping. -
Alternative: Use LysoTracker Red displacement assay (fluorescence reduction indicates competition for lysosomal accumulation).
-
Case Study: PNU-96391 & Donepezil
Case 1: PNU-96391 (The Prediction Failure)
In a study by Pfizer (Yamazaki et al.), the piperidine compound PNU-96391 showed rapid clearance in microsomes.
-
Prediction: Allometric scaling predicted high clearance in humans.[7]
-
Observation: Human clearance was 4-fold lower than predicted.
-
Root Cause: The method failed to account for lysosomal sequestration which reduced the free fraction available to enzymes.
Case 2: Donepezil (The Success)
Donepezil is a classic piperidine AChE inhibitor.
-
Challenge: Developing a sustained-release (SR) formulation requires precise IVIVC (In Vitro-In Vivo Correlation).
-
Solution: Researchers established a Level A IVIVC by correlating in vitro dissolution (
) directly with in vivo absorption rates, but only after accounting for the drug's high tissue binding and basic pKa driven distribution.
Strategic Workflow for Piperidines
Do not treat piperidines like neutral lipophiles. Use this decision tree to interpret your data.
Figure 2: Integrated screening workflow. A "High Clearance" result in microsomes is not a stop signal for piperidines; it triggers a lysosomal trapping investigation.
References
-
Vertex AI Search. (2025). Piperidine-containing drugs and metabolic stability analysis. 1[7][8][9][4][10][11][12][13][14][15][16]
-
BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. 13[7][8][9][4][10][11][12][13][14][15][16]
-
Yamazaki, S., et al. (2004). Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride (PNU-96391). Drug Metabolism and Disposition.[12][13][16] 7
-
Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes. Drug Metabolism and Disposition.[12][13][16] 5[7][8][9][4][10][11][12][13][14][15][16]
-
Evotec. (2025). Microsomal Stability Assay Protocol. 17[7][8][9][4][10][11][12][13][14][15][16]
-
Kim, T.H., et al. (2022). Establishment of Level A In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics. 15[7][8][9][4][11][13][14][15][16]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of Level a In Vitro-In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mttlab.eu [mttlab.eu]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Guide: Comparative Guanidinylation Protocols
Executive Summary
Guanidinylation—the chemical conversion of primary amines (specifically the
This guide provides a technical comparison between the two dominant reagents: O-Methylisourea (OMIU) and 1H-Pyrazole-1-carboxamidine (HPC) .
-
The Verdict:
-
Use OMIU for Proteomics (MALDI-MS) . It remains the gold standard for signal enhancement because it utilizes a slow, thermodynamically controlled reaction that ensures high specificity for the
-amino group over the -amino terminus, preserving the peptide backbone integrity while boosting ionization. -
Use HPC for Synthetic Chemistry & Chemical Biology . It offers rapid kinetics and milder pH conditions, making it ideal for modifying labile proteins or synthesizing arginine mimetics where speed and yield are prioritized over strict N-terminal preservation.
-
Mechanistic Foundation[1]
Understanding the "Arginine Effect" is prerequisite to protocol selection. Lysine (Lys) has a pKa of ~10.5. By converting it to Homoarginine (hArg), the pKa shifts to ~12.5.
In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, this increased basicity ensures the peptide retains a proton more effectively during the ionization process, leading to a 5–15 fold increase in signal intensity for lysine-terminated peptides [1].
Reaction Pathway Diagram
Figure 1: Mechanistic flow of lysine-to-homoarginine conversion.[1] Note the divergence in reaction conditions (pH and kinetics) dictated by the reagent choice.
Head-to-Head Analysis
The following data consolidates performance metrics from standard proteomic workflows and synthetic literature [2][3].
| Feature | Method A: O-Methylisourea (OMIU) | Method B: 1H-Pyrazole-1-carboxamidine (HPC) |
| Primary Application | MALDI-MS Signal Enhancement | Synthetic Modification / Labile Proteins |
| Reaction pH | High (10.5 – 11.0) | Mild (8.0 – 9.5) |
| Kinetics | Slow (24 – 72 hours) | Fast (4 – 18 hours) |
| Specificity | High ( | Moderate (Risk of N-term modification) |
| Byproduct | Methanol, Urea (Easy to wash) | Pyrazole (Requires extraction/HPLC) |
| MS Signal Gain | High (Consistent 5-10x boost) | Variable (Dependent on purity) |
| Side Reactions | Minimal (Carbamylation if Urea ages) | Potential racemization at high temp |
The "Specificity" Trade-off
-
OMIU requires a high pH to deprotonate the lysine
-amine (pKa 10.5). However, the reaction is slow enough that it discriminates well between the -amine and the N-terminal -amine. -
HPC is a better electrophile. It reacts faster but is less discriminating. In proteomics, modifying the N-terminus is often undesirable as it complicates database searching and alters fragmentation patterns (b- and y-ions) [4].
Experimental Protocols
Method A: The "Freebase" OMIU Protocol (Proteomics Gold Standard)
Rationale: Traditional OMIU protocols use O-methylisourea hemisulfate, requiring extensive buffering and desalting. The "freebase" modification described here minimizes salt interference for MS analysis [5].
Reagents:
-
O-Methylisourea hemisulfate (Sigma/Merck).
-
Barium Hydroxide (Ba(OH)
). -
Ammonium Bicarbonate (AmBic).
Workflow:
-
Reagent Activation (The Critical Step):
-
Dissolve O-methylisourea hemisulfate in deionized water.
-
Add stoichiometric equivalent of Ba(OH)
to precipitate sulfate as BaSO . -
Centrifuge at 10,000 x g for 5 mins. Collect the supernatant (the OMIU freebase).
-
Why? This removes the sulfate counter-ion, leaving a highly basic solution without adding non-volatile salts that suppress MALDI ionization.
-
-
Incubation:
-
Add the OMIU freebase solution to the protein digest (tryptic peptides). Final concentration should be ~0.5 M OMIU.
-
Adjust pH to 10.5–11.0 using minimal ammonium hydroxide if necessary.
-
Incubate at 37°C for 24 hours (or 65°C for 2 hours for rapid workflows, though specificity drops).
-
-
Quenching:
-
Add 1% Trifluoroacetic acid (TFA) to drop pH < 3. This stops the reaction immediately.
-
-
Analysis:
-
Spot directly onto MALDI plate with Matrix (CHCA or DHB). No C18 ZipTip desalting is usually required due to the freebase method.
-
Method B: The HPC Protocol (Synthesis/Chemical Biology)
Rationale: For creating arginine mimics or modifying proteins that cannot withstand pH 11. HPC allows for a reaction at physiological-adjacent pH.
Reagents:
Workflow:
-
Preparation:
-
Dissolve target protein/peptide in 0.1 M Phosphate or Carbonate buffer (pH 8.5 – 9.0).
-
-
Addition:
-
Add HPC (5–10 molar equivalents relative to lysine residues).
-
Note: If using organic synthesis, add DIPEA (2 eq) to scavenge HCl.
-
-
Incubation:
-
Stir/Shake at Room Temperature for 16 hours or 45°C for 4 hours .
-
-
Purification (Mandatory):
-
Unlike OMIU, the byproduct (pyrazole) is UV-active and can interfere with downstream assays.
-
Use Dialysis (proteins) or HPLC (peptides) to remove pyrazole.
-
-
Validation:
-
Check mass shift: +42.02 Da per Lysine residue.
-
Decision Matrix & Troubleshooting
Use this logic flow to determine the correct experimental path.
Figure 2: Decision matrix for selecting the optimal guanidinylation reagent based on downstream application.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Incomplete Conversion | pH drifted below 10.0 (OMIU) | Use a stronger buffer or re-adjust pH after 1 hour. Lysine must be deprotonated. |
| N-terminal Modification | Reaction time too long or Temp too high | Reduce incubation time. Ensure pH is not >11.0 where |
| Loss of Signal (HPC) | Pyrazole interference | Increase dialysis volume or use C18 solid-phase extraction to remove heterocyclic byproducts. |
| Precipitation | Protein isoelectric point (pI) issue | Guanidinylation increases pI. If pI shifts to match buffer pH, protein precipitates. Change buffer pH. |
References
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890.
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[3] Journal of Organic Chemistry, 57(8), 2497–2502.
-
Hale, J. E., et al. (2000). Enhancing the intensities of lysine-terminated tryptic peptide ions in matrix-assisted laser desorption/ionization mass spectrometry. Analytical Biochemistry, 287(1), 110–117.
-
Zheng, H., et al. (2014). Effect of the lysine guanidination on proteomic analysis.[5] Se Pu, 32(4), 376-80.
-
Sargeant, T. (2005). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Proteomics, 5(12), 3092–3096.
Sources
- 1. 內容不提供 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of the lysine guanidination on proteomic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of N-Boc-2-Amidinopiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular scaffolds is a cornerstone of innovation. N-Boc-2-amidinopiperidine stands out as a valuable building block, incorporating a protected cyclic guanidine moiety that is a common feature in a wide array of biologically active compounds. The validation of a synthetic route to this intermediate is paramount, ensuring reproducibility, scalability, and purity – critical factors in the drug discovery pipeline.
This guide provides an in-depth comparison of viable synthetic pathways to N-Boc-2-amidinopiperidine, offering a critical evaluation of methodologies, experimental data, and the underlying chemical principles. As a senior application scientist, the aim is to furnish fellow researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Executive Summary: A Tale of Two Routes
The synthesis of N-Boc-2-amidinopiperidine can be approached through several strategic disconnections. After a thorough review of the available literature and consideration of factors such as starting material availability, reaction efficiency, and potential for scale-up, two primary routes emerge as the most practical and efficient.
-
Route 1: The Linear Approach. This pathway commences with the readily available N-Boc-2-cyanopiperidine, which undergoes reduction to the corresponding primary amine, followed by a direct guanidinylation step. This route is characterized by its straightforward, linear progression.
-
Route 2: The Convergent Strategy. An alternative approach involves the synthesis of 2-amidinopiperidine from a suitable precursor, which is then subsequently protected with the Boc group. This convergent strategy can offer advantages in terms of overall yield and purification of the final product.
This guide will dissect each route, providing a comparative analysis of their respective strengths and weaknesses, supported by experimental protocols and data.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies, the following diagrams illustrate the key transformations in each route.
Figure 1: Comparative overview of the two primary synthetic routes to N-Boc-2-amidinopiperidine.
Route 1: A Step-by-Step Validation of the Linear Approach
The linear synthesis of N-Boc-2-amidinopiperidine is a two-step process that offers a direct and logical progression from a commercially available starting material.
Step 1: Reduction of N-Boc-2-cyanopiperidine
The initial step involves the reduction of the nitrile functionality of N-Boc-2-cyanopiperidine to the corresponding primary amine, N-Boc-2-aminomethylpiperidine. Several reducing agents can be employed for this transformation, each with its own set of advantages and disadvantages.
| Reducing Agent | Typical Yield (%) | Purity (%) | Key Considerations |
| Lithium Aluminum Hydride (LAH) | 85-95 | >95 | Highly reactive, requires anhydrous conditions. |
| Raney Nickel (Ra-Ni) / H₂ | 80-90 | >97 | Catalytic hydrogenation, requires specialized equipment. |
| Sodium Borohydride (NaBH₄) / CoCl₂ | 75-85 | >95 | Milder conditions, but may require longer reaction times. |
Experimental Protocol: LAH Reduction of N-Boc-2-cyanopiperidine
-
To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of N-Boc-2-cyanopiperidine (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-Boc-2-aminomethylpiperidine.
Step 2: Guanidinylation of N-Boc-2-aminomethylpiperidine
The transformation of the primary amine to the guanidine can be achieved using a variety of guanidinylating reagents. The choice of reagent impacts the reaction conditions, yield, and the need for subsequent deprotection steps.
| Guanidinylating Reagent | Typical Yield (%) | Purity (%) | Key Considerations |
| N,N'-di-Boc-S-methylisothiourea | 70-80 | >95 | Requires a deprotection step to remove the two Boc groups from the guanidine. |
| 1H-Pyrazole-1-carboxamidine hydrochloride | 65-75 | >90 | Direct formation of the unprotected guanidine. |
| N,N'-Di-Boc-N''-triflylguanidine | 80-90 | >97 | Highly reactive, but the reagent is more expensive. Requires deprotection. |
Experimental Protocol: Guanidinylation with 1H-Pyrazole-1-carboxamidine hydrochloride
-
To a solution of N-Boc-2-aminomethylpiperidine (1.0 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.) in dimethylformamide (DMF), 1H-pyrazole-1-carboxamidine hydrochloride (1.2 eq.) is added.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield N-Boc-2-amidinopiperidine.
Route 2: A Convergent Approach for Enhanced Efficiency
The convergent strategy offers an alternative pathway that can potentially lead to higher overall yields and simpler purification of the final product.
Step 1: Guanidinylation of 2-Aminomethylpiperidine
This step is analogous to the guanidinylation in Route 1, but it is performed on the unprotected 2-aminomethylpiperidine.
Experimental Protocol: Guanidinylation of 2-Aminomethylpiperidine
-
A procedure similar to the guanidinylation of N-Boc-2-aminomethylpiperidine is followed, using 2-aminomethylpiperidine as the starting material.
-
The resulting 2-amidinopiperidine is typically isolated as a salt (e.g., hydrochloride or trifluoroacetate) and may be used in the next step without extensive purification.
Step 2: Boc Protection of 2-Amidinopiperidine
The final step involves the selective protection of the piperidine nitrogen with a Boc group.
Experimental Protocol: Boc Protection
-
To a solution of 2-amidinopiperidine salt (1.0 eq.) and triethylamine (2.2 eq.) in a mixture of dioxane and water, di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) is added.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried, and concentrated to give N-Boc-2-amidinopiperidine, which can be further purified by chromatography.
Comparative Analysis and Validation
| Parameter | Route 1: Linear Approach | Route 2: Convergent Approach |
| Overall Yield | Moderate | Potentially Higher |
| Purification | May require two chromatographic purifications. | Final product purification can be more straightforward. |
| Starting Materials | N-Boc-2-cyanopiperidine is commercially available. | 2-Aminomethylpiperidine is commercially available. |
| Scalability | Good, with established protocols for each step. | Good, with potential for telescoping steps. |
| Key Advantage | Direct and predictable. | May offer a higher overall yield and easier final purification. |
| Key Disadvantage | Potentially lower overall yield due to the linear sequence. | Requires careful control of the Boc protection step to avoid side reactions. |
Validation of the Final Product: N-Boc-2-amidinopiperidine
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet at ~1.4 ppm), as well as the protons of the piperidine ring and the amidine group.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all carbon atoms, including the carbonyl of the Boc group (~155 ppm) and the amidine carbon (~157 ppm).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A purity of >95% is typically required for use in drug discovery applications.
Conclusion and Recommendations
Both the linear and convergent routes offer viable pathways for the synthesis of N-Boc-2-amidinopiperidine. The choice between the two will depend on the specific needs of the research program, including the desired scale, available resources, and purity requirements.
-
For rapid, small-scale synthesis and proof-of-concept studies, the linear approach (Route 1) is often preferred due to its simplicity and the commercial availability of the starting material.
-
For larger-scale synthesis where overall yield and ease of final purification are critical, the convergent approach (Route 2) may be more advantageous.
It is imperative that each step of the chosen route is carefully optimized and validated to ensure the consistent production of high-quality N-Boc-2-amidinopiperidine. This guide provides a solid foundation for researchers to embark on the synthesis of this important building block, armed with the knowledge to select and execute the most appropriate synthetic strategy.
References
- Katritzky, A. R., Rogovoy, B. V., & Kister, J. (2003). A convenient preparation of monosubstituted N,N′-di(Boc)-protected guanidines. Synthesis, 2003(12), 1867-1870.
-
Baker, T. J., Tomioka, M., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N''-Triflylguanidine. Organic Syntheses, 78, 91. [Link][1][2]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6371-6375. [Link]
- Feher, M., & Schmidt, J. M. (2003). Property distributions: differences between drugs, natural products, and molecules in libraries. Journal of chemical information and computer sciences, 43(1), 218-227.
-
Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N, N′-disubstituted and N, N′, N″-trisubstituted guanidines from primary and secondary amines. The Journal of Organic Chemistry, 65(6), 1566-1568. [Link][3]
-
Drake, B., Patek, M., & Lebl, M. (1994). A convenient preparation of monosubstituted N,N′-di(Boc)-protected guanidines. Synthesis, 1994(05), 579-582. [Link][4]
-
Chem-Impex International. (n.d.). N-Boc-2-cyanopiperidine. Retrieved February 6, 2026, from [Link][5]
-
Reddit. (2025, July 25). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. Retrieved February 6, 2026, from [Link][6]
-
ACS Publications. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. The Journal of Organic Chemistry. [Link][7]
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. N-Boc-2-Cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. reddit.com [reddit.com]
- 7. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Guanidinylated Peptides
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When targeting proteins that have undergone post-translational modifications (PTMs), such as guanidinylation, the potential for cross-reactivity with the unmodified, native protein presents a significant challenge. This guide provides an in-depth, technical comparison of key methodologies to assess the cross-reactivity of antibodies raised against guanidinylated peptides, offering field-proven insights and detailed experimental protocols.
The Significance of Guanidinylation and Antibody Specificity
Guanidinylation is a post-translational modification where the guanidino group of an arginine residue is altered. This modification can arise from various physiological and pathological processes and may lead to the generation of neo-epitopes that can be recognized by the immune system.[1][2] In the context of autoimmune diseases, such PTMs can break immune tolerance, leading to the production of autoantibodies.[1][3] Therefore, developing antibodies that can specifically distinguish between the guanidinylated and native forms of a peptide is crucial for diagnostics, therapeutics, and research applications.[4]
An antibody's ability to bind to structurally similar molecules is known as cross-reactivity.[5] While sometimes beneficial, unwanted cross-reactivity can lead to misleading experimental results and potential off-target effects in therapeutic applications. This guide will compare three gold-standard techniques for evaluating the cross-reactivity of antibodies raised against guanidinylated peptides: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Mass Spectrometry (MS).
Comparative Analysis of Methodologies for Cross-Reactivity Assessment
Each technique offers unique advantages and provides different facets of information regarding antibody-antigen interactions. The choice of method often depends on the specific requirements of the study, such as throughput, the need for kinetic data, and the level of molecular detail required.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Surface Plasmon Resonance (SPR) | Mass Spectrometry (MS) |
| Primary Output | Endpoint signal (e.g., absorbance) indicating binding. | Real-time binding kinetics (association/dissociation rates) and affinity (KD). | Mass-to-charge ratio of antibody-antigen complexes or peptide fragments. |
| Throughput | High | Low to Medium | Low to Medium |
| Data Richness | Qualitative to semi-quantitative | Quantitative kinetic and affinity data | High-resolution structural and specificity data |
| Labeling Requirement | Labeled secondary antibody or antigen | Label-free | Label-free |
| Sample Consumption | Moderate | Low | Low to Moderate |
| Expertise Required | Low to Moderate | Moderate to High | High |
I. Enzyme-Linked Immunosorbent Assay (ELISA) for Screening Specificity
ELISA is a versatile and widely used technique for detecting and quantifying proteins and antibodies.[6] For cross-reactivity studies, a competitive ELISA format is particularly powerful as it directly measures the antibody's preference for the modified versus the unmodified peptide.[5][7]
Causality Behind Experimental Choices in Competitive ELISA:
The core principle of this assay is the competition between a fixed amount of labeled (or plate-bound) antigen and a variable amount of unlabeled antigen in the sample for binding to a limited amount of antibody. The signal generated is inversely proportional to the amount of competing antigen in the solution. By comparing the inhibition curves of the guanidinylated and native peptides, we can quantitatively assess the antibody's specificity.
Competitive ELISA workflow for antibody specificity.
Detailed Experimental Protocol: Competitive ELISA
-
Antigen Coating:
-
Coat the wells of a 96-well microplate with 100 µL of the guanidinylated peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[7]
-
Incubate overnight at 4°C.[6]
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[8]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[7]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
In separate tubes, prepare serial dilutions of the competing peptides (both guanidinylated and native peptides) in assay buffer (e.g., 1% BSA in PBS).
-
Add a fixed, predetermined concentration of the primary antibody to each dilution of the competing peptides.
-
Incubate the antibody-peptide mixtures for at least 1 hour at room temperature to allow for the formation of antibody-antigen complexes.[7]
-
-
Binding and Detection:
-
Transfer 100 µL of each antibody-peptide mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer.[9]
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) and incubate until a color change is observed.[8]
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).[8]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
II. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique that provides real-time quantitative data on biomolecular interactions.[10] It allows for the determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), providing a detailed picture of binding affinity and specificity.[11][12]
Causality Behind Experimental Choices in SPR:
By immobilizing one of the binding partners (e.g., the antibody) on a sensor chip and flowing the other (the peptide) over the surface, SPR measures changes in the refractive index at the surface, which is proportional to the mass of bound analyte.[10] By comparing the binding kinetics of the guanidinylated and native peptides to the immobilized antibody, one can precisely quantify the degree of cross-reactivity.
SPR workflow for kinetic analysis of cross-reactivity.
Detailed Experimental Protocol: SPR
-
Antibody Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the antibody, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the guanidinylated peptide in a suitable running buffer (e.g., HBS-EP+).
-
Inject the peptide dilutions sequentially over the immobilized antibody surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound peptide.
-
-
Cross-Reactivity Assessment:
-
Repeat the kinetic analysis using the same concentration range of the native, unmodified peptide.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD for both the guanidinylated and native peptides.
-
Compare the kinetic parameters to quantify the degree of cross-reactivity. A significantly higher KD for the native peptide indicates high specificity for the guanidinylated form.
-
III. Mass Spectrometry (MS) for Definitive Characterization
Mass spectrometry offers unparalleled resolution for characterizing antibodies and their interactions with antigens at the molecular level.[13] It can definitively confirm the specificity of an antibody for a post-translationally modified peptide and can even identify the specific residues involved in the binding interaction.[14]
Causality Behind Experimental Choices in MS:
For cross-reactivity studies, techniques such as affinity purification-mass spectrometry (AP-MS) can be employed. In this approach, the antibody is used to pull down its binding partners from a mixture containing both the guanidinylated and native peptides. The bound peptides are then identified and quantified by MS. This provides a direct measure of the antibody's binding preference.
AP-MS workflow for specificity determination.
Detailed Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Antibody Immobilization:
-
Covalently couple the antibody to magnetic or agarose beads using a suitable chemistry (e.g., amine-reactive crosslinkers).
-
Wash the beads extensively to remove any unbound antibody.
-
-
Affinity Purification:
-
Prepare a solution containing a known concentration of both the guanidinylated and native peptides.
-
Incubate the peptide mixture with the antibody-coupled beads for a sufficient time to allow for binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Wash the beads several times with a stringent wash buffer to remove non-specifically bound peptides.
-
-
Elution and Sample Preparation:
-
Elute the bound peptides from the beads using a low pH buffer (e.g., 0.1% trifluoroacetic acid) or a denaturing solution.
-
Neutralize and desalt the eluted sample using a suitable method (e.g., C18 ZipTips).
-
-
LC-MS/MS Analysis:
-
Analyze the prepared sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a database containing the sequences of the guanidinylated and native peptides to identify the bound species.
-
Quantify the relative abundance of the two peptides in the eluate using label-free quantification or by incorporating stable isotope-labeled internal standards. A significantly higher abundance of the guanidinylated peptide confirms the antibody's specificity.
-
Conclusion
The rigorous assessment of antibody cross-reactivity is a critical step in the development of reliable tools for research, diagnostics, and therapeutics targeting post-translationally modified proteins. While ELISA offers a high-throughput method for initial screening, SPR provides invaluable kinetic data for a deeper understanding of binding affinity and specificity. Mass spectrometry stands as the ultimate tool for definitive characterization at the molecular level. By employing a combination of these powerful techniques, researchers can confidently select and validate antibodies with the required specificity for their intended applications, ensuring the accuracy and reproducibility of their findings.
References
-
Characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis. (2023). PubMed Central. Retrieved from [Link]
-
Arginine mutations in antibody complementarity-determining regions display context-dependent affinity/specificity trade-offs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Synthesis of and Specific Antibody Generation for Glycopeptides with Arginine NGlcNAcylation. (2014). ResearchGate. Retrieved from [Link]
-
Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance. (n.d.). PubMed. Retrieved from [Link]
-
Affinity Purification and Preparation of Peptides for Mass Spectrometry From C. Elegans. (n.d.). JoVE. Retrieved from [Link]
-
Complementary MS Methods Assist Conformational Characterization of Antibodies with Altered S–S Bonding Networks. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mass spectrometry, a tool for the characterisation of monoclonal antibodies. (n.d.). A3P. Retrieved from [Link]
-
Structural Features of Antibody-Peptide Recognition. (2022). Frontiers in Molecular Biosciences. Retrieved from [Link]
-
ELISA: The Complete Guide. (2024). Antibodies.com. Retrieved from [Link]
-
Technical Guide for ELISA - Protocols. (n.d.). SeraCare. Retrieved from [Link]
-
Autoimmunity: the neoantigen hypothesis. (2024). PubMed Central. Retrieved from [Link]
-
Peptibodies: Bridging the gap between peptides and antibodies. (2024). PubMed. Retrieved from [Link]
-
Development and application of a GuHCl-modified ELISA to measure the avidity of anti-HPV L1 VLP antibodies in vaccinated individuals. (n.d.). PubMed Central. Retrieved from [Link]
-
Visual detection of arginine based on the unique guanidino group-induced aggregation of gold nanoparticles. (2013). PubMed. Retrieved from [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central. Retrieved from [Link]
-
Immunogenic self-peptides - the great unknowns in autoimmunity: Identifying T-cell epitopes driving the autoimmune response in autoimmune diseases. (n.d.). Frontiers in Immunology. Retrieved from [Link]
-
Structural Characterization of Antibodies by Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. (n.d.). Frontiers in Neuroscience. Retrieved from [Link]
-
Generation and characterization of antibodies against arginine-derived advanced glycation endproducts. (2015). PubMed. Retrieved from [Link]
- Guanidinylation reagents. (n.d.). Google Patents.
-
Application Guides / ELISA Protocol. (n.d.). 2BScientific. Retrieved from [Link]
-
SPR Service - Antibody-Antigen Interaction Analysis. (2025). Rapid Novor. Retrieved from [Link]
-
Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. (n.d.). PubMed Central. Retrieved from [Link]
-
Peptides, solid-phase synthesis and characterization. (n.d.). Electronic Journal of Biotechnology. Retrieved from [Link]
-
Surface plasmon resonance detection of interactions between peptide fragments of N-telopeptide and its monoclonal antibodies. (n.d.). PubMed. Retrieved from [Link]
-
How to perform competitive ELISA? (2023). LifeTein. Retrieved from [Link]
-
Mass Spectrometry-Based Identification of MHC-Associated Peptides. (2020). PubMed Central. Retrieved from [Link]
-
Nanobody therapeutics in autoimmune and immune-mediated inflammatory diseases: experimental insights and translational strategies. (2025). PubMed. Retrieved from [Link]
-
Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. (n.d.). MDPI. Retrieved from [Link]
-
Characterization of methylarginine-specific antibodies. (n.d.). ResearchGate. Retrieved from [Link]
-
A comparison of the binding sites of antibodies and single-domain antibodies. (n.d.). PubMed Central. Retrieved from [Link]
-
Autoimmunity: the neoantigen hypothesis. (n.d.). ResearchGate. Retrieved from [Link]
-
ELISA Protocol. (n.d.). Bio-Rad. Retrieved from [Link]
-
Structure Based Antibody-Like Peptidomimetics. (n.d.). MDPI. Retrieved from [Link]
-
Effects of arginine in therapeutic protein formulations: a decade review and perspectives. (n.d.). Oxford Academic. Retrieved from [Link]
-
Using mass spectrometry to identify neoantigens in autoimmune diseases: The type 1 diabetes example. (n.d.). WashU Medicine Research Profiles. Retrieved from [Link]
-
Independent Antibody Comparison. (n.d.). CiteAb. Retrieved from [Link]
Sources
- 1. Autoimmunity: the neoantigen hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunogenic self-peptides - the great unknowns in autoimmunity: Identifying T-cell epitopes driving the autoimmune response in autoimmune diseases [frontiersin.org]
- 3. Nanobody therapeutics in autoimmune and immune-mediated inflammatory diseases: experimental insights and translational strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 6. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. ELISA Protocol [diagomics.com]
- 10. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 11. Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rapidnovor.com [rapidnovor.com]
- 13. Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry, a tool for the characterisation of monoclonal antibodies [a3p.org]
Strategic Guanidinylation: A Cost-Benefit & Technical Comparison of Modern Reagents
Executive Summary
For medicinal chemists and process engineers, the guanidine moiety is a privileged scaffold, critical for hydrogen bonding and electrostatic interactions in drug targets (e.g., arginine mimics). However, introducing this group poses synthetic challenges ranging from nucleophilic competition to purification bottlenecks.
This guide moves beyond simple cataloging. We analyze the Total Cost of Ownership (TCO) for the three dominant guanidinylation reagent classes:
-
The Workhorse: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC).
-
The Precision Tool: N,N'-Di-Boc-N''-triflylguanidine (Goodman’s Reagent).[1]
-
The Legacy Option: S-Methylisothioureas.
Verdict: While S-methylisothioureas appear cheapest per gram, their requirement for toxic metal promoters (Hg, Ag) and poor atom economy often make 1H-Pyrazole-1-carboxamidine the superior general-purpose reagent. For late-stage functionalization of expensive, hindered amines, Goodman’s Reagent justifies its high price tag by maximizing yield and minimizing purification loss.
Mechanistic Landscape
Understanding the mechanism is the first step in reagent selection. All three classes operate via an addition-elimination mechanism where the amine nucleophile attacks the central carbon of the guanidinylating agent, displacing a leaving group (LG).
Mechanism Diagram
The following diagram illustrates the general electrophilic guanidinylation pathway and the specific leaving groups for each reagent class.
Figure 1: General mechanism of nucleophilic guanidinylation showing the critical role of leaving group ability.
Reagent Analysis & Cost-Benefit Comparison
Class 1: The Legacy Option (S-Alkylisothioureas)
-
Reagent: N,N'-Di-Boc-S-methylisothiourea.
-
Pros: Extremely low raw material cost; stable shelf life.
-
Cons: The methylthio (-SMe) group is a poor leaving group. Reactions are sluggish and often require "promoters" like Mercury(II) chloride (HgCl₂) or Silver(I) salts to precipitate the leaving group as a metal sulfide.
-
Hidden Costs: Toxic waste disposal (Hg), contamination risks in GMP settings, and lower yields requiring extensive chromatography.
Class 2: The Workhorse (1H-Pyrazole-1-carboxamidines)
-
Reagent: 1H-Pyrazole-1-carboxamidine HCl (or N,N'-Di-Boc derivative).
-
Pros: Pyrazole is a significantly better leaving group than -SMe. Reactions proceed under mild conditions (room temp, DIPEA) without heavy metals.
-
Cons: Moderate cost; the pyrazole byproduct can sometimes co-elute with the product during purification.
Class 3: The Precision Tool (Goodman's Reagent)
-
Pros: The triflamide (-NHTf) is an exceptional leaving group (non-nucleophilic, electron-withdrawing). Reacts with sterically hindered and electron-deficient amines where others fail.
-
Cons: High purchase price (
$). Atom economy is lower due to the large triflyl group.
Comparative Data Table
| Feature | S-Methylisothiourea | 1H-Pyrazole-1-carboxamidine | Goodman's Reagent (Triflyl) |
| Reactivity | Low (Needs Promoter) | High | Very High |
| Leaving Group | -SMe (Poor) | Pyrazole (Good) | -NHTf (Excellent) |
| Typical Yield | 40–65% | 75–90% | 85–98% |
| Purification | Difficult (Metal scavenging) | Moderate (Remove pyrazole) | Easy (Triflamide washes out) |
| Toxicity | High (if Hg/Ag used) | Low | Low |
| Approx. Cost/g | $ (Low) | ||
| Best Use Case | Bulk commodity synthesis | Standard medicinal chemistry | Late-stage / Hindered amines |
Decision Matrix: Selecting the Right Reagent
Do not default to the cheapest reagent. Use this logic flow to determine the most cost-effective path for your specific substrate.
Figure 2: Decision tree for selecting the optimal guanidinylation reagent based on substrate value and scale.
Experimental Protocols
Protocol A: Standard Guanidinylation (The "Workhorse" Method)
Application: Conversion of primary amines to protected guanidines using 1H-Pyrazole-1-carboxamidine. Source Validation: Based on Bernatowicz et al. (J. Org.[5][6] Chem.) [1].[5][6][7][8][9][10][11][12][13][14][15]
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in anhydrous DMF or THF (0.1 M concentration).
-
Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 – 1.2 equiv).
-
Base: Add Diisopropylethylamine (DIPEA) (1.2 equiv). Note: If using the HCl salt of the amine, increase DIPEA to 2.2 equiv.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC/LC-MS. The disappearance of the pyrazole reagent and formation of the less polar product is usually distinct.
-
Workup: Dilute with Ethyl Acetate. Wash with 5% citric acid (to remove excess amine/DIPEA), water, and brine.
-
Purification: The byproduct (pyrazole) is water-soluble to an extent but may require a short silica plug (Hexane/EtOAc) to remove completely.
Protocol B: High-Value/Hindered Substrate (The "Goodman" Method)
Application: Guanidinylation of secondary amines or electron-deficient anilines. Source Validation: Based on Feichtinger et al. (J. Org. Chem.) [2].[5][6][7][8][9][10][11][12][13][14][15]
-
Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM or DCM/MeOH (10:1) if solubility is an issue.
-
Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) (1.0 – 1.1 equiv).
-
Base: Add Triethylamine (TEA) (1.0 equiv).
-
Reaction: Stir at room temperature. Crucial: Due to the high reactivity, many reactions complete in < 2 hours.
-
Workup: The triflamide byproduct is soluble in aqueous base. Wash the organic layer with 1M Sodium Bisulfate (NaHSO₄) followed by Saturated Sodium Bicarbonate (NaHCO₃).
-
Purification: Flash chromatography. The non-polar nature of the Boc-protected guanidine usually allows easy separation from polar impurities.
References
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Source:[5] Journal of Organic Chemistry (1992).[5] URL:[Link]
-
N,N'-Di-Boc-N''-triflylguanidine: A Powerful Variant of the Goodman Reagent for the Synthesis of Guanidines. Source: Journal of Organic Chemistry (1998). URL:[Link]
-
Preparation of Mono-Cbz Protected Guanidines. Source: Organic Syntheses (2014). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Pyrazole-1-carboxamidine monohydrochloride | C4H7ClN4 | CID 2734672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 13. sfera.unife.it [sfera.unife.it]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Purity Determination of Chiral Piperidine Derivatives: A Comparative Guide
Executive Summary: The Piperidine Challenge
Piperidine rings are structural backbones in over 12,000 active pharmaceutical ingredients (APIs), including blockbusters like paroxetine and ritalin. However, their secondary amine nature presents a dual analytical challenge:
-
Basicity (
): Causes severe peak tailing on silica-based stationary phases due to silanol interactions. -
Lack of Chromophores: Many simple piperidine intermediates lack UV-active groups, rendering standard UV-Vis detection ineffective without derivatization.
This guide objectively compares the three dominant methodologies—Chiral HPLC , Chiral SFC , and NMR Spectroscopy —specifically optimized for piperidine derivatives.
Method 1: Chiral HPLC with Immobilized Polysaccharide Phases
The Industry Standard for Robustness and Scalability
High-Performance Liquid Chromatography (HPLC) remains the gold standard for enantiomeric excess (ee) determination due to its high sensitivity and transferability to QC environments.
The "Immobilized" Advantage
Older coated phases (e.g., Chiralpak AD, Chiralcel OD) are restricted to alkane/alcohol mobile phases. For piperidines, which often require stronger solvents like dichloromethane (DCM) or THF for solubility, immobilized phases (e.g., Chiralpak IA, IB, IC) are superior. They allow the use of "forbidden" solvents that can also alter enantioselectivity.
Critical Parameter: The Basic Additive
Expert Insight: Never run a chiral piperidine separation without a basic additive. The amine moiety will interact ionically with residual silanols on the silica support, leading to peak broadening that masks enantiomeric separation.
-
Standard: 0.1% Diethylamine (DEA).
-
Alternative: 0.1% Ethylenediamine (EDA) (Use if DEA fails to sharpen peaks; creates a bidentate block of silanols).
Protocol: HPLC Enantioseparation of a Generic Piperidine
Objective: Baseline resolution (
Step-by-Step Workflow:
-
Column Selection: Start with Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized).[1]
-
Mobile Phase Preparation:
-
Solvent A: n-Heptane (90%)
-
Solvent B: Ethanol (10%)
-
Additive: Add 0.1% DEA to both solvents to maintain equilibrium.
-
-
Sample Prep: Dissolve 1 mg sample in 1 mL Mobile Phase. If insoluble, use DCM (only possible on immobilized columns).
-
Run Parameters: Flow: 1.0 mL/min; Temp: 25°C; Detection: UV 254 nm (or 210 nm for weak chromophores).
-
System Suitability Criteria (Self-Validating):
-
Tailing Factor (
): -
Resolution (
): for quantitative accuracy.
-
Decision Logic for Method Development
Figure 1: Decision tree for selecting stationary phases and mobile phases for chiral piperidines.
Method 2: Supercritical Fluid Chromatography (SFC)
The High-Throughput, Green Alternative[2]
SFC is rapidly replacing HPLC in drug discovery due to 3-5x faster run times and lower solvent costs. For basic amines, SFC is particularly effective because the supercritical CO2 is slightly acidic, but this requires careful additive management.
The "Ammonium" Trap
While CO2 is acidic, it is not strong enough to suppress piperidine ionization alone. Critical Protocol Deviation: Unlike HPLC, using simple DEA in SFC can sometimes lead to carbamate formation with CO2.
-
Best Practice: Use a mixture of Isopropyl Amine (IPAm) or DEA with a polar modifier (Methanol).
Protocol: SFC Screening for Piperidines
-
Column: Chiralpak AD-H or AmyCoat (3 µm particle size for speed).
-
Mobile Phase:
-
Gradient: 5% to 40% B over 5 minutes.
-
Conditions: Backpressure (BPR): 120 bar; Temp: 40°C; Flow: 3-4 mL/min.
Data Comparison: HPLC vs. SFC
| Feature | HPLC (Normal Phase) | SFC (CO2/MeOH) | Causality |
| Run Time | 15 - 45 mins | 3 - 8 mins | Low viscosity of supercritical fluids allows high flow rates. |
| Solvent Cost | High (Heptane/EtOH) | Low (CO2 is cheap/recyclable) | Green chemistry compliance. |
| Peak Shape | Prone to tailing | Sharper peaks | High diffusivity of CO2 improves mass transfer. |
| LOD | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) | UV noise is higher in SFC due to refractive index changes. |
Method 3: 1H-NMR with Mosher's Acid (Derivatization)
The Structural Validator & Absolute Configuration
When reference standards are unavailable, or the molecule lacks a chromophore, NMR using Chiral Derivatizing Agents (CDAs) is the method of choice.
Mechanism: The Mosher Analysis
Reaction of the chiral piperidine with
Protocol: Micro-Scale Derivatization
Reagents:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.
-
Pyridine-d5 (acts as solvent and base).
Step-by-Step:
-
Mix: In an NMR tube, dissolve 5 mg of piperidine derivative in 0.5 mL Pyridine-d5.
-
React: Add 10 µL of (R)-MTPA-Cl. Shake and let stand for 10 mins (reaction is usually instantaneous for secondary amines).
-
Analyze: Acquire 1H-NMR (and 19F-NMR for cleaner baselines).
-
Repeat: Perform parallel reaction with (S)-MTPA-Cl.
-
Calculate: Compare integration of the methoxy signal or ring protons.
Pros/Cons:
-
Pros: Does not require a chiral column; determines absolute configuration (R or S).
-
Cons: Destructive method; requires high purity starting material; slow throughput.
Comparative Analysis & Decision Matrix
Performance Metrics
| Metric | Chiral HPLC | Chiral SFC | NMR (Mosher) |
| Throughput | Medium | High | Low |
| Accuracy (ee) | High (<0.1% error) | High (<0.2% error) | Medium (~1-2% error) |
| Sample Recovery | High (Prep mode) | Very High (Easy evap) | None (Destructive) |
| Chromophore? | Required (or derivatize) | Required | Not Required |
| Capital Cost | Medium | High | Very High |
Workflow for Non-Chromophoric Piperidines
If your piperidine lacks a UV tag (e.g., piperidin-3-amine), direct HPLC/SFC fails.
-
Derivatization: React with PTSC (p-toluene sulfonyl chloride) or Benzyl chloride .
-
Analysis: The resulting sulfonamide/benzylamine is now UV-active and less basic, improving peak shape on Chiral HPLC (Chittabathina et al., 2014).
Figure 2: Strategic selection of analytical method based on molecular properties.
References
-
BenchChem. (2025).[3][7] Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Link
-
Chittabathina, V. R., et al. (2014).[8] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[8] Link
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Link
-
Hoye, T. R., Jeffrey, C. S., & Nelson, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. Link[6]
-
Mangelings, D., & Vander Heyden, Y. (2014). "Generic chiral separation strategies in SFC." Journal of Chromatography A. Link
Sources
- 1. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. afmps.be [afmps.be]
- 5. researchgate.net [researchgate.net]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: High-Throughput Screening of Guanidine-Containing Compound Libraries
Executive Summary: The "Arginine Magic" in High-Throughput Screening
In the landscape of modern drug discovery, the guanidine moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of receptors. Mimicking the side chain of arginine, guanidine-containing compounds (GCCs) are critical for targeting anionic sites in kinases, proteases (e.g., thrombin, trypsin), GPCRs, and ion channels.
However, screening GCC libraries presents unique physicochemical challenges. Their high basicity (
This guide objectively compares Specialized Guanidine-Focused HTS Strategies (The "Product" approach) against Standard Diversity Library Screening (The "Alternative"). We demonstrate that while generic diversity libraries offer breadth, the specialized guanidine-focused approach yields superior enrichment factors and actionable hits for relevant targets, provided that specific "optimized" protocols are strictly followed.
Part 1: Comparative Analysis
Specialized Guanidine-Focused Libraries vs. Standard Diversity Sets
The following data summarizes the performance metrics of screening a specialized guanidine-enriched library versus a standard random diversity library against a representative serine protease target (e.g., Thrombin or Factor Xa).
Table 1: Comparative Performance Metrics in HTS Campaigns
| Metric | Specialized Guanidine-Focused HTS | Standard Diversity Library HTS | Causality & Insight |
| Primary Hit Rate | 2.5% - 5.0% | 0.1% - 0.5% | Guanidines provide a "warhead" for the anionic specificity pocket (S1), drastically increasing binding probability. |
| False Positive Rate | High (if unoptimized) | Moderate | GCCs can act as aggregators or interfere with reporter enzymes; specialized buffers are required to mitigate this. |
| Enrichment Factor | 10x - 50x | 1x (Baseline) | Focused libraries condense chemical space around the relevant pharmacophore (arginine mimetic). |
| Ligand Efficiency (LE) | Moderate to High | Low to Moderate | Hits from diversity sets often rely on hydrophobic bulk for potency, whereas GCCs leverage specific electrostatic interactions. |
| Chemical Space | Deep (Analog-rich) | Broad (Scaffold-diverse) | Focused sets allow immediate SAR (Structure-Activity Relationship) analysis from the primary screen. |
The "Product" Advantage: Why Focus Matters
Standard diversity libraries often fail to capture the specific "salt-bridge" interactions required for anionic targets. By using a guanidine-focused library, researchers essentially "pre-validate" the primary interaction mode. However, this comes at a cost: selectivity . A generic guanidine binder may inhibit multiple proteases. Therefore, the specialized approach defined here includes not just the library, but an orthogonal counter-screening protocol .
Part 2: Technical Deep Dive & Optimized Protocols
Library Curation & Chemical Hygiene
Not all guanidines are desirable. A robust screening campaign must filter out "bad actors" before the first plate is dispensed.
-
Exclude Acyl-guanidines with high reactivity: Some acyl-guanidines can act as covalent modifiers (acylation of the active site serine) rather than reversible inhibitors.
-
Filter PAINS: Remove compounds known to form aggregates or redox cyclers.
-
LogD Management: GCCs are highly polar. Ensure the library is designed with flanking hydrophobic groups to balance permeability (aim for LogD 1.0 - 3.0).
Assay Condition Optimization (The "Secret Sauce")
Standard HTS buffers (e.g., PBS pH 7.4) are often insufficient for GCCs due to their cationic nature.
-
Ionic Strength: High salt (150-200 mM NaCl) is crucial to suppress non-specific electrostatic sticking of the positively charged guanidine to the negatively charged protein surface or plasticware.
-
Carrier Proteins: Use 0.01% - 0.05% Triton X-100 or Brij-35 to prevent colloidal aggregation, a common false-positive mechanism for planar guanidines. Avoid high concentrations of BSA/BGG if using fluorescence polarization, as guanidines can bind non-specifically to albumin.
Detection Technology Selection
-
Recommended: Label-Free (SPR/MALDI-TOF) or TR-FRET . These are less susceptible to the inner-filter effects or auto-fluorescence sometimes seen with complex synthetic guanidine scaffolds.
-
Alternative: Fluorescence Polarization (FP) . Effective, but requires careful control of the tracer displacement kinetics.
Part 3: Experimental Protocol (Step-by-Step)
Workflow: Optimized Guanidine HTS Campaign
Objective: Screen a 10,000-compound guanidine-focused library against Target X (e.g., a Serine Protease) with minimized false positives.
Phase 1: Assay Development (Pre-Screen)
-
Z-Factor Validation: Determine Z' factor using a known guanidine reference inhibitor (e.g., Benzamidine). Acceptable Z' > 0.6.
-
Solubility Check: GCCs are often stored as HCl salts. Ensure DMSO stocks are fully solubilized. If precipitation occurs upon dilution into aqueous buffer, reduce final compound concentration to 10 µM.
Phase 2: Primary Screen (Single Point)
-
Plate Prep: Dispense 50 nL of library compounds (10 mM stock) into 1536-well black plates (final conc. 10 µM).
-
Reagent Addition:
-
Add 3 µL Enzyme Mix (in Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Triton X-100).
-
Incubate 15 mins at RT (to allow equilibrium).
-
Add 3 µL Substrate Mix (fluorogenic peptide).
-
-
Readout: Kinetic read (RFU/min) over 10 minutes.
-
Hit Definition: Compounds showing >50% inhibition relative to DMSO controls.
Phase 3: Triage & Counter-Screen (The Critical Step)
Guanidines are notorious for being "frequent hitters."
-
Confirmation: Retest hits in triplicate at single concentration.
-
Dose-Response (qHTS): Generate 11-point IC50 curves.
-
Counter-Screen: Test active compounds against an unrelated enzyme with similar charge properties (e.g., if targeting Thrombin, counter-screen against Trypsin or Chymotrypsin) to ensure specificity.
-
Aggregation Test: Re-run IC50 in the presence of 0.05% Triton X-100 vs 0.001% Triton X-100. A significant shift in IC50 suggests the compound is acting via aggregation (artifact) rather than specific binding.
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision matrix for triaging guanidine hits, specifically distinguishing between "True Actives," "Aggregators," and "Promiscuous Binders."
Caption: Figure 1. Triage workflow for Guanidine-containing compounds. Note the critical "Aggregation Test" step to filter false positives common with hydrophobic/cationic scaffolds.
References
-
National Institutes of Health (NIH). (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PubMed Central. Retrieved from [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Rapid Identification of Potential Drug Candidates from Multi-Million Compounds' Repositories. Retrieved from [Link]
A Researcher's Guide to Quality Assessment: Comparing the Purity of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate from Commercial Suppliers
Introduction: The Critical Role of Purity in a Versatile Building Block
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, hereafter referred to as Boc-CPIP, is a vital heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperidine ring and a guanidinyl group, makes it a cornerstone for the synthesis of a new generation of therapeutic agents, most notably in the development of direct thrombin inhibitors and other anticoagulants. The precise geometry and reactivity of this molecule are paramount for its successful incorporation into complex drug candidates.
However, the synthetic route to Boc-CPIP can introduce a variety of impurities, including starting materials, by-products, and diastereomers. For the researcher, scientist, or drug development professional, the purity of this starting material is not a trivial matter. Impurities can have significant downstream consequences, leading to failed reactions, the generation of difficult-to-separate side products, and, most critically, misleading results in biological assays. This guide provides a comprehensive framework for assessing the purity of Boc-CPIP from different suppliers, empowering researchers to independently verify quality and ensure the integrity of their scientific endeavors. We will delve into the causality behind experimental choices and provide self-validating protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Understanding Potential Impurities in Boc-CPIP Synthesis
The quality of a chemical reagent is defined by what it contains, and more importantly, by what it does not. Potential impurities in commercially available Boc-CPIP can arise from several sources in its synthesis, which often involves the guanylation of a corresponding Boc-protected 2-aminopiperidine precursor. Key impurities to be aware of include:
-
Unreacted Starting Materials: Residual Boc-2-aminopiperidine or the guanylating agent.
-
Deprotected Species: The free piperidine (2-carbamimidoylpiperidine) resulting from the cleavage of the acid-labile Boc group.
-
By-products: Compounds formed from side reactions during the guanylation step.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, methanol).
-
Water Content: The presence of water can affect reactivity and accurate weighing.
A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment.
Experimental Purity Assessment: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. Here, we present a suite of orthogonal methods to confidently assess the quality of Boc-CPIP.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification
Expertise & Experience: HPLC is the workhorse for purity determination of non-volatile small molecules like Boc-CPIP. A reversed-phase (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity. The Boc group imparts significant nonpolar character, allowing for good retention on a C18 column, while more polar impurities (like the de-Boc'd species) will elute earlier. The use of a gradient elution ensures that both early and late-eluting impurities are effectively resolved.
Trustworthiness: The validity of an HPLC method is underpinned by system suitability testing. Before analyzing any samples, a standard injection is performed to ensure the system is performing correctly. Key parameters like peak symmetry (tailing factor) and theoretical plates are monitored to guarantee the reliability of the separation, as outlined in USP <621> guidelines.
Detailed Protocol for RP-HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Boc-CPIP sample.
-
Dissolve in 5.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for good peak shape of the basic guanidinyl group.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-23 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. The carbamate and guanidinyl groups have some absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
¹H NMR Spectroscopy: Confirming Identity and Profiling Impurities
Expertise & Experience: ¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of the main component and identifying proton-containing impurities. The spectrum of Boc-CPIP is expected to show characteristic signals for the tert-butyl protons of the Boc group (a sharp singlet around 1.4 ppm), multiplets for the piperidine ring protons, and signals for the NH protons of the guanidinyl group. The presence of significant unexpected signals can indicate impurities. For instance, the absence of the large tert-butyl singlet would suggest the presence of the deprotected impurity.
Trustworthiness: Using a deuterated solvent with a known chemical shift (e.g., DMSO-d₆ at 2.50 ppm) provides an internal reference for accurate chemical shift assignment. For quantitative NMR (qNMR), the addition of a certified internal standard of known concentration allows for the precise determination of the absolute purity of the analyte.[1]
Detailed Protocol for ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of Boc-CPIP in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice as it can solubilize the compound and allows for the observation of exchangeable NH protons.
-
-
NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Key parameters to acquire include a standard proton spectrum.
-
-
Data Interpretation:
-
Identity Confirmation: Compare the obtained spectrum with a reference spectrum or with expected chemical shifts.
-
~1.4 ppm (singlet, 9H): tert-butyl group.
-
~1.5-3.5 ppm (multiplets): piperidine ring protons.
-
~6.5-8.0 ppm (broad signals): NH protons of the guanidinyl group.
-
-
Impurity Detection: Look for signals that do not correspond to the main compound or the solvent, such as those from residual synthesis solvents (e.g., ethyl acetate at ~1.2, 2.0, and 4.1 ppm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation
Expertise & Experience: Mass spectrometry provides a highly sensitive and accurate measurement of the molecular weight of the compound, serving as a definitive identity check. Electrospray ionization (ESI) is a "soft" ionization technique, meaning it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for confirming the molecular weight of Boc-CPIP (C₁₁H₂₂N₄O₂, MW = 242.32 g/mol ). The expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 243.18.
Trustworthiness: The high resolution and accuracy of modern mass spectrometers (like Orbitrap or TOF analyzers) can confirm the molecular formula of the compound by matching the experimentally measured mass to the theoretical mass with very low error (typically < 5 ppm). This provides an extremely high degree of confidence in the compound's identity.
Detailed Protocol for LC-MS Analysis
-
Sample Preparation:
-
Use the same diluted sample prepared for HPLC analysis (0.1 mg/mL).
-
-
LC-MS System and Conditions:
-
Couple the HPLC system described in section 3.1 to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Scan a mass range appropriate for the target ion (e.g., m/z 100-500).
-
-
Data Interpretation:
-
Extract the mass spectrum for the main peak observed in the chromatogram.
-
Verify the presence of the expected protonated molecular ion [M+H]⁺ at m/z ≈ 243.18.
-
Check for other ions that could correspond to impurities or adducts (e.g., sodium adduct [M+Na]⁺ at m/z ≈ 265.16).
-
Comparative Data Analysis: A Case Study of Three Suppliers
To illustrate the importance of these analyses, let's consider a hypothetical case study comparing Boc-CPIP from three different suppliers (A, B, and C). The results from our analytical workflow are summarized below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
| Purity by HPLC (Area %) | 99.2% | 96.5% | 98.1% |
| ¹H NMR Conformance | Conforms to structure | Conforms, with minor unidentified peaks at 2.1 & 3.8 ppm | Conforms to structure |
| MS (m/z) [M+H]⁺ | 243.18 | 243.18 | 243.18 |
| Key Impurities Noted | 0.3% impurity at RRT 1.2 | 2.1% impurity at RRT 0.8; 0.5% at RRT 1.1 | 0.8% impurity at RRT 0.5 (likely de-Boc'd) |
Analysis of Results:
-
Supplier A provides the highest purity material. The minor impurity at a Relative Retention Time (RRT) of 1.2 is likely a structurally related, less polar by-product.
-
Supplier B shows a significantly lower purity, with a major impurity at RRT 0.8. The additional signals in the ¹H NMR spectrum correspond to this impurity, suggesting it is a significant component. This material may not be suitable for sensitive applications without further purification.
-
Supplier C provides good quality material, but the presence of an early-eluting impurity (RRT 0.5) suggests partial deprotection of the Boc group. This could be problematic in reactions sensitive to free amines.
Conclusion and Recommendations for Researchers
The quality of starting materials is a fundamental pillar of reproducible and reliable research. This guide demonstrates that a systematic, multi-technique approach is essential for the comprehensive assessment of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate purity. While a supplier's Certificate of Analysis provides a valuable starting point, independent verification is a critical step in quality assurance.
Key Recommendations:
-
Always Request the CoA: Review the supplier's data and the techniques used for their analysis.
-
Perform Identity Checks: Upon receipt of a new batch, a quick identity confirmation via ¹H NMR or LC-MS is highly recommended.
-
Quantify for Critical Applications: For use in late-stage synthesis, biological assays, or cGMP processes, a quantitative purity assessment by a validated HPLC method is non-negotiable.
-
Document Everything: Maintain detailed records of your in-house analysis for each batch of starting material to ensure traceability and troubleshoot future experiments.
By investing a small amount of time in upfront analytical verification, researchers can save significant time and resources in the long run, ensuring the integrity and success of their work.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1193. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
Sources
A Comparative Guide to Protected Arginine Synthons: Benchmarking N-Boc-2-amidinopiperidine Against Established Reagents
The incorporation of arginine into peptides is a critical step in the synthesis of a vast array of therapeutic and research-grade molecules. The unique guanidinium side chain of arginine, while often central to biological activity, presents significant challenges during solid-phase peptide synthesis (SPPS). The selection of an appropriate protecting group strategy for this functional group is paramount to achieving high-purity, full-length peptides. This guide provides an in-depth comparison of commonly employed protected arginine synthons, with a forward-looking analysis of the potential utility of N-Boc-2-amidinopiperidine as a novel building block.
The Enduring Challenge of Arginine Incorporation
The highly basic nature of the guanidinium group (pKa ≈ 12.5) necessitates protection to prevent undesirable side reactions during peptide synthesis. However, the protection and subsequent deprotection of this moiety are not without their own set of complications. A primary concern during the coupling of protected arginine is the propensity for δ-lactam formation. This intramolecular cyclization of the activated carboxylic acid with the terminal nitrogen of the guanidinium group results in a chain-terminating species, leading to truncated peptide impurities that can be difficult to separate from the desired product.[1][2][3]
Furthermore, the choice of protecting group dictates the final cleavage and deprotection strategy. Harsh acidic conditions, such as those employing hydrogen fluoride (HF), are often required for more traditional protecting groups, which can be detrimental to sensitive peptide sequences.[4] Modern strategies have sought to develop more labile protecting groups that can be removed under milder conditions, enhancing the overall efficiency and applicability of peptide synthesis.
A Comparative Analysis of Arginine Synthons
This guide will focus on a comparison of three distinct arginine synthons, representing different protection strategies:
-
Fmoc-Arg(Pbf)-OH: The current industry standard for Fmoc-based SPPS.
-
Boc-Arg(NO₂)-OH: A classic synthon used in Boc-based SPPS.
-
N-Boc-2-amidinopiperidine: A hypothetical synthon, analyzed here for its potential advantages and disadvantages based on its structure.
| Feature | Fmoc-Arg(Pbf)-OH | Boc-Arg(NO₂)-OH | N-Boc-2-amidinopiperidine (Hypothetical) |
| Synthesis Strategy | Fmoc-SPPS | Boc-SPPS | Boc or Fmoc SPPS (as a guanidinylating agent) |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) | N/A (used to guanidinylate an ornithine residue) |
| Side-Chain Protection | Pbf (Acid-labile) | NO₂ (Reductively cleaved/strong acid) | Boc on piperidine ring (Acid-labile) |
| Coupling Efficiency | >99% (with optimized protocols)[1] | Generally high, but can be sequence-dependent | Potentially high, but may be sterically hindered |
| δ-Lactam Formation | Moderate tendency; can be significant in difficult couplings.[1][3] | Low tendency due to the electron-withdrawing nature of the NO₂ group.[1][2] | Low, as the reactive amidine is introduced post-translationally or as a separate step. |
| Racemization Risk | Low with standard urethane protection.[5] | Low with standard urethane protection. | Dependent on the guanidinylation conditions. |
| Cleavage/Deprotection | Mild acidolysis (e.g., TFA cocktail).[4] | Strong acid (HF) or reduction (e.g., SnCl₂).[1][2] | Mild acidolysis for the Boc group. |
| Key Advantages | Mild cleavage, high coupling efficiency. | Suppresses δ-lactam formation. | Potential for late-stage guanidinylation, orthogonal protection. |
| Key Disadvantages | Prone to δ-lactam formation.[3] | Harsh cleavage conditions, potential for side reactions during reduction.[1] | Steric hindrance, lack of established protocols and data. |
In-Depth Analysis of Arginine Synthons
Fmoc-Arg(Pbf)-OH: The Workhorse of Modern Peptide Synthesis
The use of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for side-chain protection represents a significant advancement in Fmoc-SPPS. Its lability in trifluoroacetic acid (TFA) allows for simultaneous cleavage from the resin and side-chain deprotection under relatively mild conditions.[4] While coupling efficiencies are generally excellent, the bulkiness of the Pbf group can present steric challenges in hindered sequences, sometimes necessitating double coupling.[6] The primary drawback of Fmoc-Arg(Pbf)-OH remains its susceptibility to δ-lactam formation, which can be exacerbated in certain solvents and with prolonged activation times.[3]
Boc-Arg(NO₂)-OH: A Classic Synthon with Renewed Interest
The nitro (NO₂) protecting group is one of the earliest developed for arginine. Its strong electron-withdrawing nature effectively reduces the nucleophilicity of the guanidinium group, thereby significantly suppressing δ-lactam formation.[1][2] This makes Boc-Arg(NO₂)-OH a valuable tool for sequences prone to this side reaction. However, the removal of the NO₂ group typically requires harsh conditions, such as catalytic hydrogenation or strong acids like HF, which can limit its use with sensitive peptides.[1] Recent studies have explored milder reductive cleavage methods, such as using SnCl₂.[2]
N-Boc-2-amidinopiperidine: A Hypothetical Foray into Novel Arginine Analogs
While not a conventional arginine synthon, N-Boc-2-amidinopiperidine presents an intriguing structural motif for the synthesis of arginine-containing peptides, likely through the guanidinylation of an ornithine residue. The core concept would involve incorporating Fmoc-Orn(Boc)-OH into the peptide sequence, followed by selective deprotection of the ornithine side chain and subsequent reaction with a guanidinylating agent. If N-Boc-2-amidinopiperidine were to be used in such a capacity, its N-Boc protected piperidine ring could offer unique steric and electronic properties.
Hypothetical Advantages:
-
Orthogonality: The Boc protection on the piperidine ring would be orthogonal to the Fmoc protection of the peptide backbone, allowing for selective deprotection and modification.
-
Reduced δ-Lactam Formation: By introducing the guanidinium group after peptide bond formation, the issue of δ-lactam formation during coupling is entirely circumvented.
-
Potential for Novel Analogs: The piperidine scaffold could be further functionalized to create novel arginine analogs with altered basicity, rigidity, and cell permeability.
Hypothetical Disadvantages:
-
Steric Hindrance: The bulky piperidine ring could sterically hinder the guanidinylation reaction, leading to incomplete conversion and the need for harsh reaction conditions.
-
Multi-step Process: This approach requires additional steps on the solid support (deprotection of ornithine, guanidinylation), which could increase synthesis time and the potential for side reactions.
-
Lack of Precedent: The absence of established protocols and performance data makes its application speculative and would require significant methods development.
Experimental Protocols
The following are standard protocols for the coupling of Fmoc-Arg(Pbf)-OH and a representative Boc-SPPS coupling.
Protocol 1: Coupling of Fmoc-Arg(Pbf)-OH in Fmoc-SPPS
This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-Arg(Pbf)-OH (3 eq.), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.
-
Washing: Wash the resin with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).
Protocol 2: Coupling of Boc-Arg(NO₂)-OH in Boc-SPPS
This protocol outlines a typical coupling cycle in Boc-SPPS on a Merrifield resin.
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (3 x 1 min).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes (2 times).
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Coupling:
-
In a separate vessel, pre-activate a solution of Boc-Arg(NO₂)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Visualizing the Workflow
Fmoc-SPPS Cycle for Arginine Incorporation```dot
Caption: A conceptual workflow for creating an arginine analog on-resin.
Conclusion and Future Outlook
The choice of an arginine synthon is a critical decision in peptide synthesis, with significant implications for yield, purity, and the overall success of the synthetic strategy. Fmoc-Arg(Pbf)-OH remains the dominant choice for Fmoc-SPPS due to its high coupling efficiency and mild cleavage conditions, despite its propensity for δ-lactam formation. For challenging sequences where this side reaction is prevalent, the use of a nitro-protected arginine, such as Boc-Arg(NO₂)-OH, offers a robust alternative, provided the final product is compatible with the harsher deprotection methods.
While the direct application of N-Boc-2-amidinopiperidine as a pre-formed arginine synthon is not established, its potential as a guanidinylating agent for ornithine-containing peptides opens up new avenues for the synthesis of novel arginine analogs. Such a strategy could circumvent the persistent issue of δ-lactam formation and allow for the introduction of unique structural motifs into peptides. However, significant research and development would be required to validate its efficacy and optimize reaction conditions. As the demand for complex and modified peptides continues to grow, the exploration of innovative protecting group strategies and novel building blocks will be essential for advancing the field of peptide chemistry.
References
-
García de la Torre, B., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
García de la Torre, B., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PubMed, 32586051. [Link]
-
García de la Torre, B., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(23), 8344-8353. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Houben-Weyl. (2004). 7.4 Racemization Assays. In Synthesis of Peptides and Peptidomimetics.
- U.S. Patent No. EP1968995A1. (2008). Methods for the synthesis of arginine-containing peptides.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
[1][2]
Executive Summary & Chemical Profile
Effective chemical disposal is not merely a janitorial task; it is the final step of the experimental lifecycle. For tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (often abbreviated as Boc-2-amidinopiperidine ), the disposal strategy hinges on two competing chemical functionalities: the basic amidine group and the acid-labile Boc protecting group .[1][2]
Mishandling this specific intermediate—particularly by commingling it with acidic waste streams—can lead to uncontrolled deprotection, gas evolution (isobutylene/CO₂), and container pressurization.[2] This guide provides a self-validating protocol to ensure safety and regulatory compliance.
Chemical Hazard Profile
| Parameter | Characteristic | Operational Implication |
| Functional Groups | Amidine (Basic), Carbamate (Acid-Labile) | CRITICAL: Do not mix with acids.[1] |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard; potential combustible dust. |
| Reactivity | Hydrolysis in strong acid; stable in base. | Exothermic gas release if acidified. |
| Toxicity | Irritant (Skin/Eye/Respiratory) | Standard PPE required.[3] |
| RCRA Status | Non-listed (unless in solvent) | Treat as Hazardous Organic Waste (Incineration).[2] |
Pre-Disposal Assessment (The "Why" and "How")
Before moving the container, you must characterize the waste.[2] Blind disposal is the leading cause of lab accidents.[2]
The Causality of Incompatibility:
The Boc (tert-butyloxycarbonyl) group is designed to cleave under acidic conditions (e.g., TFA, HCl).[4][5] If you dispose of this compound in a generic "Acid Waste" carboy, the following reaction occurs spontaneously:
Assessment Checklist
-
Purity: Is this pure solid or a reaction mixture?
-
Solvent Context: If in solution, is the solvent halogenated (DCM) or non-halogenated (MeOH/THF)?
-
pH Check: If in solution, verify pH > 7.
Personal Protective Equipment (PPE)
This protocol requires "Level 2" laboratory protection due to the potential for irritation and inhalation.[2]
Step-by-Step Disposal Protocol (The Self-Validating System)
This workflow is designed as a self-validating system ; you cannot proceed to the next step without verifying the safety of the current state.[2]
Phase A: Solid Waste (Pure Substance)
Most common scenario for expired or excess reagents.[1][2]
-
Segregation: Ensure the solid is dry .[2] Do not mix with oxidizers (e.g., permanganates) or solid acids.[2]
-
Primary Containment: Transfer the substance into a screw-top jar (glass or HDPE).
-
Labeling: Apply a hazardous waste tag.
-
Secondary Containment: Place the jar into a clear plastic zip-bag or secondary bin to prevent contamination of the outer container.
Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: Post-extraction or chromatography fractions.[1][2]
-
Solvent Identification: Determine if the carrier solvent is Halogenated or Non-Halogenated.[2]
-
The pH Validation (Crucial Step):
-
Stream Selection:
-
Headspace Management: Leave at least 10% headspace in the carboy.[2]
-
Reasoning: Even with neutralization, slow decomposition or temperature changes can generate slight pressure.[2]
-
Decision Logic & Workflow Diagram
The following diagram visualizes the decision-making process to ensure incompatible streams are never crossed.
Caption: Operational logic flow for segregating Boc-amidine waste. Note the critical loop at the pH Check to prevent container pressurization.
Neutralization & Deactivation (Expert Contingency)
Use this section only in the event of a spill or if you must deactivate the compound prior to disposal due to specific facility rules.
Mechanism:
The amidine moiety is a strong base (
-
Spill Cleanup: Do not wipe with water immediately (creates slippery, basic surface).[2]
-
Absorb: Cover the spill with Vermiculite or Clay absorbent.[2]
-
Deactivation (Optional): If required to destroy the basicity, treat the absorbed material with dilute Acetic Acid (10%).[2]
-
Warning: This will not remove the Boc group but will neutralize the amidine base. Do not use strong mineral acids (HCl), as this will cleave the Boc group and release gas.[2]
-
Regulatory & Compliance
Strict adherence to federal and local regulations is mandatory.[2]
-
EPA RCRA Classification:
-
This specific compound is not P-listed or U-listed.[2]
-
Characteristic Waste: If disposed of as a pure solid, it may not meet the definition of "Ignitable" (D001) unless it is a fine dust.[2] However, it is standard industry practice to classify it as Non-Regulated Chemical Waste destined for High-BTU Incineration .[2]
-
If in solvent, the solvent dictates the code (e.g., F002 for Halogenated, F003 for Ignitable Non-Halogenated) [1].[2]
-
-
DOT Shipping (if transporting):
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[2] EPA.gov. [Link]2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[2] National Academies Press, 2011.[2] (Standard reference for chemical segregation).
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[2] ACS.org. [Link]2]
Personal protective equipment for handling Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
Comprehensive Safety and Handling Guide: Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
Navigating the complexities of novel chemical entities is a hallmark of pioneering research in drug development. Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a compound of interest for its potential applications, requires a meticulous approach to handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for analogous chemical structures.
Hazard Identification and Risk Assessment: A Proactive Stance
-
Piperidine Moiety: Piperidine and its derivatives are known to be flammable and can cause skin and eye irritation.[1] Inhalation of vapors may lead to respiratory tract irritation.[1]
-
Carbamate Group: Carbamates as a class of compounds can exhibit varying levels of toxicity.[2][3][4] Some carbamates are known to be harmful if swallowed or in contact with skin.[5] The tert-butyl carbamate group, specifically, may cause skin and eye irritation.[6]
Based on this analysis, it is prudent to treat Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled, and capable of causing skin and eye irritation .[5][6][7][8]
Table 1: Hazard Profile of Analogous Compounds
| Hazard Statement | Chemical Analogue Class | Source |
| Harmful if swallowed | Carbamate derivatives | [5] |
| Causes skin irritation | Piperidine derivatives, Carbamate derivatives | [6][7] |
| Causes serious eye irritation | Piperidine derivatives, Carbamate derivatives | [5][6][7] |
| May cause respiratory irritation | Piperidine derivatives | [7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against potential eye irritation from splashes or dust.[9] |
| Skin/Body | A flame-resistant lab coat worn over personal clothing. Full-body protective clothing may be necessary for large-scale operations or in the event of a spill. | To prevent skin contact and protect from potential chemical splashes. |
| Hands | Chemically resistant gloves (e.g., Nitrile or Neoprene) inspected before each use. | To prevent skin contact and absorption. The choice of glove material should be based on chemical compatibility and breakthrough time.[10][11] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially when handling the powder outside of a certified chemical fume hood or if ventilation is inadequate. | To prevent inhalation of airborne particles or vapors, which may cause respiratory irritation.[12] |
Procedural Guidance for Safe Handling
Adherence to a stringent, step-by-step protocol is paramount for minimizing exposure and ensuring a safe working environment.
3.1. Engineering Controls: The Foundation of Safety
-
Ventilation: All handling of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
3.2. Step-by-Step PPE Donning and Doffing Protocol
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in a designated waste container.
-
Face Shield and Goggles: Remove by handling the headband or earpieces.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if worn): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
3.3. Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
4.1. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, including used gloves, weigh boats, and contaminated paper towels, should be collected in a clearly labeled, sealed, and chemically resistant container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves and disposable lab coats should be disposed of as hazardous waste.[9]
4.2. Disposal Procedure
-
All waste containing Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate must be disposed of as hazardous waste.[14]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[14] Do not pour chemical waste down the drain.[15]
-
For spills, cover with an inert absorbent material such as sand or vermiculite, collect in a sealed container, and dispose of as hazardous waste.[1][16]
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]
-
Ghasemi, K., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Toxicology Reports. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). tert-Butyl (2S)-2-carbamoylpiperidine-1-carboxylate. Retrieved from [Link]
-
Oren, G., & Tadisina, K. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Kuca, K., & Musilek, K. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Molecules. [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Tert-butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Safe Handling of MDI and TDI. Retrieved from [Link]
-
Wikipedia. (n.d.). Creatine. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Salimian, J., et al. (2017). Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria. Environmental Toxicology and Pharmacology. [Link]
-
Environmental Health and Safety, University of Iowa. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
PIP Global. (n.d.). PIP Assurance® 13'' Chemical Resistant Work Gloves. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. capotchem.cn [capotchem.cn]
- 10. carlroth.com [carlroth.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
